2-Fluoro-3'-deoxyadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVQISHHKVORII-OBXARNEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432315 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-69-3 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Putative Mechanism of Action of 2-Fluoro-3'-deoxyadenosine (2-Fluorocordycepin)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3'-deoxyadenosine (2-F-ddAdo), also known as 2-fluorocordycepin, is a synthetic purine nucleoside analog that combines the structural features of two well-characterized bioactive molecules. It possesses the 3'-deoxyribose sugar of cordycepin, a known chain terminator, and a fluorine atom at the 2-position of the adenine base, a modification designed to enhance metabolic stability. While direct, comprehensive studies on 2-F-ddAdo are emerging, its mechanism of action can be robustly hypothesized based on the established pharmacology of its constituent parts. This guide synthesizes the available evidence to present a putative multi-step mechanism, outlining its cellular uptake, metabolic activation, molecular targeting, and the anticipated biological consequences. Furthermore, we provide a framework of experimental protocols to validate this proposed mechanism, offering a roadmap for future research and development.
Molecular Design & Pharmacological Rationale
The therapeutic potential of this compound is rooted in a logical, dual-modification strategy designed to overcome the limitations of simpler nucleoside analogs.
1.1 The 3'-Deoxyribose Core: A Foundation for Chain Termination
The core of 2-F-ddAdo is structurally analogous to cordycepin (3'-deoxyadenosine). The defining feature of this sugar moiety is the absence of a hydroxyl group at the 3' position. In nucleic acid synthesis, polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the preceding nucleotide on the growing chain.
Because 2-F-ddAdo lacks this 3'-hydroxyl group, its incorporation into a nascent DNA or RNA strand makes the addition of the next nucleotide impossible.[1][2] This event irrevocably terminates chain elongation.[2][3] Cordycepin itself is known to be a potent inhibitor of RNA synthesis and, most notably, mRNA polyadenylation, by acting as a chain-terminating substrate for poly(A) polymerases.[3][4][5]
1.2 The 2-Fluoro Substitution: Engineering Metabolic Stability
A primary metabolic vulnerability of adenosine analogs is their susceptibility to degradation by cellular enzymes, particularly adenosine deaminase (ADA), which converts adenosine to inosine. This deamination renders the compound inactive. The introduction of a fluorine atom at the 2-position of the purine ring is a well-established medicinal chemistry strategy to block this degradation pathway.[6][7]
Fluorine's high electronegativity and small size alter the electronic properties of the purine base, making the molecule a poor substrate for ADA.[8] This modification is expected to significantly increase the intracellular half-life of 2-F-ddAdo and its active metabolites, allowing for greater accumulation and a more sustained therapeutic effect compared to its non-fluorinated counterpart.[6]
The Hypothesized Pharmacological Pathway
Like virtually all nucleoside analogs, 2-F-ddAdo is a prodrug. Its biological activity is contingent upon a sequence of intracellular events, from cellular entry to metabolic activation into its pharmacologically active form.
Step 1: Cellular Uptake
2-F-ddAdo is expected to enter the cell via one or more of the ubiquitously expressed nucleoside transporter proteins (hENTs and hCNTs) embedded in the cell membrane. This is a common pathway for both natural nucleosides and their synthetic analogs.
Step 2: Metabolic Activation via Phosphorylation Cascade
Once inside the cell, 2-F-ddAdo must be converted into its active triphosphate form. This is a critical, three-step process catalyzed by host cell kinases.[9]
-
Monophosphorylation: A cellular kinase, likely adenosine kinase or deoxycytidine kinase, catalyzes the first phosphorylation, converting 2-F-ddAdo to this compound monophosphate (2-F-ddAMP).[10][11]
-
Diphosphorylation: Nucleoside monophosphate kinases then add a second phosphate group, yielding this compound diphosphate (2-F-ddADP).
-
Triphosphorylation: Finally, nucleoside diphosphate kinases complete the activation by adding the terminal phosphate, forming the active agent: This compound triphosphate (2-F-ddATP) .
This activation cascade is essential; the triphosphate analog is the true substrate for polymerase enzymes.[10]
Step 3: Molecular Targeting and Chain Termination
The active 2-F-ddATP competes with the natural counterpart, deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP), for the active site of DNA or RNA polymerases. Given the broad-spectrum activity of related 3'-modified analogs, the potential targets could include:
-
Viral RNA-Dependent RNA Polymerases (e.g., in Flaviviruses, Coronaviruses).
-
Viral Reverse Transcriptases (e.g., in HIV).
-
Cellular DNA Polymerases (relevant for anticancer effects).
-
Cellular RNA Polymerases, including Poly(A) Polymerases.
Upon successful competition and incorporation into the growing nucleic acid strand, the lack of a 3'-OH group on the sugar ring of 2-F-ddAdo prevents the formation of the next phosphodiester bond, leading to immediate and irreversible cessation of elongation.
Potential Biological & Therapeutic Effects
The hypothesized mechanism suggests that 2-F-ddAdo could have significant therapeutic potential as both an antiviral and an anticancer agent.
3.1 Antiviral Activity
The ability to inhibit viral polymerases is a cornerstone of antiviral therapy. The related compound, 3'-Fluoro-3'-deoxyadenosine, has demonstrated broad-spectrum activity against a range of DNA and RNA viruses.[8][12] It is therefore plausible that 2-F-ddAdo could be effective against viruses that rely on RNA-dependent RNA polymerases or reverse transcriptases for replication.
| Adenosine Analog | Key Structural Feature(s) | Known Antiviral Spectrum | Reference(s) |
| 3'-Deoxyadenosine (Cordycepin) | 3'-deoxy | Herpes, Newcastle disease, Reoviruses | [4] |
| 3'-Fluoro-3'-deoxyadenosine | 3'-fluoro, 3'-deoxy | DNA Viruses (Vaccinia), (+)RNA Viruses (Polio, Coxsackie B), dsRNA Viruses (Reo), Flaviviruses (TBEV, ZIKV, WNV) | [8][12] |
| 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | 2-fluoro, 4'-ethynyl | Human Immunodeficiency Virus (HIV) | [13] |
| 2'-Fluoro-2',3'-dideoxyarabinosyladenine | 2'-fluoro, 2',3'-dideoxy | Human Immunodeficiency Virus (HIV) | [11] |
Table 1: Antiviral activities of structurally related adenosine analogs, suggesting a broad potential for 2-F-ddAdo.
3.2 Anticancer Activity
Deoxyadenosine analogs are effective in treating certain cancers, particularly indolent lymphoid malignancies.[14][15] Their mechanism often involves the induction of DNA damage and apoptosis.[15] By being incorporated into the DNA of rapidly dividing cancer cells, 2-F-ddAdo could act as a potent cytotoxic agent by terminating DNA replication and triggering programmed cell death pathways.
Proposed Experimental Framework for Mechanism Validation
To move from a putative to a proven mechanism, a series of targeted experiments is required. The following protocols provide a self-validating system for investigating the pharmacology of 2-F-ddAdo.
Protocol 1: Adenosine Deaminase (ADA) Stability Assay
-
Objective: To confirm that the 2-fluoro modification confers resistance to enzymatic deamination.
-
Methodology:
-
Incubate 2-F-ddAdo and a control (Cordycepin or Deoxyadenosine) in a buffered solution containing purified ADA enzyme.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the enzymatic reaction.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Expected Outcome: The peak corresponding to 2-F-ddAdo will remain stable over time, while the control nucleoside peak will decrease concurrently with the appearance of its corresponding deaminated (inosine) product peak.
-
Protocol 2: Intracellular Phosphorylation Assay
-
Objective: To demonstrate the intracellular conversion of 2-F-ddAdo to its mono-, di-, and triphosphate forms.
-
Methodology:
-
Incubate a relevant cell line (e.g., CEM T-cells, Vero cells) with a known concentration of 2-F-ddAdo.
-
At various time points, harvest the cells and prepare acidic cell extracts (e.g., with perchloric acid) to quench metabolism and extract nucleotides.
-
Neutralize the extracts.
-
Analyze the extracts using a validated ion-pair reverse-phase HPLC method capable of separating the parent nucleoside from its phosphorylated metabolites.
-
Expected Outcome: Time-dependent appearance and accumulation of peaks corresponding to 2-F-ddAMP, 2-F-ddADP, and 2-F-ddATP.
-
Protocol 3: In Vitro Polymerase Chain Termination Assay
-
Objective: To provide direct visual evidence that 2-F-ddATP is incorporated by a polymerase and terminates chain elongation.
-
Methodology:
-
Design a short, labeled (e.g., fluorescent or radioactive) primer and a corresponding longer template DNA or RNA strand.
-
Set up parallel reactions in a buffer containing the primer-template complex, a purified polymerase (e.g., HIV-1 Reverse Transcriptase), and a mix of the four natural dNTPs (or NTPs).
-
To the experimental reactions, add varying concentrations of synthetic 2-F-ddATP. A control reaction will contain no analog.
-
Allow the polymerase reaction to proceed for a set time, then stop it.
-
Denature the products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled DNA/RNA fragments.
-
Expected Outcome: The control lane will show a band corresponding to the full-length product. The lanes containing 2-F-ddATP will show additional, shorter bands corresponding to the exact positions where the polymerase incorporated the analog opposite its complementary base in the template, causing termination.
-
Conclusion
This compound is a rationally designed nucleoside analog with a compelling, albeit putative, mechanism of action. By combining a chain-terminating 3'-deoxy sugar with a metabolically stable 2-fluoro base, it is engineered for enhanced potency and bioavailability. The hypothesized pathway—cellular uptake, obligate triphosphorylation to the active 2-F-ddATP, and subsequent incorporation and termination of nucleic acid synthesis—is grounded in decades of research in virology and oncology. The experimental frameworks provided herein offer a clear path to empirically validate this mechanism, paving the way for the potential development of 2-F-ddAdo as a next-generation therapeutic agent.
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Foreword: The Strategic Advantage of Fluorination in Nucleoside Analogs
An In-Depth Technical Guide to the Biological Activity of 2-Fluoro-3'-deoxyadenosine
In the landscape of antiviral and anticancer drug development, the strategic modification of nucleoside scaffolds remains a cornerstone of innovation. The introduction of fluorine, an atom with the highest electronegativity yet a size comparable to hydrogen, imparts unique physicochemical properties that can dramatically enhance therapeutic potential.[1] Fluorination can alter the pKa of nearby functional groups, influence sugar pucker conformation, and, critically, increase the metabolic stability of the glycosidic bond against enzymatic cleavage.[2] This guide focuses on a compelling example of this strategy: this compound, a molecule that leverages these properties to exhibit significant biological activity. Our exploration will delve into its mechanisms of action, its proven antiviral efficacy, its potential as an anticancer agent, and the robust methodologies required to characterize its function.
Molecular Profile and Synthesis Overview
This compound, also known as 3'-deoxy-3'-fluoroadenosine, is a purine nucleoside analog. Its structure is defined by two key modifications to the adenosine scaffold: the replacement of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom and the presence of a fluorine atom at the 2-position of the adenine base. The 3'-fluoro modification is pivotal; it allows the molecule to act as a chain terminator of nucleic acid synthesis, a fundamental mechanism for many antiviral and anticancer agents.[3]
The synthesis of fluorinated nucleosides can be approached through various routes. A common and effective strategy is a chemoenzymatic approach, which utilizes enzymes for specific, stereoselective transformations that are challenging to achieve through pure chemistry. For instance, this compound can be synthesized using a recombinant E. coli purine nucleoside phosphorylase (PNP) in a transglycosylation reaction.[4] This method involves the transfer of the 3-deoxyribose moiety from a donor like 3'-deoxyinosine to 2-fluoroadenine, demonstrating the power of biocatalysis in generating complex analogs.[4]
Core Mechanism of Action: A Multi-Step Deception
The biological activity of this compound is not inherent to the molecule itself but is realized upon its metabolic activation within the host cell. This process transforms the benign prodrug into a potent enzymatic inhibitor.
Cellular Uptake and Metabolic Activation
Upon administration, this compound is transported into the cell via nucleoside transporters. Once inside, it serves as a substrate for cellular kinases, which sequentially phosphorylate it to its monophosphate, diphosphate, and ultimately, its active triphosphate form: this compound triphosphate (F-dATP). This phosphorylation cascade is a critical prerequisite for its therapeutic activity. The efficiency of this conversion can vary between cell types and is a key determinant of the compound's potency and selectivity.
Inhibition of Nucleic Acid Synthesis
The active triphosphate, F-dATP, structurally mimics the natural deoxyadenosine triphosphate (dATP). This molecular mimicry allows it to be recognized and incorporated by polymerases—both viral and cellular—into growing nucleic acid chains. However, the substitution of the 3'-hydroxyl group with fluorine makes the formation of a subsequent 3'-5' phosphodiester bond impossible. This leads to the immediate termination of chain elongation, halting the replication of the viral genome or the transcription of cellular RNA.[3]
Antiviral Activity: A Broad-Spectrum Inhibitor
This compound has demonstrated potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses.[5] Its efficacy is particularly notable against emerging and medically significant flaviviruses.
Spectrum of Activity
Initial studies revealed activity against DNA viruses like vaccinia virus, single-stranded (+) RNA viruses such as poliovirus, and double-stranded RNA viruses like reovirus.[5] More recent and extensive research has highlighted its potent inhibition of flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[3][6] This broad applicability suggests that the compound targets a fundamental process—nucleic acid replication—that is conserved across diverse viral families.
Quantitative In Vitro Efficacy
The antiviral potency of this compound has been quantified in various cell-based assays, revealing low-micromolar to sub-micromolar efficacy. The 50% effective concentration (EC₅₀) values underscore its potential as a therapeutic candidate.
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| Tick-Borne Encephalitis Virus (TBEV) | PS (Porcine Kidney) | 1.6 ± 0.3 | [6] |
| HBCA (Human Astrocyte) | 4.5 ± 1.5 | [6] | |
| Zika Virus (ZIKV) | PS (Porcine Kidney) | 1.1 ± 0.1 | [3] |
| West Nile Virus (WNV) | PS (Porcine Kidney) | 4.7 ± 1.5 | [3] |
| Vaccinia Virus | Vero | (Active) | [5] |
| Poliovirus | HeLa | (Active) | [5] |
Table 1: In Vitro Antiviral Activity of this compound.
In Vivo Studies
The compound's promise extends beyond cell culture. In a mouse model, this compound was effective at inhibiting the formation of tail lesions caused by vaccinia virus.[5] Furthermore, it has shown protective effects in mouse models of TBEV and WNV infection, reducing mortality and viral load in key tissues.[3][7] These in vivo results are crucial, as they validate the compound's bioavailability and efficacy in a complex biological system.
Anticancer Potential: An Emerging Area of Investigation
While the antiviral properties of this compound are well-documented, its anticancer activity is less explored. However, by examining related adenosine analogs, we can hypothesize potential mechanisms of action that warrant further investigation.
Hypothesized Mechanisms
-
Adenosine Receptor Modulation : Cordycepin (3'-deoxyadenosine), a closely related analog, exerts antitumor effects on melanoma and lung carcinoma cells by stimulating adenosine A3 receptors.[8][9] Agonism of the A3 receptor can trigger apoptotic pathways in cancer cells. It is plausible that this compound could share this mechanism.
-
Inhibition of DNA Methylation : Other adenosine analogs, such as 2-chloro-2'-deoxyadenosine, have been shown to inhibit DNA methyltransferase.[10] Hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis. This represents another potential, and potent, anticancer mechanism.
-
Induction of Apoptosis : The accumulation of the phosphorylated metabolite, F-dATP, can disrupt the cellular nucleotide pool. An imbalance in dNTP pools is a known inducer of apoptosis. Studies on 2'-deoxyadenosine have shown it causes apoptotic cell death in colon carcinoma cells through this mechanism when its degradation is blocked.[11]
Key Experimental Methodologies
To rigorously evaluate the biological activity of compounds like this compound, a suite of validated in vitro assays is essential. The following protocols provide a self-validating framework for assessing antiviral efficacy, cytotoxicity, and mechanism of action.
Protocol: In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay is the gold standard for quantifying the inhibition of lytic viruses. The causality is direct: a reduction in plaques (zones of cell death) is a direct measure of the inhibition of viral replication and spread.
Step-by-Step Methodology:
-
Cell Plating: Seed 6-well plates with a susceptible host cell line (e.g., Vero cells) at a density that will yield a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution series of this compound in culture medium. Include a "no-drug" virus control and a "no-virus" cell control.
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour at 37°C.
-
Treatment: Following adsorption, remove the virus inoculum. Overlay the monolayers with a semi-solid overlay medium (e.g., containing 1% methylcellulose) mixed with the corresponding drug dilutions.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 3-5 days).
-
Visualization: Aspirate the overlay. Fix the cells with 10% formalin. Stain the monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background.
-
Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol: Cytotoxicity Assessment (MTT Assay)
It is imperative to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to killing the host cells. The MTT assay measures metabolic activity, providing a reliable proxy for cell viability.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well microtiter plate at a pre-determined optimal density.
-
Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells on a plate reader at a wavelength of ~570 nm.
-
Analysis: The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50% compared to the untreated control. The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a key measure of the compound's therapeutic window.
Conclusion and Future Perspectives
This compound stands as a potent nucleoside analog with well-established, broad-spectrum antiviral activity, particularly against pathogenic flaviviruses.[3] Its mechanism, rooted in the elegant deception of viral polymerases leading to chain termination, is a classic example of successful rational drug design. While its potential as an anticancer agent is currently more speculative, the mechanistic parallels with related compounds suggest this is a fertile area for future research.[8][9]
Future work should focus on elucidating the specific cellular kinases responsible for its activation to better predict cell-type-specific efficacy and toxicity. Head-to-head studies against current standard-of-care antivirals in relevant disease models are also a critical next step. Finally, a thorough investigation into its effects on adenosine receptors and DNA methylation in various cancer cell lines could unlock its potential in oncology.
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Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]
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2-Fluoro-3'-deoxyadenosine: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Promise of Nucleoside Analogs
In the landscape of modern therapeutics, nucleoside analogs stand as a testament to the power of mimicking nature's building blocks to combat disease. These molecules, structural mimics of natural nucleosides, have been instrumental in the development of potent antiviral and anticancer agents.[1] By deceiving cellular and viral enzymes, they disrupt critical processes such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This guide focuses on a particularly promising fluorinated nucleoside analog, 2-Fluoro-3'-deoxyadenosine, delving into its synthesis, mechanisms of action, and the experimental methodologies crucial for its evaluation.
Unveiling this compound: A Profile
This compound is a synthetic purine nucleoside analog characterized by the substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. This seemingly subtle modification has profound implications for its biological activity, rendering it a potent inhibitor of a broad spectrum of viruses and a candidate for anticancer therapy.
Rationale for Fluorination: Enhancing Therapeutic Potential
The introduction of fluorine into nucleoside analogs is a well-established strategy in medicinal chemistry to enhance their therapeutic properties.[1] The high electronegativity and small size of the fluorine atom can significantly alter the electronic and steric characteristics of the molecule. This can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the analog more resistant to enzymatic degradation.[1]
-
Altered Biological Activity: The fluorine substitution can influence the molecule's interaction with target enzymes, often leading to enhanced inhibitory activity.
-
Improved Pharmacokinetic Profile: Fluorination can impact properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) of the drug.[2]
Synthesis of this compound: A Chemoenzymatic Approach
A robust and efficient synthesis is paramount for the exploration and development of any therapeutic candidate. The chemoenzymatic synthesis of this compound offers a highly selective and efficient route.
Experimental Protocol: Chemoenzymatic Synthesis
This protocol outlines a chemoenzymatic approach utilizing a purine nucleoside phosphorylase (PNP) for the key transglycosylation step.[3]
Materials:
-
2-Fluoroadenine
-
3'-Deoxyinosine
-
Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)
-
Potassium phosphate buffer (pH 7.0)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a sterile reaction vessel, combine 2-fluoroadenine and 3'-deoxyinosine in a suitable molar ratio (e.g., 1:1.5) in 2 mM potassium phosphate buffer (pH 7.0).[3]
-
Enzymatic Reaction: Add recombinant E. coli PNP to the reaction mixture. The optimal enzyme concentration should be determined empirically.[3]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for an extended period (e.g., up to 12 days), monitoring the progress of the reaction by HPLC.[3]
-
Reaction Termination and Purification: Once the reaction has reached the desired conversion, terminate it by adding an organic solvent like methanol. The product, this compound, can then be purified from the reaction mixture using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Causality Behind Experimental Choices:
-
Enzyme Selection: E. coli PNP is chosen for its ability to catalyze the transfer of the deoxyribose moiety from 3'-deoxyinosine to the 2-fluoroadenine base with high efficiency.
-
Donor Substrate: 3'-Deoxyinosine serves as an effective donor of the 3-deoxyribose sugar.
-
Reaction Conditions: The pH and temperature are optimized to ensure the stability and activity of the PNP enzyme.
Antiviral Activity: A Broad-Spectrum Inhibitor
This compound has demonstrated potent antiviral activity against a wide range of RNA and DNA viruses.[4] Its efficacy against emerging flaviviruses, such as Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV), is particularly noteworthy.
Mechanism of Antiviral Action: Chain Termination
The primary antiviral mechanism of this compound is believed to be the termination of viral RNA synthesis.
Proposed Antiviral Mechanism of Action
Caption: Proposed dual mechanism of anticancer action for this compound.
Experimental Protocol: MTT Assay for Cytotoxicity (CC50) Determination
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [5][6][7] Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed a 96-well plate with the cancer cell line at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. This is determined from a dose-response curve. [5][8] Causality Behind Experimental Choices:
-
MTT Reduction: This assay relies on the activity of mitochondrial dehydrogenases, providing a measure of the metabolic activity of the cell population, which is a proxy for cell viability.
-
Colorimetric Readout: The formation of a colored product allows for easy and accurate quantification using a standard microplate reader.
Cytotoxicity Data
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively published, related deoxyadenosine analogs have shown potent activity. For instance, cordycepin (3'-deoxyadenosine) has demonstrated IC50 values in the micromolar range against various cancer cell lines. [9]It is important to note that the cytotoxic effects of this compound may vary depending on the cancer cell type and its specific metabolic and genetic characteristics.
Pharmacokinetics and Drug Development Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While specific pharmacokinetic data for this compound in humans is not yet available, studies on other fluorinated nucleoside analogs provide valuable insights. [1][2][10] Key parameters to consider in the preclinical and clinical development of this compound include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.
-
Metabolism: How the body breaks down the compound.
-
Toxicity: The potential for the compound to cause harm to the host.
Future Directions and Conclusion
This compound represents a promising nucleoside analog with a compelling profile of broad-spectrum antiviral activity and potential for anticancer applications. Its mechanism of action, centered on the termination of nucleic acid synthesis, is a well-validated strategy for combating both viral infections and cancer.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise interactions between this compound triphosphate and viral polymerases from different virus families.
-
Comprehensive Anticancer Evaluation: Screening against a diverse panel of cancer cell lines and in vivo tumor models to identify responsive cancer types.
-
Pharmacokinetic and Toxicological Profiling: Conducting thorough preclinical studies to assess its safety and ADME properties.
-
Combination Therapies: Investigating the potential for synergistic effects when combined with other antiviral or anticancer agents.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and mechanistic insights are intended to facilitate further investigation into this promising therapeutic candidate, with the ultimate goal of translating its potential into clinical applications.
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Striking ability of adenosine-2'(3')-deoxy-3'(2')-triphosphates and related analogues to replace ATP as phosphate donor for all four human, and the Drosophila melanogaster, deoxyribonucleoside kinases. PubMed. Available at: [Link].
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EC50 determination by plaque reduction assay. The plot shows the... ResearchGate. Available at: [Link].
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2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. ResearchGate. Published December 16, 2025. Available at: [Link].
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Requirement of Apaf-1 for mitochondrial events and the cleavage or activation of all procaspases during genotoxic stress-induced apoptosis. National Institutes of Health. Available at: [Link].
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Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. MDPI. Available at: [Link].
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Effects of 3'deoxyadenosine (cordycepin) and 2'deoxyadenosine on nucleoside transport, macromolecular synthesis, and replication of cultured Novikoff hepatoma cells. PubMed. Available at: [Link].
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discovery and history of 2-Fluoro-3'-deoxyadenosine
An In-depth Technical Guide to the Discovery, Synthesis, and Activity of 3'-Fluoro-3'-deoxyadenosine
Abstract
This technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxyadenosine, a pivotal fluorinated nucleoside analog. We will navigate its initial discovery and the scientific rationale that propelled its synthesis, detail its mechanism of action as a potent chain terminator of viral RNA synthesis, and present its broad-spectrum antiviral activity profile. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's history, chemical synthesis, biological function, and the experimental protocols used for its evaluation.
A Note on Nomenclature
The field of nucleoside chemistry features numerous analogs with subtle but critical structural differences. The topic "2-Fluoro-3'-deoxyadenosine" can be ambiguous. The most extensively studied and historically significant compound with a fluorine modification at the 3'-position of the ribose sugar is 3'-Fluoro-3'-deoxyadenosine . Another analog, This compound (2-fluorocordycepin), features a fluorine on the adenine base at the C-2 position.[1] This modification often serves to block degradation by adenosine deaminase.[2] This guide will focus primarily on the former, 3'-Fluoro-3'-deoxyadenosine , due to its well-documented discovery as a broad-spectrum antiviral agent, while acknowledging the existence and rationale for other related structures.
Discovery and Historical Context
The story of 3'-Fluoro-3'-deoxyadenosine begins in the late 1980s, a period of intense research driven by the need for effective antiviral therapies. Scientists understood that modifying natural nucleosides—the building blocks of DNA and RNA—could yield potent drugs capable of disrupting viral replication. The strategic substitution of atoms on the ribose sugar moiety was a key area of exploration.
The breakthrough came from the esteemed Rega Institute for Medical Research at KU Leuven in Belgium. In 1989, a team of researchers including A. Van Aerschot, P. Herdewijn, and the renowned virologist Erik De Clercq, published a seminal paper describing the synthesis and remarkable biological activity of a series of 3'-fluorinated ribonucleosides.[3][4]
Causality Behind the Discovery: The rationale was grounded in established medicinal chemistry principles. The hydroxyl group at the 3' position of a nucleoside is critical for nucleic acid elongation; it forms the phosphodiester bond with the next incoming nucleotide. The hypothesis was that replacing this 3'-hydroxyl group with a fluorine atom—an element of similar size to hydrogen but with high electronegativity—would act as a "chain terminator."[5] Once incorporated into a growing viral RNA or DNA chain, the 3'-fluorine would prevent the viral polymerase from adding the next nucleotide, thus halting replication. This approach had already shown promise with other nucleoside analogs, and its application to adenosine was a logical and ultimately fruitful step. The Belgian team's work validated this hypothesis, revealing that 3'-Fluoro-3'-deoxyadenosine possessed an exceptionally broad spectrum of antiviral activity.[3]
Chemical Synthesis
The original 1989 synthesis of 3'-Fluoro-3'-deoxyadenosine is an elegant example of stereospecific chemical manipulation. The key was to introduce the fluorine atom with the correct stereochemistry at the 3' position of the ribose ring.
Experimental Protocol: Original Chemical Synthesis (Van Aerschot et al., 1989)
The synthesis was achieved through a multi-step process starting from adenosine. The core of the strategy involves a double inversion at the C-3' position to achieve the desired stereochemistry.
-
Protection of Hydroxyl Groups: Start with adenosine. The 2'- and 5'-hydroxyl groups are protected, often using trityl groups, to prevent them from reacting in subsequent steps. This focuses the chemical modifications on the 3'-position.
-
Configuration Inversion (OH to OTs): The 3'-hydroxyl group is converted into a good leaving group, such as a tosylate (OTs). This is typically an SN2 reaction, which inverts the stereochemistry at the C-3' center, converting the ribo-configuration to a xylo-configuration.
-
Fluorination with DAST (OTs to F): The key fluorination step is performed using Diethylaminosulfur Trifluoride (DAST). The tosylate group is displaced by fluoride in another SN2 reaction. This second inversion reverts the stereochemistry back to the ribo-configuration, yielding the desired 3'-fluoro-3'-deoxy derivative. The use of a xylo-configured precursor is therefore essential to obtain the final product with the correct ribo-stereochemistry.[3][6]
-
Deprotection: The protecting groups on the 2'- and 5'-hydroxyls are removed to yield the final, biologically active 3'-Fluoro-3'-deoxyadenosine.
Caption: The mandatory three-step phosphorylation to activate the prodrug.
Part B: RNA Chain Termination
The active 3'-F-dATP mimics the natural deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP) and competes with them for the active site of viral polymerases, particularly RNA-dependent RNA polymerase (RdRp) in RNA viruses.
-
Competition and Incorporation: During viral RNA synthesis, the viral RdRp recognizes 3'-F-dATP and incorporates it into the growing RNA strand opposite a uracil (or thymine in DNA viruses) in the template strand.
-
Termination: The polymerase then attempts to add the next nucleotide. However, the 3'-fluorine atom cannot form the necessary 3'-5' phosphodiester bond. The absence of a 3'-OH group makes further chain elongation impossible.
-
Replication Halts: The terminated RNA chain is released, and viral replication is effectively halted. This mechanism has been demonstrated to inhibit enzymes like the Hepatitis C virus (HCV) NS5B polymerase. [5]
Caption: Competition and subsequent RNA chain termination by 3'-F-dATP.
Biological Activity and Therapeutic Potential
The initial 1989 study revealed a surprisingly wide range of activity, a finding that has been expanded upon in subsequent research.
Antiviral Spectrum
3'-Fluoro-3'-deoxyadenosine is a broad-spectrum antiviral agent. Its activity is not limited to a single family of viruses, which suggests its mechanism targets a fundamental process common to many viruses. Its proven efficacy extends across:
-
DNA Viruses: Poxviridae (e.g., Vaccinia virus). [3]* (+)ssRNA Viruses: Picornaviridae (e.g., Polio, Coxsackie B), Togaviridae (e.g., Sindbis), and Flaviviridae (e.g., Tick-borne encephalitis virus, Zika virus, West Nile virus). [3][5]* dsRNA Viruses: Reoviridae (e.g., Reovirus). [3]
Quantitative Antiviral Data
The potency of an antiviral is measured by its 50% effective concentration (EC₅₀)—the concentration that inhibits viral replication by 50%—and its 50% cytotoxic concentration (CC₅₀)—the concentration that kills 50% of the host cells. The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a measure of the drug's therapeutic window.
| Virus (Strain) | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Tick-borne Encephalitis (Hypr) | PS (porcine kidney) | 2.2 ± 0.6 | > 25 | > 11.4 | [5] |
| Tick-borne Encephalitis (Neudoerfl) | PS (porcine kidney) | 1.6 ± 0.3 | > 25 | > 15.6 | [5] |
| Zika Virus (MR-766) | PS (porcine kidney) | 1.1 ± 0.1 | > 25 | > 22.7 | [5] |
| West Nile Virus (NY-99) | PS (porcine kidney) | 4.7 ± 1.5 | > 25 | > 5.3 | [5] |
Note: The compound exhibited cytostatic effects at concentrations >12.5 µM, which is a limiting factor for its therapeutic potential. [5][7]
In Vivo Studies
The compound has demonstrated protective effects in animal models.
-
Vaccinia Virus: It was effective at inhibiting tail lesion formation in mice intravenously inoculated with vaccinia virus. [3]* Flaviviruses: It significantly reduced mortality in mice infected with West Nile Virus and prolonged the survival time of mice infected with Tick-borne Encephalitis Virus. [8]
Anticancer Potential
As a purine nucleoside analog, 3'-Fluoro-3'-deoxyadenosine belongs to a class of compounds with known antitumor activity. [9]The mechanism, analogous to its antiviral action, would involve inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells. Its parent compound, 3'-deoxyadenosine (cordycepin), has been studied for its anticancer effects. [10][11]While less explored than its antiviral properties, the potential for anticancer activity remains an area for further investigation.
Key Experimental Protocols
The evaluation of any antiviral compound relies on standardized, reproducible assays.
Protocol 1: Plaque Reduction Assay (for EC₅₀ Determination)
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero or PS cells) in 6-well or 12-well plates. Allow cells to attach overnight.
-
Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of 3'-Fluoro-3'-deoxyadenosine in cell culture medium.
-
Infection: Remove the growth medium from the cells. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment.
-
Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of the test compound. Include a "virus control" (no compound) and "cell control" (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form (typically 3-7 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones.
-
Calculation: Count the number of plaques at each compound concentration. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: MTT Assay (for CC₅₀ Determination)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 3'-Fluoro-3'-deoxyadenosine. Include a "no compound" control.
-
Incubation: Incubate the cells for the same duration as the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The CC₅₀ is the compound concentration that reduces the absorbance (cell viability) by 50% compared to the untreated cell control.
Conclusion
3'-Fluoro-3'-deoxyadenosine stands as a landmark molecule in antiviral research. Its discovery at the Rega Institute was a testament to the power of rational drug design, confirming that precise modification of the nucleoside sugar ring could create potent and broad-spectrum inhibitors of viral replication. Its mechanism as a prodrug that, once activated, acts as an obligate chain terminator is a classic example of targeted antiviral strategy. While its clinical development has been hampered by a narrow therapeutic window due to cellular toxicity, it remains a vital research tool and a foundational lead compound that has inspired the development of numerous other fluorinated nucleoside analogs currently in clinical use.
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Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]
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Van Aerschot, A., Balzarini, J., De Clercq, E., & Herdewijn, P. (1989). Synthesis of 3'-fluoro-3'-deoxyribonucleosides: anti-HIV-1 and cytostatic properties. Nucleosides, Nucleotides & Nucleic Acids, 8(5-6), 1123-1124. [Link]
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A Technical Guide to the Structural Analogs of 2-Fluoro-3'-deoxyadenosine: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
2-Fluoro-3'-deoxyadenosine, a key purine nucleoside analog, has served as a pivotal scaffold in the development of novel therapeutic agents. Its inherent biological activities, primarily as an inhibitor of DNA synthesis, have spurred extensive research into its structural analogs to enhance potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the diverse structural analogs of this compound, meticulously detailing their synthesis, biological evaluation, and structure-activity relationships. We delve into the causal relationships behind experimental designs and present validated protocols for the synthesis and assessment of these promising compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation nucleoside analog therapeutics.
Introduction: The Rationale for Modifying this compound
This compound is a synthetic purine nucleoside analog characterized by two key structural modifications to the natural deoxyadenosine: a fluorine atom at the 2-position of the adenine base and the absence of a hydroxyl group at the 3'-position of the sugar moiety. The 2-fluoro substitution confers resistance to deamination by adenosine deaminase (ADA), a crucial enzyme in purine metabolism, thereby increasing the intracellular persistence and bioavailability of the analog. The 3'-deoxy feature is critical for its primary mechanism of action: once phosphorylated to its active triphosphate form, it can be incorporated into a growing DNA chain by DNA polymerases, leading to chain termination and the inhibition of DNA replication.[1][2] This dual-pronged modification results in potent anticancer and antiviral activities.
The clinical success of related 2-fluoroadenine nucleosides, such as fludarabine, has validated the therapeutic potential of this chemical scaffold.[2][3] However, the pursuit of improved therapeutic indices, broader activity spectra, and the circumvention of resistance mechanisms necessitates the exploration of structural analogs. This guide will systematically explore the major classes of these analogs, focusing on the scientific rationale behind their design and the methodologies for their synthesis and evaluation.
Classes of Structural Analogs and Their Synthesis
The structural diversity of this compound analogs can be broadly categorized based on the region of modification: the sugar moiety, the purine base, or the overall scaffold architecture (e.g., carbocyclic and acyclic analogs).
Sugar-Modified Analogs
Modifications to the sugar ring are a cornerstone of nucleoside analog design, profoundly influencing their recognition by cellular kinases and viral polymerases, as well as their pharmacokinetic properties.
The introduction of a fluorine atom at the 2'-position of the sugar ring significantly impacts the sugar pucker conformation and can enhance metabolic stability.[4]
-
2'-Fluoro-2',3'-dideoxyadenosine Analogs: These compounds, which lack both the 2' and 3' hydroxyl groups, are designed as obligate chain terminators of DNA synthesis. The stereochemistry of the 2'-fluoro substituent is critical for biological activity.
-
Protocol: Synthesis of a Generic 2'-Fluoro-2',3'-dideoxyadenosine Analog
-
Glycosylation: Couple a protected 2-fluoroadenine base with a suitable protected 2-fluoro-2,3-dideoxyribosyl donor, such as a thioglycoside, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).[5]
-
Anomer Separation: Separate the resulting α and β anomers using silica gel chromatography.
-
Deprotection: Remove the protecting groups (e.g., silyl ethers) using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final 2'-fluoro-2',3'-dideoxyadenosine analog.[5]
-
Modifications at the 4'-position of the sugar moiety can create steric hindrance that interferes with the translocation of viral polymerases, offering a distinct mechanism of inhibition.[6]
-
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir): This potent anti-HIV agent is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[7] The 4'-ethynyl group allows for the initial incorporation into the viral DNA but then prevents the proper positioning of the next incoming nucleotide.
-
Protocol: Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)
-
Preparation of the Glycosyl Donor: Synthesize a protected 1,2-di-O-acetyl-4-ethynyl-D-ribofuranose from a suitable starting material like 1,2-di-O-acetyl-D-ribofuranose.[8]
-
Silyl-Hilbert-Johnson Reaction: React the silylated 2-fluoroadenine with the prepared glycosyl donor in the presence of a Lewis acid (e.g., TMSOTf) to form the nucleoside.[8]
-
Deprotection: Remove the protecting groups to yield Islatravir.
-
Carbocyclic Analogs: Aristeromycin and Neplanocin A Derivatives
In carbocyclic nucleoside analogs, the furanose oxygen is replaced with a methylene group, rendering the N-glycosidic bond resistant to enzymatic cleavage.
Aristeromycin is a carbocyclic analog of adenosine. The introduction of a 2-fluoro substituent on the adenine base enhances its biological activity. 6'-fluorinated aristeromycins have been designed as dual-target antiviral agents, inhibiting both viral RNA-dependent RNA polymerase (RdRp) and S-adenosyl-l-homocysteine (SAH) hydrolase.[9]
-
Protocol: Synthesis of a 6'-Fluoro-aristeromycin Analog
-
Synthesis of the Fluorosugar Intermediate: Starting from D-ribose, synthesize the key 6-fluorinated cyclopentanone derivative via electrophilic fluorination of a silyl enol ether using a reagent like Selectfluor.[9]
-
Introduction of the Purine Base: Convert the fluorosugar into a suitable derivative (e.g., an azide) and then couple it with 6-chloropurine.
-
Final Steps: Convert the 6-chloropurine moiety to adenine and perform any necessary deprotection steps to yield the final 6'-fluoro-aristeromycin analog.[9]
-
Neplanocin A is another carbocyclic adenosine analog with potent antiviral and antitumor activities. 2-Fluoroneplanocin A was synthesized to be resistant to adenosine deaminase and has shown significant antitumor and antiviral activities.[10][11]
-
Protocol: Synthesis of 2-Fluoro-neplanocin A
-
Preparation of the Cyclopentenyl Moiety: Synthesize a suitable optically active tosyloxycyclopentene derivative from a chiral starting material.[10]
-
Condensation with 2-Fluoroadenine: Perform an SN2 reaction between the cyclopentenyl derivative and 2-fluoroadenine under basic conditions.[10]
-
Deprotection: Remove the protecting groups to yield 2-fluoro-neplanocin A.
-
Acyclic Nucleoside Analogs
Acyclic nucleoside analogs lack a complete sugar ring, offering greater conformational flexibility and potentially different modes of interaction with target enzymes.
-
Protocol: Synthesis of an Acyclic this compound Analog
-
Synthesis of the Acyclic Side Chain: Prepare an appropriate acyclic side chain with the desired functionality, for example, a fluorobutenol derivative.[12]
-
Alkylation of 2-Fluoroadenine: Alkylate 2-fluoroadenine with a suitable electrophilic derivative of the acyclic side chain.
-
Purification: Purify the resulting product by chromatography.
-
Biological Evaluation and Mechanism of Action
The biological activity of this compound analogs is typically assessed through a series of in vitro assays to determine their cytotoxicity and their efficacy against specific targets (e.g., viruses or cancer cells).
Cytotoxicity Assessment
-
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the nucleoside analog for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Antiviral Activity Assessment
-
Plaque Reduction Assay Protocol:
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the test compound.[15]
-
Incubation: Incubate the plates for several days until viral plaques are visible.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques. The reduction in the number of plaques compared to the untreated control indicates antiviral activity.[15]
-
Mechanism of Action
The primary mechanisms of action for these analogs involve the inhibition of key cellular or viral enzymes.
-
Inhibition of Viral Polymerases (RdRp, Reverse Transcriptase): Many of these analogs, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators for viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[16][17]
-
Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase: Carbocyclic analogs like 2-fluoro-aristeromycin and 2-fluoro-neplanocin A are potent inhibitors of SAH hydrolase.[9] This enzyme is crucial for the hydrolysis of SAH, a byproduct of methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits essential viral and cellular methyltransferases involved in processes like viral mRNA capping.
-
Induction of Apoptosis: As exemplified by fludarabine, 2-fluoroadenine nucleosides can induce programmed cell death (apoptosis) through multiple pathways. This includes the activation of DNA damage response pathways, leading to the accumulation of p53, and the induction of endoplasmic reticulum stress.[2][18]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on their specific structural features.
| Modification Site | Structural Change | Impact on Biological Activity | References |
| Purine Base (2-position) | Fluoro substitution | Confers resistance to adenosine deaminase, increasing bioavailability. | [2] |
| Sugar Moiety (2'-position) | Fluoro substitution | Affects sugar pucker and can enhance metabolic stability. The stereochemistry is critical. | [4] |
| Sugar Moiety (3'-position) | Deoxy (removal of OH) | Essential for chain termination activity. | [1] |
| Sugar Moiety (4'-position) | Ethynyl substitution | Can act as a reverse transcriptase translocation inhibitor. | [6][7] |
| Scaffold | Carbocyclic (Aristeromycin, Neplanocin A) | Confers resistance to N-glycosidic bond cleavage; potent inhibitors of SAH hydrolase. | [9][10] |
| Scaffold | Acyclic | Increased conformational flexibility, may interact differently with target enzymes. | [12] |
Visualizing the Mechanisms: Pathways and Workflows
Cellular Activation and Mechanism of Action of a 2-Fluoroadenine Nucleoside Analog
Caption: Cellular activation and multifaceted mechanism of action of fludarabine.
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of nucleoside analogs.
Therapeutic Potential and Future Directions
The structural analogs of this compound represent a rich and diverse source of potential therapeutic agents. Their broad spectrum of activity against various cancers and viruses, including challenging pathogens like HIV and hepatitis B, underscores their continued relevance in drug discovery.
Future research in this area will likely focus on:
-
Prodrug Strategies: The development of novel prodrugs to improve oral bioavailability and target-specific delivery of these analogs.
-
Combination Therapies: Exploring the synergistic effects of these analogs with other therapeutic agents to enhance efficacy and combat drug resistance.
-
Novel Scaffolds: The design and synthesis of new and unconventional nucleoside analog scaffolds to explore novel mechanisms of action and expand the therapeutic landscape.
-
Personalized Medicine: Investigating the genetic determinants of response to these agents to enable more personalized and effective treatment strategies.
Conclusion
The journey from the foundational molecule, this compound, to its diverse array of structural analogs showcases the power of medicinal chemistry to refine and enhance therapeutic potential. The principles of rational drug design, guided by a deep understanding of structure-activity relationships and mechanisms of action, have led to the development of highly potent and selective compounds. This technical guide has provided a comprehensive framework for understanding the synthesis, evaluation, and therapeutic promise of these important molecules. It is our hope that the insights and protocols detailed herein will serve as a valuable resource for the scientific community, fostering further innovation in the discovery and development of next-generation nucleoside analog therapeutics.
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Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells. (2014, June 18). Retrieved from [Link]
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Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed. (1995, March 17). Retrieved from [Link]
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Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles | Analytical Chemistry - ACS Publications. (2010, October 14). Retrieved from [Link]
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MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - Anticancer Research. (2021, January 11). Retrieved from [Link]
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4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection - ResearchGate. Retrieved from [Link]
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Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC - NIH. (2022, October 21). Retrieved from [Link]
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(PDF) Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - ResearchGate. (2022, October 19). Retrieved from [Link]
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Convenient Synthesis of 2′-Deoxy-2-fluoroadenosine from 2-Fluoroadenine | Request PDF. Retrieved from [Link]
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Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - NIH. Retrieved from [Link]
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Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC - PubMed Central. Retrieved from [Link]
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Structures of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) (1),... - ResearchGate. Retrieved from [Link]
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S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - Frontiers. Retrieved from [Link]
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Adenosylhomocysteinase Activity Fluorometric Microplate Assay Kit User Manual. Retrieved from [Link]
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4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC - NIH. Retrieved from [Link]
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Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 - NIH. (2022, June 21). Retrieved from [Link]
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Design, Synthesis and Anti-RNA Virus Activity of 6 -Fluorinated-aristeromycin Analogues - Scholarly Publications Leiden University. Retrieved from [Link]
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2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review | Oxford Academic. Retrieved from [Link]
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Asymmetric Synthesis of (−)-6′-β-Fluoro-aristeromycin via Stereoselective Electrophilic Fluorination | Request PDF. Retrieved from [Link]
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A Technical Guide to the Antiviral Spectrum of 2-Fluoro-3'-deoxyadenosine
Abstract: This document provides an in-depth technical examination of 2-Fluoro-3'-deoxyadenosine, a potent nucleoside analog with a broad spectrum of antiviral activity. We will explore its fundamental mechanism of action as a viral RNA chain terminator, present a consolidated overview of its activity against various viral families, and provide detailed, field-proven protocols for its evaluation in a research setting. This guide is intended for researchers, virologists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
Introduction: The Rationale for Fluorinated Nucleoside Analogs
Nucleoside analogs have long been a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting critical viral enzymes like polymerases.[1] The strategic incorporation of a fluorine atom into the nucleoside scaffold can significantly alter the molecule's electronic properties, metabolic stability, and biological activity.[2] The high electronegativity of fluorine can enhance the stability of the glycosidic bond, prevent metabolic degradation, and modify the sugar pucker conformation, which can in turn influence its interaction with viral polymerases.[2][3]
This compound (also referred to as 3'-Fluoro-3'-deoxyadenosine) is a purine nucleoside analog that exemplifies this strategy. It lacks the 3'-hydroxyl group essential for phosphodiester bond formation, which is replaced by a fluorine atom. This seemingly minor modification is the key to its potent antiviral effect, positioning it as a broad-spectrum inhibitor of viral replication across diverse RNA and DNA virus families.[4]
Core Mechanism of Action: Obligate Chain Termination
Like most antiviral nucleoside analogs, this compound is a prodrug that requires intracellular activation to exert its effect.[5] The process is a multi-step cascade reliant on host cell enzymes.
Causality of Inhibition:
-
Cellular Uptake: The compound enters the host cell, likely via nucleoside transporters.
-
Anabolic Phosphorylation: Host cell kinases recognize the analog and sequentially phosphorylate it to its monophosphate, diphosphate, and finally, its active triphosphate form: this compound-5'-triphosphate (3'-Fd-ATP).
-
Polymerase Substrate Mimicry: The active 3'-Fd-ATP mimics the natural substrate, adenosine triphosphate (ATP). Viral RNA-dependent RNA polymerases (RdRps) or DNA polymerases mistakenly identify 3'-Fd-ATP as a building block for the nascent nucleic acid chain.[6][7]
-
Incorporation and Termination: The viral polymerase incorporates the analog into the growing viral RNA or DNA strand.
-
Chain Elongation Blockade: The absence of a 3'-hydroxyl group on the incorporated analog makes the formation of the next phosphodiester bond impossible. This acts as an "obligate chain terminator," prematurely halting the replication of the viral genome and preventing the production of new, infectious virions.[6][8]
This mechanism is highly effective because it targets the viral replication process directly. The high conservation of polymerase active sites among certain virus families contributes to the compound's broad-spectrum activity.
Protocol 2: Plaque Reduction Assay (EC₅₀)
Expertise & Rationale: The plaque reduction assay is a gold standard for quantifying antiviral activity. [9]It measures the ability of a compound to prevent the formation of plaques (localized areas of cell death caused by viral infection), thereby providing a direct measure of the inhibition of infectious virus production. This method is more informative than simple cytopathic effect (CPE) inhibition assays as it quantifies infectious particles. [10] Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Application: During the adsorption period, prepare an overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% methylcellulose) containing various concentrations of this compound. The concentrations should bracket the expected effective range and be well below the determined CC₅₀. Include a "virus control" (no compound) well.
-
Overlay: After adsorption, remove the viral inoculum and add 2-3 mL of the compound-containing overlay medium to each well. The viscous overlay prevents the spread of progeny virus through the medium, restricting infection to adjacent cells and leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for a duration sufficient for plaques to form (typically 3-7 days, depending on the virus).
-
Visualization: Aspirate the overlay. Fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a 0.1% crystal violet solution. Gently wash with water to remove excess stain.
-
Data Acquisition: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.
-
Calculation: Calculate the percentage of plaque reduction for each concentration relative to the virus control. Use non-linear regression to determine the EC₅₀ value—the concentration that reduces the plaque count by 50%.
Conclusion and Future Perspectives
This compound stands out as a nucleoside analog with a compellingly broad spectrum of antiviral activity, underpinned by a well-understood mechanism of action as an obligate chain terminator. Its demonstrated potency, particularly against clinically relevant flaviviruses like TBEV, ZIKV, and WNV, makes it a valuable lead compound for further drug development. [11] The path forward requires a multi-pronged approach. Future investigations should aim to:
-
Expand the Spectrum: Evaluate its efficacy against other emerging and re-emerging RNA viruses of public health concern.
-
Elucidate Resistance Profiles: Select for and characterize resistant viral variants to understand potential escape mutations in the viral polymerase.
-
Pharmacokinetic Optimization: Explore prodrug strategies to enhance oral bioavailability and optimize its pharmacokinetic profile for in vivo applications.
-
Combination Therapies: Investigate potential synergistic effects when combined with other antiviral agents that have different mechanisms of action.
By leveraging the foundational data and robust methodologies outlined in this guide, the research community can continue to unlock the full therapeutic potential of this compound in the ongoing fight against viral diseases.
References
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Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01522-20. [Link]
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Ruzek, D., et al. (2019). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Future Virology, 14(9). [Link]
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Kielian, M., & Kääriäinen, L. (1986). In vitro methods for testing antiviral drugs. Antiviral Research, 6(4), 235-251. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PubMed. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2). [Link]
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Kumar, R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6691. [Link]
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Eyer, L., et al. (2021). Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate. [Link]
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Sloan, L. A., et al. (2025). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. NAR Molecular Medicine. [Link]
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Good, S. S., et al. (2021). Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(7), e00222-21. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3'-deoxyadenosine
Foreword
In the landscape of antiviral and oncological research, nucleoside analogs represent a cornerstone of therapeutic innovation. Their ability to mimic endogenous building blocks of DNA and RNA allows them to deceptively enter cellular metabolic pathways, ultimately disrupting the replication of malignant cells or viruses. Among these, fluorinated nucleosides have garnered significant attention due to the unique properties imparted by the fluorine atom—its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds enhance metabolic stability, modulate sugar conformation, and improve binding affinity to target enzymes.[1][2]
This guide provides a comprehensive technical overview of 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), also known as 2-Fluorocordycepin. As an analog of both the anticancer agent cordycepin (3'-deoxyadenosine) and the antiviral precursor 2-fluoroadenine, 2-F-3'-dA stands as a molecule of significant interest. We will delve into its core physicochemical properties, provide field-proven experimental protocols for its characterization, and discuss its biological mechanism of action, offering a foundational resource for researchers in drug discovery and development.
Core Molecular & Physicochemical Profile
This compound is a purine nucleoside analog characterized by two key structural modifications from native deoxyadenosine: the substitution of a fluorine atom at the C2 position of the adenine base and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. These modifications are critical to its chemical identity and biological function.
Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | N/A |
| Synonyms | 2-FLUORO-CORDYCEPIN, 3'-Deoxy-2-fluoroadenosine | [3] |
| CAS Number | 15386-69-3 | [3][4] |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | [3][4] |
| Molecular Weight | 269.23 g/mol | [3][4] |
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 2-F-3'-dA. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimation that requires experimental validation.
| Property | Value | Type | Source(s) |
| Melting Point | 259-260 °C | Experimental | [3][4] |
| Boiling Point | 696.7 ± 65.0 °C | Predicted | [3][4] |
| Density | 2.01 ± 0.1 g/cm³ | Predicted | [3][4] |
| pKa | 13.58 ± 0.60 | Predicted | [3][4] |
The fluorine atom at the C2 position significantly lowers the pKa of the N1 position of the adenine ring, making it less susceptible to protonation compared to adenosine. The 3'-deoxy modification removes the hydroxyl group necessary for phosphodiester bond formation during nucleic acid elongation, a key feature of its mechanism of action.
Solubility and Stability Profile
A thorough understanding of a compound's solubility and stability is paramount for its formulation, delivery, and interpretation of biological data. While specific experimental data for 2-F-3'-dA is sparse in the literature, we can infer its likely characteristics from analogous structures and provide robust protocols for their determination.
Expected Solubility
Nucleoside analogs like 2-F-3'-dA are generally polar molecules. Based on data for related compounds like 2'-deoxyadenosine, which is slightly soluble in water and methanol, and more soluble in DMSO, a similar profile is expected for 2-F-3'-dA.[5][6] A patent for the purification of a related compound, 2'-fluoro-2'-deoxyadenosine, notes its poor solubility, suggesting that 2-F-3'-dA may also have limited aqueous solubility.[7]
Experimental Protocol: Solubility Determination
This protocol describes a standard equilibrium shake-flask method coupled with HPLC quantification to determine solubility in various solvents.
Causality: The shake-flask method ensures that an equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate solubility value. HPLC is used for its high specificity and sensitivity in quantifying the dissolved analyte.
Methodology:
-
Preparation: Add an excess amount of 2-F-3'-dA powder (e.g., ~10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, PBS pH 7.4, DMSO, Ethanol) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A visual confirmation of excess solid at the bottom of the vial is necessary.
-
Sample Collection: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Dilution: Carefully collect a precise aliquot of the supernatant and dilute it with the appropriate mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample via a validated RP-HPLC method (see Section 3.1) against a standard curve prepared from a known stock solution of 2-F-3'-dA.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mM) by correcting for the dilution factor.
Stability Profile
The stability of 2-F-3'-dA is influenced by pH and temperature. The N-glycosidic bond is the most probable site of degradation, particularly susceptible to hydrolysis under acidic conditions. A study on the analogous compound 2-chloro-2'-deoxyadenosine showed it to be stable at neutral and basic pH but to degrade rapidly at acidic pH (pH 1-2).[8] A similar profile is anticipated for 2-F-3'-dA. The C-F bond on the purine ring is highly stable and not expected to be a point of degradation under physiological conditions.
Experimental Protocol: pH & Thermal Stability Assessment
Causality: This protocol evaluates the compound's degradation over time under stressed conditions (varied pH and temperature) to predict its shelf-life and identify optimal storage conditions. HPLC is used to separate the parent compound from its degradation products and quantify its remaining percentage.
Methodology:
-
Stock Solution: Prepare a stock solution of 2-F-3'-dA in a stable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Incubation Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 2, 4, 7.4, 9).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Aliquot the solutions into sealed vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition. Quench any reaction by diluting into the initial mobile phase and store at -20 °C until analysis.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from any potential degradants (e.g., 2-fluoroadenine).
-
Data Analysis: Calculate the percentage of 2-F-3'-dA remaining at each time point relative to the T=0 sample. This data can be used to determine the degradation rate and half-life under each condition.
Analytical Characterization Workflow
Robust analytical methods are essential for confirming the identity, purity, and structure of a drug candidate.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
Causality: RP-HPLC is the gold standard for determining the purity of small organic molecules. It separates the target compound from impurities based on hydrophobicity. A C18 column is a common choice for polar molecules like nucleosides, and a buffered mobile phase ensures reproducible retention times. UV detection is ideal as the purine ring has a strong chromophore.
Protocol:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 260 nm.[9]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-25 min: Hold at 50% B
-
25-26 min: Linear gradient from 50% to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Sample Preparation: Dissolve the sample in DMSO or Water/Acetonitrile (50:50) to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.[10]
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Structural Elucidation by NMR Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H NMR confirms the proton environment, ¹³C NMR identifies all carbon atoms, and ¹⁹F NMR is uniquely suited to confirm the presence and environment of the fluorine atom. Deuterated DMSO (DMSO-d₆) is an excellent solvent as it solubilizes the compound well and its residual peaks do not interfere with key resonances.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of 2-F-3'-dA in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Purpose: To identify all protons and their couplings, confirming the structure of the sugar and purine rings.
-
Acquisition: Acquire a standard 1D proton spectrum (≥400 MHz spectrometer). Key signals include the anomeric proton (H1'), sugar protons, and aromatic protons of the adenine base.
-
-
¹³C NMR:
-
Purpose: To confirm the carbon skeleton of the molecule.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for all 10 carbons. The C2 carbon will show a large one-bond coupling (¹JCF) with the fluorine atom.
-
-
¹⁹F NMR:
-
Purpose: To directly observe the fluorine nucleus, providing definitive proof of its incorporation and chemical environment.
-
Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected. A reference standard like trifluoroacetic acid may be used.[11]
-
-
2D NMR (Optional but Recommended):
-
COSY: Correlates coupled protons (e.g., within the sugar ring).
-
HSQC/HMQC: Correlates protons with their directly attached carbons.
-
HMBC: Correlates protons and carbons over 2-3 bonds, useful for connecting the sugar and base moieties.
-
Chemoenzymatic Synthesis Overview
A highly effective method for synthesizing 2-F-3'-dA is through a transglycosylation reaction catalyzed by purine nucleoside phosphorylase (PNP).[12]
Causality: This enzymatic approach offers high regioselectivity and stereoselectivity, avoiding the need for extensive protecting group chemistry often required in traditional organic synthesis. E. coli PNP catalyzes the reversible phosphorolysis of the N-glycosidic bond of a purine nucleoside. In a transglycosylation reaction, the enzyme transfers the deoxyribose moiety from a donor nucleoside to an acceptor base.
Protocol Outline: [12]
-
Reaction Setup: Combine 2-fluoroadenine (acceptor) and a suitable 3'-deoxyribose donor (e.g., 3'-deoxyinosine) in a phosphate buffer (e.g., 2 mM KH₂PO₄, pH 7.0).
-
Enzyme Addition: Add recombinant E. coli PNP to the solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 50-55 °C) for several days.
-
Monitoring: Monitor the reaction progress by HPLC to track the formation of 2-F-3'-dA.
-
Purification: Upon completion, purify the product from the reaction mixture using chromatographic techniques, such as flash column chromatography or preparative HPLC.
Biological Activity & Mechanism of Action
2-F-3'-dA functions as a prodrug. To exert its antiviral effect, it must be anabolized within the host cell to its active triphosphate form.
Causality: As a nucleoside analog, 2-F-3'-dA is recognized by cellular kinases, which sequentially phosphorylate it to the monophosphate, diphosphate, and finally the active triphosphate (2-F-3'-dATP). This active metabolite then acts as a competitive inhibitor and a chain-terminating substrate for viral RNA-dependent RNA polymerases (RdRp).
-
Metabolic Activation: Host cell kinases phosphorylate 2-F-3'-dA to this compound triphosphate (2-F-3'-dATP).
-
Competitive Inhibition: 2-F-3'-dATP, structurally similar to the natural substrate dATP (or ATP for RNA viruses), competes for the active site of the viral polymerase.
-
Incorporation and Chain Termination: The viral polymerase incorporates the analog into the nascent viral RNA or DNA strand. Because the 3' position lacks a hydroxyl group, the formation of the next 3'-5' phosphodiester bond is impossible. This event immediately halts further elongation of the nucleic acid chain, effectively terminating the replication process.[3] This mechanism is a hallmark of many successful nucleoside analog drugs, including the active metabolite of Sofosbuvir.[3]
This mechanism confers a high degree of selectivity, as viral polymerases are often more promiscuous and thus more likely to incorporate the analog than host cell DNA or RNA polymerases.
References
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Choi, Y., Smee, D. F., & Hong, J. H. (2021). 2-Fluorocordycepin: Chemoenzymatic Synthesis and Study of Anticancer Activities In Vitro. Molecules, 26(11), 3321. [Link]
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ChemBK. (n.d.). Adenosine, 3'-deoxy-2-fluoro-. Retrieved from [Link]
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Lada, A. G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4256–4265. [Link]
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Marquardt, D. J., et al. (2001). Evaluation of a fluorogenic derivatization method for the reversed-phase HPLC analysis of 2'-beta-fluoro-2',3'-dideoxyadenosine, a new anti-AIDS drug. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 965–974. [Link]
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Deval, J., et al. (2020). Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 64(12), e01511-20. [Link]
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Smídková, M., et al. (2021). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-fluoro-4′-azidocytidine triphosphate (FNC-TP). Nucleic Acids Research, 49(14), 7943–7956. [Link]
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Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15. [Link]
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An In-depth Technical Guide to 2-Fluoro-3'-deoxyadenosine as an RNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), a potent nucleoside analog that functions as an RNA chain terminator. We delve into the molecular mechanism of action, detailing its intracellular activation and interaction with viral RNA-dependent RNA polymerases (RdRp). This guide offers field-proven, step-by-step protocols for the synthesis of the active triphosphate form, in vitro polymerase assays to demonstrate chain termination, and cell-based assays to determine antiviral efficacy and cytotoxicity. Furthermore, we present a compilation of its antiviral activity against a range of viruses and discuss its potential in drug development. This document is intended to serve as a valuable resource for researchers in virology, medicinal chemistry, and drug discovery.
Introduction: The Imperative for Effective RNA Virus Therapeutics
RNA viruses represent a significant and ongoing threat to global public health, as evidenced by recent pandemics. A cornerstone of antiviral drug development has been the targeting of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. Nucleoside analogs that mimic natural substrates are a particularly successful class of RdRp inhibitors. These molecules, upon intracellular phosphorylation to their active triphosphate form, are incorporated into the nascent viral RNA chain. This compound (2-F-3'-dA) is a promising adenosine analog that, due to a critical modification at the 3' position of the ribose sugar, acts as an obligate RNA chain terminator, effectively halting viral replication. This guide will provide the scientific foundation and practical methodologies for the study and application of this potent antiviral compound.
The Molecular Mechanism of this compound
The efficacy of 2-F-3'-dA as an antiviral agent is rooted in its ability to be selectively incorporated by viral RdRps and subsequently terminate RNA synthesis. This process can be understood through two key stages: intracellular activation and polymerase-mediated chain termination.
Intracellular Activation: The Path to the Active Triphosphate
Like most nucleoside analogs, 2-F-3'-dA is a prodrug that must be converted into its active 5'-triphosphate form (2-F-3'-dATP) within the host cell. This phosphorylation is carried out by host cell kinases. While the precise kinase cascade for 2-F-3'-dA has not been definitively elucidated, it is highly probable that it is phosphorylated by the same enzymes responsible for the activation of other deoxyadenosine analogs. These include adenosine kinase (ADK) and deoxycytidine kinase (dCK) for the initial phosphorylation to the monophosphate, followed by subsequent phosphorylations by other cellular kinases to yield the active triphosphate.
RNA Chain Termination: A Molecular Dead End
Once formed, 2-F-3'-dATP competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the growing viral RNA chain by the RdRp. The viral polymerase recognizes 2-F-3'-dATP and catalyzes the formation of a phosphodiester bond between it and the preceding nucleotide. However, the substitution of the 3'-hydroxyl group with a fluorine atom makes further chain elongation impossible. The 3'-hydroxyl is essential for the nucleophilic attack on the alpha-phosphate of the incoming nucleoside triphosphate, which forms the next phosphodiester bond. The highly electronegative fluorine atom at the 3' position cannot perform this function, leading to the immediate and irreversible termination of RNA synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of 2-F-3'-dA and its triphosphate form.
Synthesis of this compound-5'-triphosphate (2-F-3'-dATP)
This protocol is a general method for the synthesis of deoxynucleoside triphosphates and can be adapted for 2-F-3'-dA.
Materials:
-
This compound (2-F-3'-dA)
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Dimethylformamide (DMF)
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
-
Triethylammonium acetate (TEAAc) buffer
-
Acetonitrile
-
Argon atmosphere setup
-
HPLC system for purification and analysis
Procedure:
-
Dry 2-F-3'-dA (1 equivalent) and tributylammonium pyrophosphate (2 equivalents) under high vacuum for at least 1 hour.
-
Under an argon atmosphere, dissolve the dried tributylammonium pyrophosphate in DMF containing tributylamine.
-
In a separate flask, dissolve 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (2 equivalents) in DMF.
-
Add the pyrophosphate solution to the phosphorinone solution with vigorous stirring.
-
Add the resulting activated phosphate solution to the dried 2-F-3'-dA.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.
-
Upon completion, quench the reaction with an aqueous buffer (e.g., TEAAc).
-
Purify the crude product by anion-exchange chromatography or reverse-phase HPLC using a gradient of TEAAc buffer and acetonitrile.
-
Lyophilize the collected fractions to obtain pure 2-F-3'-dATP.
In Vitro RNA-dependent RNA Polymerase Assay
This assay directly measures the ability of 2-F-3'-dATP to terminate RNA synthesis by a viral RdRp.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified viral RdRp, a suitable RNA template-primer, and a mix of ATP, GTP, CTP, and UTP (one of which is radiolabeled, e.g., [α-³²P]UTP).
-
Test and Control: Prepare two sets of reactions. To the "test" reaction, add the desired concentration of 2-F-3'-dATP. To the "control" reaction, add the same concentration of dATP.
-
Initiation and Incubation: Initiate the reaction by adding MgCl₂ and incubate at the optimal temperature for the polymerase (typically 30-37°C) for a set time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quench buffer containing EDTA.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the RNA products by autoradiography or phosphorimaging. In the control lane, a full-length RNA product should be observed. In the lane with 2-F-3'-dATP, a shorter, terminated product should be apparent, demonstrating chain termination.
Cell-Based Antiviral and Cytotoxicity Assays
These assays determine the efficacy of 2-F-3'-dA in a cellular context and its therapeutic window.
This assay measures the concentration of 2-F-3'-dA required to inhibit viral plaque formation by 50% (EC₅₀).
Procedure:
-
Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates.
-
Infection: Once confluent, infect the cells with a known amount of virus in the presence of serial dilutions of 2-F-3'-dA.
-
Overlay: After a short adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of 2-F-3'-dA.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques at each drug concentration and calculate the EC₅₀ value using non-linear regression analysis.
This assay determines the concentration of 2-F-3'-dA that reduces the viability of uninfected cells by 50% (CC₅₀).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Drug Treatment: Add serial dilutions of 2-F-3'-dA to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or MTS, which measures mitochondrial activity.
-
Quantification: Calculate the CC₅₀ value from the dose-response curve.
The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable therapeutic window.
Antiviral Activity and Data Summary
2-F-3'-dA has demonstrated potent antiviral activity against a range of RNA viruses, particularly within the Flaviviridae family. The low micromolar EC₅₀ values, coupled with low cytotoxicity, result in a favorable selectivity index, making it a strong candidate for further development.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Tick-Borne Encephalitis Virus (Hypr) | PS | 2.2 ± 0.6 | >25 | >11.4 | |
| Tick-Borne Encephalitis Virus (Neudoerfl) | PS | 1.6 ± 0.3 | >25 | >15.6 | |
| Tick-Borne Encephalitis Virus (Hypr) | HBCA | 3.1 ± 1.1 | >25 | >8.1 | |
| Tick-Borne Encephalitis Virus (Neudoerfl) | HBCA | 4.5 ± 1.5 | >25 | >5.6 | |
| West Nile Virus (WNV) | PS | 4.7 ± 1.5 | >25 | >5.3 | |
| Zika Virus (ZIKV) | PS | 1.1 ± 0.1 | >25 | >22.7 |
Table 1: Antiviral Activity and Cytotoxicity of this compound
Applications in Drug Development and Future Perspectives
The data presented in this guide underscore the potential of 2-F-3'-dA as a broad-spectrum antiviral agent. Its mechanism as an obligate RNA chain terminator is a well-validated strategy for inhibiting viral replication. The favorable selectivity index observed against several flaviviruses suggests that it is a promising lead compound for further optimization.
Future research in this area should focus on:
-
Structural Biology: Obtaining crystal structures of viral RdRps in complex with 2-F-3'-dATP would provide invaluable insights for the rational design of next-generation inhibitors with improved potency and selectivity.
-
Pharmacokinetics: In vivo studies are necessary to determine the pharmacokinetic and pharmacodynamic properties of 2-F-3'-dA, including its bioavailability, distribution, metabolism, and excretion.
-
Resistance Profiling: It is crucial to investigate the potential for viruses to develop resistance to 2-F-3'-dA and to characterize the genetic basis of any observed resistance.
-
Combination Therapies: Exploring the synergistic effects of 2-F-3'-dA with other antiviral agents that have different mechanisms of action could lead to more effective treatment regimens and a higher barrier to the development of resistance.
References
-
Eyer, L., Fojtíková, M., Nencka, R., Rudolf, I., Hubálek, Z., & Ruzek, D. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 63(3), e02181-18. Available from: [Link]
- Mikhailopulo, I. A., Poopeiko, N. E., Pricota, T. I., Sivets, G. G., Kvasyuk, E. I., Balzarini, J., & De Clercq, E. (1991). Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-
Methodological & Application
Synthesis of 2-Fluoro-3'-deoxyadenosine: An Application Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of high-purity nucleoside analogues is a critical step in the discovery of novel therapeutics. 2-Fluoro-3'-deoxyadenosine, a compound of significant interest for its potential antiviral and anticancer properties, presents a unique synthetic challenge. This guide provides a detailed narrative of the synthetic methodologies, offering both field-proven insights and step-by-step protocols for its successful preparation and characterization.
Introduction: The Significance of this compound
This compound belongs to a class of modified nucleosides that are pivotal in the development of therapeutic agents. The strategic placement of a fluorine atom at the 2-position of the adenine base can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. The absence of the hydroxyl group at the 3'-position of the ribose sugar is a hallmark of chain-terminating nucleosides, a mechanism central to many antiviral and anticancer drugs. The synergy of these two modifications makes this compound a compelling target for research and development.
This document outlines two primary pathways for the synthesis of this compound: a chemoenzymatic approach leveraging the specificity of enzymes, and a purely chemical synthesis centered around the robust Vorbrüggen glycosylation reaction. Each method carries its own set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most suitable approach for their laboratory scale and resources.
Chemoenzymatic Synthesis: Harnessing Biocatalysis
The chemoenzymatic synthesis of this compound offers a highly regioselective and stereoselective route, minimizing the need for extensive protecting group chemistry. This approach utilizes a purine nucleoside phosphorylase (PNP) to catalyze the transfer of a 3-deoxyribose moiety from a donor substrate to 2-fluoroadenine.
A common donor for the 3-deoxyribose group is 3'-deoxyinosine. The reaction is typically carried out in a phosphate buffer at a slightly elevated temperature to ensure optimal enzyme activity. A key advantage of this method is the direct formation of the desired β-anomer, a consequence of the enzyme's inherent stereospecificity. One chemoenzymatic route using recombinant E. coli purine nucleoside phosphorylase has been reported to yield this compound in up to 70% yield from 2-fluoroadenine.[1]
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow.
Chemical Synthesis: The Vorbrüggen Glycosylation Approach
The Vorbrüggen glycosylation is a cornerstone of nucleoside synthesis, providing a reliable method for the formation of the N-glycosidic bond.[2] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically in the presence of a Lewis acid catalyst. This approach offers scalability and avoids the handling of enzymes, which can be advantageous in certain research and production settings.
The key steps in the chemical synthesis of this compound via Vorbrüggen glycosylation are:
-
Preparation of the Protected 3-Deoxyribose Donor: Synthesis of a suitable 3-deoxyribose derivative with protecting groups on the hydroxyl functions and an activating group at the anomeric center. A common intermediate is 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose.
-
Silylation of 2-Fluoroadenine: Activation of the 2-fluoroadenine base by treatment with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), to enhance its nucleophilicity and solubility in organic solvents.
-
Glycosylation Reaction: The Lewis acid-catalyzed coupling of the silylated 2-fluoroadenine with the protected 3-deoxyribose derivative. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used catalyst for this transformation.
-
Deprotection: Removal of the protecting groups (e.g., benzoyl groups) from the sugar moiety to yield the final product, this compound.
Logical Workflow for Chemical Synthesis (Vorbrüggen Glycosylation)
Caption: Chemical synthesis via Vorbrüggen glycosylation.
Detailed Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol is adapted from established chemoenzymatic methods for nucleoside synthesis.[3][4][5]
Materials:
-
2-Fluoroadenine
-
3'-Deoxyinosine
-
Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a sterile reaction vessel, dissolve 2-fluoroadenine and a slight molar excess of 3'-deoxyinosine in the potassium phosphate buffer.
-
Add the recombinant E. coli PNP to the reaction mixture. The optimal enzyme concentration should be determined empirically but is typically in the range of 10-20 U/mL.
-
Incubate the reaction mixture at a constant temperature, generally between 50-55°C.
-
Monitor the progress of the reaction by HPLC. The reaction time can vary from several hours to days depending on the specific conditions and substrate concentrations.
-
Once the reaction has reached completion or equilibrium, terminate the reaction by denaturing the enzyme (e.g., by heating to 95°C for 5 minutes or by adding an organic solvent).
-
Centrifuge the mixture to pellet the denatured enzyme and any insoluble material.
-
Purify the supernatant containing this compound by preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure product as a white solid.
Protocol 2: Chemical Synthesis of this compound via Vorbrüggen Glycosylation
This protocol is a composite of standard procedures for Vorbrüggen glycosylation.[6]
Part A: Synthesis of 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose (Protected Sugar)
Note: A detailed, cited protocol for this specific 3-deoxy sugar derivative is essential and should be sourced from peer-reviewed literature. A general approach involves the deoxygenation of a suitably protected ribofuranose precursor.
Part B: Vorbrüggen Glycosylation and Deprotection
Materials:
-
2-Fluoroadenine
-
1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Methanolic ammonia
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Silylation of 2-Fluoroadenine: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-fluoroadenine in anhydrous acetonitrile. Add an excess of BSA and heat the mixture at reflux until the solution becomes clear, indicating the formation of the silylated derivative.
-
Glycosylation: Cool the solution of silylated 2-fluoroadenine to room temperature. In a separate flame-dried flask, dissolve the protected sugar (1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose) in anhydrous acetonitrile. Add the solution of the silylated base to the protected sugar. Cool the mixture to 0°C and add TMSOTf dropwise. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Protected Nucleoside: Purify the crude product by silica gel column chromatography to isolate the protected this compound.
-
Deprotection: Dissolve the purified protected nucleoside in a saturated solution of ammonia in methanol. Stir the solution at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC).
-
Final Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude this compound by recrystallization or reverse-phase HPLC to yield the final product.
Purification and Characterization
Purification
High-purity this compound is essential for biological and pharmacological studies. The primary methods for purification are reverse-phase high-performance liquid chromatography (RP-HPLC) and crystallization.
RP-HPLC:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of a polar solvent (e.g., water with a small amount of a modifier like trifluoroacetic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7][8][9]
-
Detection: UV detection at approximately 260 nm is suitable for nucleosides.
Crystallization:
-
Solvent systems such as methanol, ethanol, or mixtures with water can be explored to induce crystallization of the final product.
Characterization
The identity and purity of the synthesized this compound must be confirmed by a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including the stereochemistry of the glycosidic bond.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: A crucial technique to confirm the presence and environment of the fluorine atom.[10]
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, confirming its elemental composition. The expected m/z for the protonated molecule [M+H]⁺ is approximately 270.2.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₀H₁₂FN₅O₃ |
| Molecular Weight | 269.23 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic signals for the adenine and 3'-deoxyribose protons. |
| ¹³C NMR | Resonances corresponding to the 10 carbon atoms. |
| ¹⁹F NMR | A single resonance confirming the fluorine atom. |
| Mass Spectrum (ESI+) | m/z ≈ 270.2 [M+H]⁺ |
| Purity (HPLC) | ≥98% |
Conclusion
The synthesis of this compound can be successfully achieved through either chemoenzymatic or purely chemical routes. The choice of method will depend on the specific capabilities and goals of the research team. The chemoenzymatic approach offers high selectivity, while the chemical synthesis provides scalability. Rigorous purification and characterization are paramount to ensure the quality of the final compound for subsequent biological evaluation. This guide provides a comprehensive framework to aid researchers in the synthesis of this important nucleoside analogue, thereby facilitating further investigations into its therapeutic potential.
References
- Deng, Y., Tao, D., Zhang, Y., & Xie, W. (2009). Jingxi Huagong Zhongjianti, 39(5), 30-33.
- Mekhovykh, A. O., Konstantinova, I. D., Fateev, I. V., Kayushin, A. L., Miroshnikov, A. I., & Mikhailopulo, I. A. (2014). Chemoenzymatic synthesis of 2-chloro- and 2-fluorocordycepins. Nucleosides, Nucleotides and Nucleic Acids, 33(10-12), 653-668.
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
- Naciuk, F. F., Nascimento, A. F. Z., Rocha, R. P. F., de Oliveira, L. G., & Bruder, M. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1146603.
- Fateev, I. V., Berzina, M. Y., Antonov, K. V., Kayushin, A. L., Konstantinova, I. D., & Miroshnikov, A. I. (2022). Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. Biochemistry (Moscow), Supplement Series A: Membrane and Cell Biology, 16(2), 135-143.
- Procter, L. S., Taylor, J., & B-St. Jean, A. (2013). Mechanochemical Ribosylation of Purines: A Rapid and Solvent-Free Approach to Vorbrüggen Nucleoside Synthesis. RSC Advances, 3(45), 22838-22841.
-
Wikimedia Commons. (2012). File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png. Retrieved from [Link]
- Konstantinova, I. D., Mekhovykh, A. O., Fateev, I. V., Kayushin, A. L., Miroshnikov, A. I., Stepchenko, V. A., & Mikhailopulo, I. A. (2014). The Chemoenzymatic Synthesis of 2-Chloro- and 2-Fluorocordycepins. Nucleosides, Nucleotides and Nucleic Acids, 33(10-12), 653-668.
- Fateev, I. V., Berzina, M. Y., Antonov, K. V., Kayushin, A. L., Konstantinova, I. D., & Miroshnikov, A. I. (2022). Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 16(2), 135-143.
- Kayushin, A. L., Tokunova, J. A., Fateev, I. V., Arnautova, A. O., Berzina, M. Y., Paramonov, A. S., Lutonina, O. I., Dorofeeva, E. V., Antonov, K. V., Esipov, R. S., Mikhailopulo, I. A., Miroshnikov, A. I., & Konstantinova, I. D. (2021). Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis. Biomolecules, 11(4), 539.
- Google Patents. (2012). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- Xu, G., Yuan, G., & Ma, L. (2010). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3107.
- Henschke, J. P., Zhang, X., De Knaep, I., & Chen, Y. F. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(11), 1384-1393.
- Kelley, J. L., Linn, J. A., & Tisdale, M. (2001). Evaluation of a fluorogenic derivatization method for the reversed-phase HPLC analysis of 2'-beta-fluoro-2',3'-dideoxyadenosine, a new anti-AIDS drug. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 285-297.
- Henschke, J. P., Zhang, X., De Knaep, I., & Chen, Y. F. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(11), 1384–1393.
- Stare, A., & Plavec, J. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC advances, 12(18), 10062-10070.
- Stare, A., & Plavec, J. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(18), 10062–10070.
- Kumar, A., Singh, S., & Kumar, R. (2022). Synthesis And Characterisation Of Novel Derivative Of 2fluoro Adenosine.
- Kaltat, T., Sergeyev, I., & Giraud, N. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids and Pharmaceutical Formulations. Journal of Magnetic Resonance Open, 12-13, 100067.
-
SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. Retrieved from [Link]
- Saxena, K., & Dwivedi, A. (2021). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of biomolecular NMR, 75(8-9), 329-340.
- Ciuffreda, P., Casati, S., & Manzocchi, A. (2007). Complete 1H and 13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. Magnetic Resonance in Chemistry, 45(9), 781-784.
-
Shukla, A. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Retrieved from [Link]
- Evers, D. L., Fowler, C. B., Cunningham, R. E., Mason, J. T., & O'Leary, T. J. (2007). A novel HPLC method reveals that precipitation of 2'-deoxyadenosine 5'-monophosphate with lithium perchlorate/acetone leads to base depurination. Analytical biochemistry, 370(2), 255-257.
-
van der Heden van Noort, G. J. (2025). Synthesis of well-defined ADP-Ribosylated biomolecules. Scholarly Publications Leiden University. Retrieved from [Link]
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using 2-Fluoro-3'-deoxyadenosine in plaque reduction assays.
Application Note & Protocol
Evaluating Antiviral Efficacy of 2-Fluoro-3'-deoxyadenosine Using Plaque Reduction Assays
Abstract: This document provides a comprehensive guide for utilizing this compound, a potent broad-spectrum nucleoside analog, in viral plaque reduction assays. We delve into the scientific rationale behind the compound's mechanism of action and the principles of the plaque reduction assay, a gold-standard method for quantifying viral infectivity and antiviral efficacy.[1] This guide is intended for researchers in virology and drug development, offering a detailed, field-proven protocol, data interpretation guidelines, and essential troubleshooting tips to ensure reliable and reproducible results.
Scientific Background & Principle
This compound: A Nucleoside Analog Antiviral
This compound is a synthetic adenosine analog characterized by the substitution of a fluorine atom at the 3' position of the ribose sugar moiety.[2] As a member of the nucleoside analog class, it represents a cornerstone of antiviral chemotherapy.[3][4] The efficacy of these molecules lies in their structural mimicry of natural nucleosides, which allows them to be recognized and processed by viral enzymes, ultimately disrupting the viral replication cycle.[5]
The insertion of a fluorine atom significantly alters the molecule's electronic properties, metabolic stability, and recognition by polymerases, often enhancing its therapeutic potential.[6][7] this compound has demonstrated potent, broad-spectrum activity against a range of DNA and RNA viruses, including medically significant flaviviruses such as Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[6][8]
Mechanism of Action
The antiviral activity of this compound is not inherent to the molecule itself but requires intracellular activation. This causality is a hallmark of most nucleoside analog inhibitors.[9]
-
Anabolic Phosphorylation: Upon entry into the host cell, this compound is phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate.[9][10]
-
Inhibition of Viral Polymerase: The active triphosphate analog then acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for the viral RNA-dependent RNA polymerase (RdRp) or other viral polymerases.[11][12]
-
Chain Termination: Once the viral polymerase incorporates the analog into the nascent viral RNA or DNA strand, the absence of a 3'-hydroxyl group (or the altered sugar conformation due to the fluorine atom) prevents the formation of the next phosphodiester bond, leading to obligate chain termination and halting viral genome replication.[6][13]
This targeted disruption of viral replication, with often lower affinity for host cell polymerases, forms the basis of its therapeutic window.
The Plaque Reduction Assay: A Gold Standard
The Plaque Reduction Assay is the definitive method for assessing the efficacy of an antiviral compound.[14] Its principle is based on quantifying the ability of a drug to prevent a virus from forming plaques, which are localized areas of cell death or cytopathic effect (CPE) within a confluent monolayer of susceptible host cells.[15] The spread of infectious virus particles is restricted by a semi-solid overlay, ensuring that any new infections are limited to neighboring cells, resulting in the formation of discrete, countable plaques.[1] By comparing the number of plaques in the presence of the antiviral compound to the number in its absence, a dose-dependent inhibition curve can be generated to determine the 50% effective concentration (EC50).[14]
Experimental Protocol: Plaque Reduction Assay
This protocol is a self-validating system, incorporating essential controls to ensure data integrity. It is designed for a 6-well plate format but can be adapted.
Materials and Reagents
-
Compound: this compound (prepare stock solution in DMSO or PBS, store at -20°C or -80°C).
-
Cells: A susceptible host cell line for the virus of interest (e.g., Vero cells for Flaviviruses).[16] Cells should be maintained in a healthy, sub-confluent state.
-
Virus: A characterized stock of the virus with a known titer (in Plaque Forming Units, PFU/mL).
-
Media:
-
Cell Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Infection Medium (e.g., DMEM with 2% FBS, 1% Penicillin-Streptomycin).
-
-
Overlay:
-
2X Overlay Medium (e.g., 2X MEM).
-
Immobilizing Agent: 1.6% Carboxymethylcellulose (CMC) or 1.2% Agarose solution, autoclaved.
-
-
Stain: 0.1% Crystal Violet solution in 20% ethanol or 0.03% Neutral Red solution.[17]
-
Fixative: 10% Formalin or 4% Paraformaldehyde.
-
Equipment: 6-well cell culture plates, sterile serological pipettes and pipette tips, biosafety cabinet, CO2 incubator (37°C, 5% CO2), microscope.
Assay Workflow
Step-by-Step Methodology
Day 1: Cell Seeding
-
Rationale: To create a uniform, confluent cell monolayer susceptible to viral infection.
-
Trypsinize and count healthy host cells.
-
Seed the cells into 6-well plates at a density that will result in 95-100% confluency the next day (e.g., 5 x 10^5 Vero cells/well).[18]
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Infection and Treatment
-
Rationale: To expose the virus to serially diluted concentrations of the antiviral compound and infect the prepared cell monolayers.
-
Observe the cell monolayers under a microscope to confirm they are confluent and healthy.
-
Prepare serial dilutions of this compound in Infection Medium. Include a "no compound" control. A typical starting concentration might be 50 µM, serially diluted 2-fold or 3-fold.
-
Dilute the virus stock in Infection Medium to a concentration that will yield 50-100 plaques per well. This concentration must be predetermined via viral titration.
-
Mix equal volumes of each compound dilution with the diluted virus.
-
Aspirate the growth medium from the cell plates and wash once with sterile PBS.
-
Add 200 µL of the virus/compound mixture to each well (in triplicate).
-
Virus Control (VC): Add virus mixed with compound-free medium.
-
Cell Control (CC): Add compound-free, virus-free medium.
-
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[18] Rock the plates every 15 minutes to ensure even distribution of the inoculum.
Day 2: Overlay Application
-
Rationale: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, which is critical for the formation of distinct, countable plaques.[14]
-
During the adsorption period, warm the 2X Overlay Medium and thaw/liquefy the immobilizing agent (CMC or agarose) in a 37°C water bath.
-
Combine equal volumes of the 2X medium and the immobilizing agent and mix thoroughly. Keep at 37°C.
-
After the 1-hour adsorption, aspirate the inoculum from the wells. Do not let the monolayer dry out.
-
Gently add 2 mL of the overlay mixture to each well. Pipette against the side of the well to avoid disturbing the cell monolayer.
-
Leave the plates at room temperature for 20-30 minutes to allow the overlay to solidify.
-
Incubate at 37°C with 5% CO2 for 3-10 days, depending on the virus's replication kinetics.
Day 5-12: Fixation and Staining
-
Rationale: To terminate the assay, kill the remaining virus, and visualize the plaques for counting.
-
When plaques are of a sufficient size, remove the plates from the incubator.
-
Gently remove the overlay. This can be done by aspiration or by loosening it with a pipette tip and pouring it off.
-
Add 1 mL of fixative (e.g., 10% formalin) to each well and incubate for at least 30 minutes at room temperature.
-
Discard the fixative and gently wash the wells with water.
-
Add 0.5 mL of 0.1% crystal violet solution to each well and stain for 15-20 minutes.
-
Pour off the stain, wash the wells gently with water until the wash is clear, and let the plates air dry inverted.
Cytotoxicity Assay (Parallel Experiment)
It is critical to run a parallel assay to determine the cytotoxicity of this compound on the host cells. This ensures that plaque reduction is due to antiviral activity, not cell death from the compound.
-
Seed cells in a 96-well plate as you would for the main assay.
-
Add the same serial dilutions of the compound (without virus) to the wells.
-
Incubate for the same duration as the plaque assay.
-
Assess cell viability using a standard method like MTT, XTT, or CellTiter-Glo®.
-
Calculate the 50% cytotoxic concentration (CC50).
Data Analysis and Interpretation
-
Plaque Counting: Place the dried plates on a light box and count the number of plaques in each well. Average the counts for the triplicate wells for each condition.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100
-
Determine EC50: Plot the % Inhibition versus the log of the compound concentration. Use a non-linear regression analysis (e.g., dose-response-inhibition, variable slope) to calculate the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
-
Calculate Selectivity Index (SI): The SI is a measure of the compound's therapeutic window. SI = CC50 / EC50 A higher SI value (ideally >10) indicates a more promising antiviral candidate, as it is effective at concentrations far below those at which it is toxic to host cells.
Expected Results for this compound
Based on published data, this compound is expected to show potent antiviral activity against susceptible viruses.
| Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tick-borne Encephalitis Virus (TBEV, Hypr strain) | PS (porcine kidney stable) | 2.2 ± 0.6 | >25 | >11.4 | [6][8] |
| Tick-borne Encephalitis Virus (TBEV, Neudoerfl strain) | PS (porcine kidney stable) | 1.6 ± 0.3 | >25 | >15.6 | [6][8] |
| Zika Virus (ZIKV) | Vero 76 | 1.1 ± 0.1 | >25 | >22.7 | [6][8] |
| West Nile Virus (WNV) | Vero 76 | 4.7 ± 1.5 | >25 | >5.3 | [6][8] |
References
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Title: Plaque Reduction Neutralization Test (PRNT) Protocol. Source: Creative Biolabs. URL: [Link]
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Title: Plaque reduction neutralization test. Source: Wikipedia. URL: [Link]
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Title: Plaque Reduction Assay. Source: Creative Diagnostics. URL: [Link]
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Title: Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Source: Viroxy. URL: [Link]
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Title: Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Source: PubMed. URL: [Link]
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Title: Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Principle of plaque neutralization reduction test. Serial dilutions are... Source: ResearchGate. URL: [Link]
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Title: Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Source: PubMed Central (PMC). URL: [Link]
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Title: Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Source: MDPI. URL: [Link]
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Title: The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Source: PubMed Central (PMC). URL: [Link]
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Title: Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Source: ASM Journals. URL: [Link]
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Title: Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Source: MDPI. URL: [Link]
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Title: The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Source: PubMed Central (PMC). URL: [Link]
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Title: Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Source: PubMed. URL: [Link]
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Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Source: PubMed Central (PMC). URL: [Link]
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Title: Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Source: PubMed Central (PMC). URL: [Link]
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Title: 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Source: PubMed Central (PMC). URL: [Link]
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Title: An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. Source: PubMed Central (PMC). URL: [Link]
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Title: Plaque Assay Protocols. Source: American Society for Microbiology (ASM). URL: [Link]
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Title: Plaque Assay. Source: ResearchGate. URL: [Link]
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Title: Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Source: WHO. URL: [Link]
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Title: Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Source: National Institutes of Health (NIH). URL: [Link]
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Title: RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. Source: PubMed Central (PMC). URL: [Link]
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Title: Influenza virus plaque assay. Source: Protocols.io. URL: [Link]
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Application Note: A Validated Protocol for Assessing the Antiviral Efficacy of 2-Fluoro-3'-deoxyadenosine Against Tick-Borne Encephalitis Virus (TBEV)
Introduction
Tick-Borne Encephalitis Virus (TBEV), an enveloped, positive-strand RNA virus of the Flaviviridae family, represents a significant and growing public health threat across Europe and Asia.[1][2] Transmitted primarily through the bite of infected Ixodes ticks, TBEV can cause severe neurological disease in humans, including meningitis, encephalitis, and myelitis, which may lead to long-term complications or fatal outcomes.[3][4] With no specific antiviral therapy currently approved for TBE, treatment is limited to supportive care, underscoring the urgent need for effective therapeutic agents.[5]
Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases. 2-Fluoro-3'-deoxyadenosine is a modified adenosine nucleoside that has demonstrated promising antiviral activity against a range of flaviviruses.[6][7] Research indicates that this compound can inhibit TBEV replication in vitro at low-micromolar concentrations.[6][8] The proposed mechanism involves its conversion to the triphosphate form within the host cell, followed by its incorporation into the nascent viral RNA chain by the TBEV NS5 RNA-dependent RNA polymerase (RdRp). This action leads to premature chain termination, thereby halting viral replication.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-TBEV activity of this compound. The protocols herein describe a self-validating system, incorporating essential cytotoxicity and multiple antiviral efficacy assays to generate a robust and reliable dataset for determining the compound's therapeutic potential.
Critical Biosafety Precautions
Work involving live Tick-Borne Encephalitis Virus is hazardous and must be conducted under strict biosafety protocols. TBEV is classified as a Risk Group 3 or 4 pathogen depending on regional regulations.[9][10] All experimental procedures described herein involving infectious TBEV must be performed in a Biosafety Level 3 (BSL-3) or higher containment facility by trained personnel.[10] A thorough local risk assessment must be conducted by the institution's biosafety committee before commencing any work.[11] Adherence to all institutional and national safety guidelines is mandatory.
TBEV Replication Cycle & Therapeutic Target
Understanding the viral replication cycle is paramount to contextualizing the antiviral mechanism. TBEV infection begins with receptor-mediated endocytosis, followed by the release of the viral RNA genome into the cytoplasm.[1][12] The host cell's ribosomes translate the viral RNA into a single polyprotein, which is then cleaved into structural and non-structural (NS) proteins. The NS5 protein, containing the RdRp domain, is the central enzyme for replicating the viral genome.[13] This replication occurs within virus-induced membrane structures derived from the endoplasmic reticulum.[4] Nucleoside analogs like this compound are designed to specifically target the viral RdRp, offering a high degree of selectivity.
Caption: Key stages of the Tick-Borne Encephalitis Virus (TBEV) life cycle within a host cell.
Proposed Mechanism of Action
This compound acts as a prodrug. Inside the host cell, it is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog mimics the natural adenosine triphosphate (ATP) and competes for incorporation by the viral NS5 RdRp. The absence of a hydroxyl group at the 3' position of the ribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating RNA chain elongation.
Caption: Cellular activation and proposed mechanism of action for this compound.
Materials and Methods
Reagents and Equipment
| Item | Supplier & Example Catalog No. | Purpose |
| Cells & Virus | ||
| Vero E6 or A549 Cells | ATCC (e.g., CRL-1586, CCL-185) | Host cell line for virus propagation and assays.[14] |
| TBEV (e.g., Hypr or Neudoerfl strain) | ATCC or BEI Resources | Infectious virus for assays.[15] |
| Compound & Controls | ||
| This compound | Various chemical suppliers | Test compound. |
| Ribavirin | Sigma-Aldrich (e.g., R9644) | Positive control antiviral.[16] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (e.g., D8418) | Solvent for compound (vehicle). |
| Media & Buffers | ||
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco (e.g., 11965092) | Base medium for cell culture. |
| Fetal Bovine Serum (FBS) | Gibco (e.g., 26140079) | Serum supplement for cell growth. |
| Penicillin-Streptomycin | Gibco (e.g., 15140122) | Antibiotic/antimycotic. |
| Phosphate-Buffered Saline (PBS) | Gibco (e.g., 10010023) | Washing buffer. |
| Carboxymethylcellulose (CMC) | Sigma-Aldrich (e.g., C4888) | For semi-solid overlay in plaque assay. |
| Assay-Specific Reagents | ||
| MTT Reagent | Sigma-Aldrich (e.g., M5655) | Cytotoxicity assay.[17] |
| Crystal Violet Solution | Sigma-Aldrich (e.g., C0775) | Staining for plaque visualization. |
| Viral RNA Extraction Kit | Qiagen (e.g., 52904) | RNA isolation for RT-qPCR.[18][19] |
| TBEV-specific Primers/Probe | Integrated DNA Technologies | For RT-qPCR.[20] |
| One-Step RT-qPCR Master Mix | Applied Biosystems (e.g., 4444432) | RT-qPCR reaction mix.[18] |
| Anti-TBEV Envelope Antibody | Various suppliers | Primary antibody for IFA. |
| Equipment | ||
| Biosafety Cabinet (Class II or III) | - | Sterile handling of cells and virus. |
| CO₂ Incubator (37°C, 5%) | - | Cell and virus incubation. |
| 96-well and 6-well plates | - | Culture vessels for assays. |
| Plate Reader (Spectrophotometer) | - | Reading MTT assay results. |
| Real-Time PCR System | - | For RT-qPCR. |
Experimental Workflow Overview
The evaluation process is a multi-step, integrated workflow designed to first establish the compound's safety profile (cytotoxicity) and then to quantify its antiviral activity through multiple, complementary assays.
Caption: A streamlined workflow for evaluating the cytotoxicity and antiviral efficacy of a test compound.
Protocol 1: Cytotoxicity Assay (MTT Method)
Rationale: Before assessing antiviral activity, it is critical to determine the concentrations at which this compound is toxic to the host cells.[17][21] The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[22] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀) and ensures that any observed reduction in virus is due to specific antiviral action, not simply cell death.[23]
Step-by-Step Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in assay medium (DMEM + 2% FBS), ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Include a "vehicle control" (DMSO at the highest concentration used) and a "cell control" (medium only).
-
Cell Treatment: After 24 hours, carefully remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plate for 48-72 hours (matching the duration of the antiviral assay) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the cell control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
Rationale: The PRNT is considered the "gold standard" for quantifying infectious virus particles.[24][25] This assay directly measures the ability of a compound to prevent the virus from forming plaques, which are localized areas of cell death caused by viral replication.[26][27] It is the most biologically relevant assay for determining the concentration of a compound that inhibits 50% of the infectious virus (EC₅₀).
Step-by-Step Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Virus-Compound Incubation: In a separate tube, mix a standardized amount of TBEV (e.g., 50-100 Plaque Forming Units, PFU) with serial dilutions of this compound (concentrations should be well below the calculated CC₅₀). Include a "virus control" (virus + medium) and a positive control (virus + Ribavirin). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Rock the plates every 15 minutes for 1 hour to ensure even distribution.
-
Overlay: After the 1-hour adsorption period, remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% Carboxymethylcellulose). The semi-solid overlay restricts the spread of progeny virus, localizing the infection.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 4-6 days, or until plaques are visible in the virus control wells.
-
Fixation and Staining: Fix the cells with 4% formaldehyde for at least 1 hour. Remove the overlay and stain the monolayer with 0.5% crystal violet solution for 10-15 minutes. Gently wash with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
Protocol 3: Viral RNA Quantification by RT-qPCR
Rationale: This molecular assay quantifies the amount of viral RNA within infected cells, providing a direct measure of the compound's effect on viral genome replication.[14][28] It is highly sensitive and can detect inhibitory effects even when infectious virus production is low.[29]
Step-by-Step Protocol:
-
Cell Seeding and Infection: Seed cells in a 24-well or 48-well plate. Once confluent, pre-treat the cells with serial dilutions of this compound for 2 hours. Then, infect the cells with TBEV at a Multiplicity of Infection (MOI) of 0.1.
-
Incubation: Incubate the infected plates for 24-48 hours at 37°C, 5% CO₂.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.[18]
-
RT-qPCR Reaction Setup: Prepare a one-step RT-qPCR reaction using a commercial master mix.[30] Each reaction should include the master mix, TBEV-specific forward and reverse primers, a fluorescently labeled probe, and the extracted RNA sample.[20]
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with the following typical cycling conditions:
-
Reverse Transcription: 50°C for 10 min
-
Initial Denaturation: 95°C for 2 min
-
40 Cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Analysis: Determine the cycle threshold (Ct) value for each sample. Create a standard curve using known quantities of TBEV RNA to quantify the viral copy number. Calculate the percentage reduction in viral RNA levels for each compound concentration relative to the virus control. Plot the percentage of reduction against the log of the compound concentration to determine the EC₅₀.
Data Analysis and Interpretation
A successful antiviral candidate must be effective at concentrations that are not harmful to the host cells. This therapeutic window is quantified by the Selectivity Index (SI).
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Determined from the cytotoxicity assay.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication (plaque formation or RNA levels) by 50%. Determined from the antiviral assays.
-
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).
Interpretation: A higher SI value indicates greater selectivity of the compound for the virus over the host cell. An SI value of >10 is generally considered a promising starting point for a potential therapeutic candidate. The EC₅₀ values obtained from both the PRNT and RT-qPCR assays should be compared to provide a comprehensive view of the compound's inhibitory activity.
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- 13. Escape of Tick-Borne Flavivirus from 2'- C-Methylated Nucleoside Antivirals Is Mediated by a Single Conservative Mutation in NS5 That Has a Dramatic Effect on Viral Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin [frontiersin.org]
- 15. medrxiv.org [medrxiv.org]
- 16. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. biosb.com [biosb.com]
Topic: Cell-Based Assays for Determining the Antiviral Activity of 2-Fluoro-3'-deoxyadenosine
An Application Guide for Researchers
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies used to evaluate the antiviral efficacy of 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), a promising nucleoside analog. We delve into the compound's mechanism of action and present comprehensive, step-by-step protocols for essential cell-based assays, including the Plaque Reduction Assay and the Viral Yield Reduction Assay. Crucially, we integrate protocols for cytotoxicity assessment to determine the compound's selectivity index. This guide emphasizes the scientific rationale behind experimental choices, ensuring robust and reproducible data generation for antiviral drug screening programs.
Introduction: The Promise of this compound
This compound (2-F-3'-dA) is a synthetic nucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of viruses, particularly RNA viruses.[1][2][3] Its structural similarity to the natural nucleoside adenosine allows it to be recognized and processed by viral enzymes, leading to the disruption of viral replication. Understanding its mechanism and having robust methods to quantify its activity are paramount for its development as a potential therapeutic agent.
Mechanism of Action: A Chain-Terminating Inhibitor
The primary antiviral mechanism of many nucleoside analogs, including 2-F-3'-dA, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4][5] This enzyme is essential for replicating the genome of most RNA viruses and is an attractive drug target because it is absent in host cells, minimizing the potential for target-related side effects.[4][6]
The process unfolds in several steps:
-
Cellular Uptake: 2-F-3'-dA, in its prodrug form, enters the host cell.
-
Anabolic Phosphorylation: Host cell kinases phosphorylate 2-F-3'-dA into its active triphosphate form, 2-F-3'-dATP.[7]
-
Competitive Inhibition: The active 2-F-3'-dATP competes with the natural substrate (adenosine triphosphate or ATP) for incorporation into the nascent viral RNA strand by the viral RdRp.
-
Chain Termination: Once incorporated, the modification at the 3' position of the ribose sugar prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the viral RNA chain.[8] This halts viral replication.
Core Principles of Antiviral Efficacy Testing
To properly evaluate an antiviral compound, two key parameters must be determined in parallel: its efficacy against the virus and its toxicity to the host cells.
-
50% Effective Concentration (EC₅₀): The concentration of the compound that inhibits viral replication by 50%. A lower EC₅₀ value indicates higher potency.
-
50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that causes a 50% reduction in the viability of host cells. A higher CC₅₀ value indicates lower toxicity.
-
Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).[9] The SI is a critical measure of the therapeutic window of a drug candidate. A higher SI value is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic to cells. An SI greater than 10 is generally considered a promising starting point for a potential antiviral drug.
Experimental Design: Selecting the Right Virus and Cell System
The choice of virus and host cell line is fundamental to the success of the assay. 2-F-3'-dA has shown activity against a variety of RNA viruses.[1][10] This guide will focus on protocols for Influenza A virus and Respiratory Syncytial Virus (RSV), two significant human pathogens.
| Virus Target | Recommended Cell Line | Rationale |
| Influenza A Virus | Madin-Darby Canine Kidney (MDCK) | MDCK cells are highly susceptible to human influenza viruses and are the standard for isolation, propagation, and plaque assays.[11][12][13] |
| Respiratory Syncytial Virus (RSV) | Human epithelial type 2 (HEp-2) | HEp-2 cells are highly permissive to RSV, support robust replication, and are commonly used for plaque and yield reduction assays.[14][15][16] |
Protocol 1: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for measuring the efficacy of an antiviral compound.[17] It quantifies the ability of a drug to prevent the formation of plaques, which are localized areas of cell death caused by viral infection.[18]
Materials
-
Host Cells: MDCK or HEp-2 cells
-
Virus Stock: Influenza A or RSV with a known titer (PFU/mL)
-
Compound: 2-F-3'-dA stock solution (e.g., 10 mM in DMSO)
-
Media:
-
Growth Medium (e.g., DMEM + 10% FBS)
-
Infection Medium (e.g., Serum-free DMEM + BSA). For Influenza, add TPCK-Trypsin (1 µg/mL).[19]
-
-
Overlay Medium: 2X MEM mixed 1:1 with 1.6-2.4% Avicel or Methylcellulose, containing the appropriate concentration of 2-F-3'-dA.[17][18]
-
Reagents: PBS, 4% Formalin (for fixing), 0.1-1% Crystal Violet solution (for staining).
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Seed host cells (MDCK or HEp-2) into 12-well or 24-well plates at a density that will form a 95-100% confluent monolayer the next day (e.g., 3 x 10⁵ cells/mL for MDCK in a 12-well plate).[17]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound and Virus Preparation (Day 2):
-
Prepare serial dilutions of 2-F-3'-dA in infection medium. A typical starting range is 0.1 µM to 100 µM.
-
Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.[18]
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
In duplicate or triplicate, add the virus/compound mixture to each well.
-
Controls are essential:
-
Virus Control: Wells with virus but no compound (represents 0% inhibition).
-
Cell Control: Wells with infection medium only (no virus, no compound) to check cell health.
-
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[18]
-
-
Overlay Application:
-
Carefully aspirate the inoculum from the wells.
-
Gently add 1 mL (for 12-well plates) of the pre-warmed overlay medium containing the corresponding concentration of 2-F-3'-dA to each well. The semi-solid nature of the overlay restricts viral spread to adjacent cells, ensuring discrete plaques form.[20]
-
Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until clear plaques are visible in the virus control wells.
-
-
Fixing and Staining:
-
Aspirate the overlay medium.
-
Fix the cell monolayer by adding 4% formalin to each well and incubating for at least 30 minutes.[19]
-
Remove the formalin and gently wash the wells with water.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.[18] This stains viable cells purple, leaving the plaques (areas of dead cells) clear.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.
-
Protocol 2: Viral Yield Reduction Assay (YRA)
This assay is a valuable alternative for viruses that do not form distinct plaques or when a different quantification method is desired. It measures the amount of infectious virus produced (viral yield) in the presence of the antiviral compound.[21]
Methodology Outline
-
Infection: Seed cells and infect with the virus in the presence of serial dilutions of 2-F-3'-dA, similar to the PRA protocol (Steps 4.2.1 - 4.2.3). However, no overlay is added. Instead, a liquid infection medium containing the compound is used.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the supernatant (and/or cell lysate) from each well. This sample contains the progeny virus.
-
Titration: Determine the viral titer in each harvested sample using a standard titration method, such as a Plaque Assay (as described above) or a TCID₅₀ (Tissue Culture Infectious Dose 50) assay.
-
Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control and determine the EC₅₀.
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is imperative to assess the cytotoxicity of 2-F-3'-dA to ensure that the observed antiviral effect is not simply due to the compound killing the host cells. The MTT assay is a common colorimetric method for this purpose.[22]
Principle
Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Seed host cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁴ cells/well).
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of 2-F-3'-dA in growth medium at the same concentrations used for the antiviral assays.
-
Remove the old medium from the cells and add the compound dilutions.
-
Controls: Include wells with medium only (no cells, for background) and wells with cells and medium but no compound (100% viability control).
-
Incubate for the same duration as the corresponding antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[24]
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[23]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.
-
Data Presentation and Interpretation
Organize the results clearly to facilitate the calculation of the Selectivity Index.
| Compound Concentration (µM) | Mean Plaque Count | % Inhibition (EC₅₀) | % Cell Viability (CC₅₀) |
| 0 (Virus Control) | 85 | 0% | N/A |
| 0 (Cell Control) | 0 | N/A | 100% |
| 0.1 | 78 | 8.2% | 99.5% |
| 1.0 | 45 | 47.1% | 98.2% |
| 10 | 8 | 90.6% | 95.1% |
| 100 | 0 | 100% | 65.3% |
| Calculated Value | EC₅₀ = 1.1 µM | CC₅₀ > 100 µM |
Interpretation:
-
EC₅₀: 1.1 µM
-
CC₅₀: > 100 µM
-
Selectivity Index (SI) = CC₅₀ / EC₅₀ = >100 / 1.1 = >90.9
A selectivity index >90 indicates that 2-F-3'-dA is a highly selective inhibitor of the tested virus in this cell system, making it a strong candidate for further investigation.
References
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National Center for Biotechnology Information. (2021). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC. PubMed Central. [Link]
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National Center for Biotechnology Information. (2021). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. PubMed. [Link]
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Taylor & Francis Online. (n.d.). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. [Link]
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National Center for Biotechnology Information. (2022). RNA-dependent RNA polymerase (RdRp) natural antiviral inhibitors: a review - PMC. [Link]
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National Center for Biotechnology Information. (n.d.). deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed. [Link]
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Dr.Oracle. (2025). What cell lines are used for viral culture in suspected respiratory virus infection?[Link]
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CDC Stacks. (n.d.). Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing. [Link]
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National Center for Biotechnology Information. (n.d.). A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses - PMC. [Link]
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ResearchGate. (2025). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. [Link]
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ResearchGate. (2016). How can I propagate RSV successfully without changing it's virulence?[Link]
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BioWorld. (2019). Humanized cells allow efficient flu virus isolation and growth. [Link]
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protocols.io. (2022). Influenza virus plaque assay. [Link]
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American Society for Microbiology. (n.d.). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. [Link]
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National Center for Biotechnology Information. (n.d.). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC. [Link]
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ResearchGate. (2025). Nucleoside Analogs with Selective Antiviral Activity Against Dengue Fever and Japanese Encephalitis Viruses. [Link]
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Emory School of Medicine. (2020). Repurposing Nucleoside Analogs for Human Coronaviruses. [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
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National Center for Biotechnology Information. (n.d.). Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection. [Link]
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National Center for Biotechnology Information. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. [Link]
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National Center for Biotechnology Information. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. PubMed. [Link]
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American Society for Microbiology. (n.d.). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. [Link]
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衍因科技. (2022). Influenza virus plaque assay — Protocols IO. [Link]
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National Center for Biotechnology Information. (n.d.). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC. [Link]
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Topic: Measuring the IC50 of 2-Fluoro-3'-deoxyadenosine in Cancer Cell Lines
An Application Note and Protocol for Researchers and Drug Development Professionals
Introduction: Understanding 2-Fluoro-3'-deoxyadenosine and its Cytotoxic Potential
This compound is a purine nucleoside analogue. Its structure is closely related to Clofarabine, a second-generation purine nucleoside analogue approved for treating pediatric acute lymphoblastic leukemia (ALL) and showing efficacy in other hematologic malignancies like acute myeloid leukemia (AML).[1] Like Clofarabine, this compound is a prodrug that, once inside a cancer cell, is phosphorylated to its active triphosphate form.[2]
This active metabolite exerts its anticancer effects through a multi-pronged mechanism.[3][4] It inhibits key enzymes essential for DNA replication and repair, primarily ribonucleotide reductase (RNR) and DNA polymerase.[5][6] RNR inhibition depletes the pool of deoxyribonucleotides, the essential building blocks for DNA synthesis.[2][7] Incorporation of the analogue into the DNA strand leads to chain termination, further disrupting DNA synthesis.[2] Ultimately, this cascade of events induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5]
The half-maximal inhibitory concentration (IC50) is a critical metric in pharmacology and drug development. It quantifies the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[8] Determining the IC50 value of this compound is a fundamental step to evaluate its potency against various cancer cell lines, compare its efficacy to other compounds, and establish a therapeutic window for further preclinical and clinical development.
This document provides detailed protocols for two robust and widely adopted methods for IC50 determination: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.
Mechanism of Action: A Visual Overview
The cytotoxic effect of this compound is initiated upon its entry into the cell and subsequent metabolic activation. The simplified pathway below illustrates how the active compound disrupts DNA synthesis, leading to cell death.
Caption: Simplified mechanism of this compound action.
Section 1: Experimental Workflow Overview
A successful IC50 determination experiment follows a logical progression from preparation to data analysis. This workflow ensures reproducibility and accuracy. The general steps are applicable to both MTT and CellTiter-Glo® assays.
Caption: General experimental workflow for IC50 determination.
Section 2: Detailed Experimental Protocols
Choosing the right assay depends on the experimental goals, cell type, and available equipment.
-
MTT Assay: A cost-effective, colorimetric assay that measures metabolic activity via mitochondrial dehydrogenase enzymes. It is an endpoint assay that requires solubilization of formazan crystals.[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A more sensitive, homogeneous assay that quantifies ATP, an indicator of metabolically active cells.[10] Its "add-mix-measure" format is ideal for high-throughput screening.[11]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to form insoluble purple formazan crystals. The amount of formazan, quantified by measuring absorbance after dissolution, is directly proportional to the number of living cells.[9][12]
Materials:
-
Selected cancer cell line(s)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile PBS, pH 7.4
-
DMSO (for drug stock)
Procedure:
Day 1: Cell Seeding
-
Culture the chosen cancer cell line to ~80% confluency in logarithmic growth phase.
-
Harvest cells using standard trypsinization, neutralize, and pellet by centrifugation.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well (in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: To avoid "edge effects," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS or media to maintain humidity across the plate.
-
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[8]
Day 2: Drug Treatment
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the drug in complete culture medium to achieve a range of final concentrations. A logarithmic dilution series is recommended (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Expert Tip: Prepare the dilutions at 2x the final desired concentration, as you will be adding 100 µL to the 100 µL of media already in the wells.
-
-
Include necessary controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This accounts for any solvent toxicity.
-
Untreated Control: Cells with medium only.
-
Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions and controls.
-
Incubate the plate for the desired exposure time. The incubation period depends on the cell line's doubling time and the drug's mechanism of action; 48 to 72 hours is a common starting point.[13][14]
Day 4/5: Assay Endpoint & Data Acquisition
-
After incubation, visually inspect the cells under a microscope.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 2-4 hours at 37°C. The formation of purple formazan crystals should be visible.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, which is present in metabolically active cells.[10] The reagent contains luciferase and its substrate, which generate a stable "glow-type" luminescent signal proportional to the amount of ATP, and thus, the number of viable cells.[11]
Materials:
-
Same as MTT assay, but replace MTT and solubilization solution with:
-
CellTiter-Glo® 2.0 Reagent (or similar)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
Procedure:
Day 1 & 2: Cell Seeding and Drug Treatment
-
Follow steps 1-5 from Day 1 and Day 2 of the MTT protocol. The key difference is the use of opaque-walled plates to prevent well-to-well signal crosstalk.[8]
Day 4/5: Assay Endpoint & Data Acquisition
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures optimal enzyme activity.[15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate luminometer.
Section 3: Data Analysis and Interpretation
Accurate data analysis is crucial for determining a reliable IC50 value.
Step 1: Calculate Percent Viability
-
Subtract the average absorbance/luminescence of the 'Blank' (media only) wells from all other readings.
-
Normalize the data to the vehicle control. Calculate the percentage of cell viability for each drug concentration using the formula:[12] % Viability = (Signal of Treated Cells / Signal of Vehicle Control) * 100
Step 2: Generate a Dose-Response Curve
-
Plot the calculated % Viability (Y-axis) against the logarithm of the drug concentration (X-axis).[16][17]
-
The resulting curve should be sigmoidal (S-shaped).[18]
Step 3: Determine the IC50 Value
-
Use a scientific graphing software (e.g., GraphPad Prism, Origin) to perform a non-linear regression analysis on the dose-response curve.[12]
-
Fit the data to a sigmoidal dose-response model, such as the log(inhibitor) vs. response -- Variable slope (four parameters) equation.[19]
-
The software will calculate the IC50 value, which is the concentration of the drug that corresponds to 50% viability on the fitted curve.[16]
Data Presentation:
Summarize the calculated IC50 values in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and conditions.
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | IC50 (nM) [95% CI] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | CellTiter-Glo® | 72 | Hypothetical Value: 15.2 [12.1 - 19.0] |
| HL-60 | Acute Promyelocytic Leukemia | CellTiter-Glo® | 72 | Hypothetical Value: 28.5 [23.7 - 34.2] |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 | Hypothetical Value: 450.8 [398.1 - 510.4] |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Hypothetical Value: > 1000 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
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In Vivo Application Notes and Protocols for 2-Fluoro-3'-deoxyadenosine in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the in vivo evaluation of 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA) in mouse models, catering to both antiviral and anticancer research contexts. As a purine nucleoside analog, 2-F-3'-dA holds potential as a therapeutic agent by interfering with nucleic acid synthesis.[1] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring methodological integrity and reproducibility.
Section 1: Compound Overview and Mechanism of Action
This compound, also referred to as 3'-Deoxy-3'-fluoroadenosine, is a synthetic nucleoside analog. The introduction of a fluorine atom at the 3' position of the deoxyribose sugar is a key structural modification that dictates its biological activity.
Antiviral Mechanism of Action
In the context of viral infections, particularly RNA viruses, fluorinated nucleoside analogs are designed to act as chain terminators for viral RNA-dependent RNA polymerase.[2] Following cellular uptake, 2-F-3'-dA is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the nascent viral RNA chain by the viral polymerase. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating viral RNA elongation and inhibiting viral replication.[2]
Anticancer Mechanism of Action
The anticancer activity of purine nucleoside analogs is generally attributed to their ability to disrupt DNA synthesis and induce apoptosis in rapidly proliferating cancer cells.[1] Upon phosphorylation to the triphosphate derivative, 2-F-3'-dA can be mistakenly incorporated into the DNA of cancer cells by cellular DNA polymerases. This incorporation can lead to chain termination and the activation of DNA damage response pathways, ultimately triggering programmed cell death (apoptosis). While the precise anticancer mechanism of 2-F-3'-dA is not as extensively studied as its antiviral effects, the principles of action for this class of compounds provide a strong basis for its investigation as an oncologic therapeutic.[1]
Section 2: In Vivo Antiviral Efficacy Studies in Mouse Models
This section details a protocol for evaluating the antiviral efficacy of 2-F-3'-dA in a murine model of flavivirus infection, based on published studies.[2]
Experimental Model: Flavivirus Infection in BALB/c Mice
-
Virus Strains: West Nile Virus (WNV) or Tick-Borne Encephalitis Virus (TBEV).
-
Animal Model: Adult BALB/c mice are a suitable model for these studies.[2]
Workflow for Antiviral Efficacy Study
Caption: Workflow for in vivo anticancer efficacy testing of 2-F-3'-dA.
Detailed Protocol: Anticancer Efficacy Evaluation
1. Cell Preparation and Implantation:
- Culture luciferase-expressing cancer cells under sterile conditions.
- Harvest cells and resuspend in a sterile, serum-free medium or PBS at the desired concentration.
- Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
2. Tumor Growth and Randomization:
- Monitor tumor growth using calipers and/or bioluminescence imaging (BLI). [3][4][5] * Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Compound Preparation and Administration:
- Prepare 2-F-3'-dA in a suitable vehicle.
- Administer the compound via an appropriate route (e.g., intraperitoneal, oral gavage). The dosing schedule will need to be optimized (e.g., once daily, twice daily).
4. Monitoring Tumor Response and Toxicity:
- Measure tumor volume with calipers 2-3 times per week.
- Perform BLI weekly to non-invasively monitor tumor burden. [3][4][5] * Record body weight 2-3 times per week as an indicator of general health and toxicity.
- Monitor for any clinical signs of toxicity.
5. Endpoint and Tissue Analysis:
- At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
- Excise the tumors and record their final weight.
- A portion of the tumor can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Data Presentation: Anticancer Efficacy
| Parameter | 2-F-3'-dA Treatment Group | Vehicle Control Group |
| Mean Tumor Volume (end of study) | To be determined (mm³) | To be determined (mm³) |
| Mean Tumor Weight (end of study) | To be determined (mg) | To be determined (mg) |
| Tumor Growth Inhibition (%) | To be determined | N/A |
| Mean Bioluminescence Signal | To be determined (photons/sec) | To be determined (photons/sec) |
| Mean Body Weight Change (%) | To be determined | To be determined |
Section 4: Concluding Remarks for the Senior Application Scientist
The protocols outlined in this guide provide a robust framework for the in vivo evaluation of this compound. While the antiviral activity of this compound has been documented in murine models, its potential as an anticancer agent warrants further investigation. The provided anticancer protocol, though generalized, is based on industry-standard practices for evaluating nucleoside analogs and serves as a strong starting point for dose-finding and efficacy studies. Careful consideration of the specific cancer model, dosing regimen, and endpoints will be crucial for a successful preclinical evaluation.
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Precision in Proliferation: A Guide to Metabolic Labeling with Fluorinated Nucleosides
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to designing, executing, and interpreting metabolic labeling experiments using fluorinated nucleosides. We will delve into the core principles, provide detailed, field-tested protocols, and offer insights to ensure the generation of robust and reproducible data for assessing DNA replication and cell proliferation.
The Principle: A Tale of Two Analogs - EdU and F-ara-EdU
Metabolic labeling of nascent DNA leverages the cell's own machinery to incorporate modified nucleosides during the S-phase of the cell cycle. For decades, 5-bromo-2'-deoxyuridine (BrdU) was the gold standard. However, its detection requires harsh DNA denaturation steps, which can compromise cellular and tissue architecture and limit multiplexing capabilities.[1]
The advent of bioorthogonal chemistry has revolutionized this field.[2][3][4][5][6][7][8][9] The introduction of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, allows for detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[2] This reaction is highly specific and occurs under mild conditions, preserving cellular integrity and allowing for straightforward multiplexing with other fluorescent probes.[1]
While a significant advancement, EdU can exhibit cytotoxicity at higher concentrations or with prolonged exposure, leading to cell cycle arrest and apoptosis.[10][11] This toxicity is linked to the induction of DNA damage.[12] A key breakthrough in mitigating this issue is the development of (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU). This fluorinated arabinosyl nucleoside is also incorporated into newly synthesized DNA but exhibits significantly lower toxicity compared to both EdU and BrdU. This makes F-ara-EdU particularly suitable for long-term studies, pulse-chase experiments, and applications where maintaining cell viability and function is paramount.
The reduced cytotoxicity of F-ara-EdU is attributed to its distinct metabolic processing, which minimizes its impact on normal cellular functions while still allowing for efficient incorporation into replicating DNA.
Experimental Workflow: From Labeling to Visualization
The overall workflow for a metabolic labeling experiment with fluorinated nucleosides is a multi-step process that requires careful attention to detail at each stage.
Caption: A generalized workflow for metabolic labeling experiments using fluorinated nucleosides.
Protocols: A Step-by-Step Guide
The following protocols provide a starting point for in vitro and in vivo experiments. Optimization of parameters such as nucleoside concentration and incubation time is crucial for each specific cell type and experimental model.
In Vitro Cell Labeling and Detection
This protocol is suitable for adherent cells grown on coverslips.
Materials:
-
Cells of interest cultured on sterile coverslips
-
Complete cell culture medium
-
EdU or F-ara-EdU stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction components (e.g., from a commercial kit)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Protocol:
-
Labeling:
-
Prepare the EdU or F-ara-EdU working solution by diluting the stock solution in complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours for rapidly dividing cells, longer for slow-growing cells) under their normal growth conditions.[13][14]
-
-
Fixation:
-
Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves combining a reaction buffer, copper(II) sulfate, a fluorescent azide, and a reducing agent.
-
Add the click reaction cocktail to each coverslip, ensuring the cells are fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.[13][15]
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
-
Nuclear Staining and Mounting:
-
Wash the cells once with PBS.
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst 33342) for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
In Vivo Labeling
EdU and F-ara-EdU can be administered to animals through various routes, including intraperitoneal (IP) injection or in drinking water.[13][16]
Protocol (Example: IP Injection in Mice):
-
Labeling:
-
Tissue Processing:
-
At the end of the labeling period, euthanize the animal and harvest the tissues of interest.
-
Process the tissues for either frozen or paraffin-embedded sectioning according to standard histological protocols.
-
-
Detection on Tissue Sections:
-
For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if necessary for subsequent immunostaining.
-
Permeabilize the tissue sections (e.g., with Triton X-100 or Saponin).
-
Proceed with the click reaction, nuclear counterstaining, and mounting as described in the in vitro protocol, adjusting incubation times and wash steps as needed for tissue sections.[16]
-
Quantitative Data and Experimental Parameters
The optimal concentration of the fluorinated nucleoside and the labeling duration are critical parameters that must be empirically determined for each cell type and experimental system.
| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) | (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) |
| Typical In Vitro Concentration | 1 - 20 µM[2][3][13][14][17] | 1 - 10 µM |
| Typical In Vitro Incubation Time | 30 minutes - 24 hours[17] | 1 hour - several days |
| Typical In Vivo Administration | IP injection, drinking water[13][16] | IP injection, drinking water |
| Key Advantage | Well-established, rapid detection | Reduced cytotoxicity, ideal for long-term studies |
| Consideration | Potential for cytotoxicity at higher concentrations/long exposures[10][11] | May require slightly longer incubation for equivalent signal in some cases |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background | Incomplete removal of unincorporated EdU/F-ara-EdU or click reagents. | Increase the number and duration of wash steps, particularly after the labeling and click reaction steps.[2][15][16] |
| Non-specific binding of the fluorescent azide. | Use a blocking solution (e.g., 3% BSA) before the click reaction. Ensure the click reaction cocktail is freshly prepared.[2] | |
| Autofluorescence of cells or tissue. | Image an unstained control sample to assess the level of autofluorescence. Consider using a fluorophore with a longer wavelength. | |
| Low or No Signal | Inefficient incorporation of the nucleoside analog. | Optimize the concentration and incubation time for your specific cell type. Ensure cells are actively proliferating.[2][3] |
| Inefficient click reaction. | Ensure the copper catalyst is not oxidized (the solution should be colorless). Use freshly prepared reducing agent (e.g., sodium ascorbate). Consider performing a second 30-minute incubation with a fresh click reaction cocktail.[15] | |
| Inadequate permeabilization. | Optimize the concentration and incubation time of the permeabilization agent. | |
| Cell Death/Toxicity | High concentration of EdU or prolonged exposure. | Reduce the concentration of EdU and/or the labeling time.[11] Switch to the less toxic F-ara-EdU for long-term experiments.[10] |
The Chemistry Behind the Signal: The Click Reaction
The detection of EdU and F-ara-EdU is based on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: The Cu(I)-catalyzed click reaction forms a stable triazole ring, covalently linking a fluorescent azide to the alkyne-modified nucleoside incorporated into the DNA.
Concluding Remarks
Metabolic labeling with fluorinated nucleosides, particularly EdU and its less toxic counterpart F-ara-EdU, offers a powerful and versatile platform for studying DNA synthesis and cell proliferation. The mild and specific detection via click chemistry preserves cellular integrity, enabling high-resolution imaging and compatibility with multiplexed analyses. By understanding the underlying principles and carefully optimizing the provided protocols, researchers can generate high-quality, reproducible data to advance our understanding of fundamental biological processes and accelerate the development of new therapeutics.
References
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- Liu, H., Wang, Y., & Zhou, X. (2022). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC Chemical Biology, 3(9), 994-1007.
- Flomerfelt, F. A., & Gress, R. E. (2016). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Methods in Molecular Biology, 1323, 211-220.
-
Shaltiel, I. A. (2019). Re: How to get rid of the background noise for EdU proliferation assay? [Online forum post]. ResearchGate. Retrieved from [Link]
- Liu, H., Wang, Y., & Zhou, X. (2022). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC Chemical Biology, 3, 994-1007.
-
Interchim. (n.d.). EdU Cell Proliferation Assay. Retrieved from [Link]
- Ganz, D., Harijan, D., & Wagenknecht, H. A. (2020). Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry. RSC Chemical Biology, 1(3), 194-213.
- Ganz, D., Harijan, D., & Wagenknecht, H. A. (2020). Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry. RSC Chemical Biology.
- Ganz, D., Harijan, D., & Wagenknecht, H. A. (2020). Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry. RSC Chemical Biology, 1(3), 194-213.
- Ganz, D., Harijan, D., & Wagenknecht, H. A. (2020). Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry. RSC Chemical Biology, 1(3), 194-213.
- Ligasová, A., et al. (2015). The EdU toxicity and the EdU-derived signal intensity. Biologia, 70(10), 1375-1381.
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Application Note: High-Throughput Screening for Viral Polymerase Inhibitors Using 2-Fluoro-3'-deoxyadenosine
Abstract
Viral polymerases, particularly RNA-dependent RNA polymerases (RdRp), are crucial enzymes for the replication of many pathogenic RNA viruses.[1][2][3] Consequently, they represent a prime target for the development of antiviral therapeutics.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Fluoro-3'-deoxyadenosine as a potential inhibitor in a polymerase inhibition assay. We will delve into the mechanistic underpinnings of nucleoside analog inhibitors, present a robust and adaptable high-throughput screening protocol, and discuss the interpretation of results.
Introduction: The Critical Role of Viral Polymerases and the Promise of Nucleoside Analogs
The replication and transcription of viral genomes are orchestrated by viral polymerases, making them indispensable for the viral life cycle.[1] Inhibition of these enzymes effectively halts viral propagation, a strategy that has led to the successful development of numerous antiviral drugs.[4][5] Nucleoside analogs are a prominent class of polymerase inhibitors that mimic natural nucleosides and are incorporated into the growing viral RNA or DNA chain.[5][6] However, due to modifications in their sugar or base moieties, they act as chain terminators, prematurely halting nucleic acid synthesis.[4][5][6]
This compound is a synthetic nucleoside analog. Like other 3'-deoxy-modified nucleosides, it is anticipated to function as a chain terminator upon conversion to its active triphosphate form.[7] The presence of a fluorine atom at the 2' position can enhance the compound's metabolic stability and binding affinity to the target polymerase.[6][8] This document outlines the principles and procedures for evaluating the inhibitory potential of this compound against a target viral polymerase.
Mechanism of Action: Chain Termination by this compound Triphosphate
For this compound to exert its inhibitory effect, it must first be anabolized within the host cell to its active 5'-triphosphate form (2-F-3'-dATP) by host cell kinases. This triphosphate metabolite then competes with the natural counterpart, adenosine triphosphate (ATP), for incorporation into the nascent RNA strand by the viral polymerase.[4]
The key to its mechanism lies in the modification of the ribose sugar. The absence of a hydroxyl group at the 3' position prevents the formation of the subsequent phosphodiester bond, which is essential for chain elongation.[9] Once incorporated, the nascent nucleic acid chain cannot be extended further, leading to premature termination of replication.
Mechanism of this compound action.
Experimental Design: A Fluorescence-Based High-Throughput Assay
To assess the inhibitory activity of this compound, a fluorescence-based assay is a robust and scalable method suitable for high-throughput screening (HTS).[10][11][12] This protocol utilizes a fluorescent intercalating dye that specifically binds to double-stranded RNA (dsRNA), the product of the polymerase reaction. A decrease in fluorescence signal in the presence of the inhibitor corresponds to a reduction in polymerase activity.
3.1. Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Viral Polymerase | (Specify) | (Specify) |
| RNA Template-Primer | (Specify) | (Specify) |
| ATP, UTP, CTP, GTP | (Specify) | (Specify) |
| This compound | (Specify) | (Specify) |
| Ribonuclease Inhibitor | (Specify) | (Specify) |
| Fluorescent dsRNA Dye | (Specify) | (Specify) |
| Assay Buffer | (See Protocol) | - |
| 384-well Black Plates | (Specify) | (Specify) |
3.2. Assay Principle Workflow
Fluorescence-based polymerase inhibition assay workflow.
Detailed Protocol: In Vitro Polymerase Inhibition Assay
This protocol is a general guideline and may require optimization depending on the specific viral polymerase and RNA template-primer system used.
4.1. Reagent Preparation
-
Assay Buffer (10X): 500 mM HEPES (pH 8.0), 100 mM KCl, 20 mM MgCl₂, 20 mM MnCl₂, 100 mM DTT. Store at -20°C.
-
NTP Mix (10X): Prepare a solution containing ATP, UTP, CTP, and GTP at a concentration of 5 mM each in RNase-free water. Store at -20°C.
-
This compound Triphosphate (2-F-3'-dATP): Prepare a stock solution in RNase-free water. The final concentration in the assay will vary depending on the desired dose-response range.
-
RNA Template-Primer: Resuspend the lyophilized RNA template-primer in RNase-free water to the desired stock concentration.
-
Viral Polymerase: Dilute the enzyme to the working concentration in 1X Assay Buffer just before use.
4.2. Assay Procedure
-
Compound Plating: In a 384-well black plate, add 1 µL of 2-F-3'-dATP at various concentrations (e.g., in a serial dilution) or a DMSO control.
-
Enzyme and Template Addition: Prepare a master mix containing the viral polymerase, RNA template-primer, and RNase inhibitor in 1X Assay Buffer. Add 10 µL of this master mix to each well.
-
Pre-incubation: Incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the polymerase.
-
Reaction Initiation: Add 5 µL of the 10X NTP mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Dye Addition: Stop the reaction by adding 5 µL of 50 mM EDTA. Add the fluorescent dsRNA dye according to the manufacturer's instructions.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
Data Analysis and Interpretation
The inhibitory activity of this compound is determined by the reduction in fluorescence signal compared to the DMSO control.
-
Normalization: Normalize the data by setting the average fluorescence of the no-enzyme control as 0% activity and the average fluorescence of the DMSO control as 100% activity.
-
IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value.
5.1. Expected Results and Troubleshooting
| Observation | Possible Cause | Suggestion |
| High background fluorescence | Contamination with dsRNA | Use RNase-free reagents and consumables. |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration | Optimize enzyme and NTP concentrations. |
| No inhibition observed | Inactive compound or incorrect assay conditions | Verify the integrity of the compound and optimize incubation times and temperatures. |
Conclusion
The polymerase inhibition assay described here provides a robust and efficient method for evaluating the inhibitory potential of this compound. This nucleoside analog, acting as a chain terminator upon conversion to its triphosphate form, holds promise as a scaffold for the development of broad-spectrum antiviral agents. Further characterization, including cell-based assays and selectivity profiling against human polymerases, will be crucial in advancing its therapeutic potential.
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ResearchGate. (n.d.). A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Retrieved from [Link]
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Application Notes & Protocols: 2-Fluoro-3'-deoxyadenosine in Virology Research
Introduction: The Imperative for Broad-Spectrum Antivirals
The emergence and re-emergence of pathogenic viruses, particularly RNA viruses, represent a significant and ongoing threat to global public health. Families such as Flaviviridae (encompassing Zika, Dengue, and West Nile viruses) and Paramyxoviridae (including Measles and Nipah viruses) are responsible for millions of infections annually, many of which lack approved therapeutic options.[1][2][3][4] This therapeutic gap underscores the critical need for broad-spectrum antiviral agents that can target conserved viral machinery.
2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), also referred to in literature as 3'-deoxy-3'-fluoroadenosine, is a synthetic adenosine nucleoside analog that has demonstrated potent inhibitory activity against a wide array of viruses.[5][6] Its structure, which mimics the natural nucleoside adenosine while featuring a critical modification on the ribose sugar, allows it to act as a highly effective inhibitor of viral replication. This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of 2-F-3'-dA in virology research, providing mechanistic insights, a summary of its antiviral activity, and detailed protocols for its evaluation.
Section 1: Mechanism of Action - A Tale of Deception and Termination
The antiviral activity of 2-F-3'-dA is rooted in its ability to act as a molecular mimic, deceiving the viral replication machinery. Like many nucleoside analogs, it is a prodrug that requires intracellular activation.
-
Cellular Uptake and Phosphorylation: Upon entering a host cell, 2-F-3'-dA is recognized by cellular kinases, which sequentially phosphorylate it to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound triphosphate (2-F-3'-dATP).
-
Targeting the Viral Polymerase: The active 2-F-3'-dATP competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).
-
Obligate Chain Termination: The key to its function lies in the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with a fluorine atom (-F).[1] The 3'-OH group is essential for forming the phosphodiester bond that extends the RNA chain. Once the viral polymerase incorporates 2-F-3'-dATP, the absence of this 3'-OH group makes further nucleotide addition impossible, thereby halting viral genome replication. This mechanism is known as obligate chain termination.[1]
This targeted disruption of viral RNA synthesis is a powerful strategy, as the RdRp is a highly conserved enzyme essential for the replication of many RNA viruses.
Caption: Mechanism of 2-F-3'-dA antiviral activity.
Section 2: Applications in Virology Research
2-F-3'-dA has demonstrated a remarkably broad spectrum of activity, making it a valuable tool for studying and potentially inhibiting a diverse range of viruses.
Proven Antiviral Spectrum
Initial and subsequent studies have confirmed the efficacy of 2-F-3'-dA against viruses from several families:
-
Flaviviridae : The compound shows potent, low-micromolar inhibition of medically significant flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV).[1]
-
Picornaviridae : Activity has been demonstrated against poliovirus and Coxsackie B virus.[5]
-
Togaviridae : The compound is effective against Sindbis and Semliki Forest viruses.[5]
-
Reoviridae : A family of double-stranded RNA viruses that are also susceptible.[5]
-
Poxviridae : Uniquely, it also shows activity against DNA viruses like the vaccinia virus, indicating a potentially broader mechanism than just RdRp inhibition in some contexts.[5]
Quantitative Efficacy and Cytotoxicity Data
The potency of an antiviral is measured by its 50% effective concentration (EC₅₀), while its toxicity to host cells is measured by its 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) | PS | 1.1 ± 0.1 | >25 | >22.7 | [1] |
| Flaviviridae | West Nile Virus (WNV) | PS | 4.7 ± 1.5 | >25 | >5.3 | [1] |
| Flaviviridae | Zika Virus (ZIKV) | PS | 3.2 ± 0.5 | >25 | >7.8 | [1] |
| Flaviviridae | Zika Virus (ZIKV) | HBCA | 2.5 ± 0.4 | ~25 | ~10 | [1] |
PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells.
Potential for Broader Applications
Given its mechanism of targeting the viral polymerase, 2-F-3'-dA is a strong candidate for investigation against other RNA viruses where the polymerase is a validated therapeutic target. This includes:
-
Measles Virus (Morbillivirus) : A highly contagious virus for which no licensed antiviral treatment exists.[2] Its polymerase complex is a prime target for drug development.
-
Nipah Virus (Henipavirus) : A lethal bat-borne pathogen with a high case-fatality rate and no approved therapies, making it a WHO priority pathogen.[3][4][7]
-
Respiratory Syncytial Virus (RSV) : While other nucleoside analogs have been developed for RSV, the conserved nature of the polymerase suggests that 2-F-3'-dA could be evaluated for activity.[8][9][10]
Section 3: Experimental Protocols
The following protocols provide a framework for evaluating the antiviral efficacy and cytotoxicity of 2-F-3'-dA in a laboratory setting.
Protocol 3.1: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in viral plaque formation.
Materials:
-
Susceptible host cell line (e.g., Vero, PS cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (2-F-3'-dA), stock solution in DMSO
-
Virus stock of known titer (PFU/mL)
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or methylcellulose)
-
6-well or 12-well cell culture plates
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the culture plates with the host cells at a density that will yield a confluent monolayer (95-100%) within 24 hours. Incubate at 37°C with 5% CO₂.
-
Expert Insight: A fully confluent and healthy monolayer is critical for uniform virus infection and clear plaque development.
-
-
Compound Preparation: Prepare serial dilutions of 2-F-3'-dA in a serum-free medium. A typical concentration range for initial screening might be 0.1 µM to 50 µM. Include a "no drug" (virus control) and "vehicle control" (DMSO equivalent to the highest drug concentration).
-
Infection: Once cells are confluent, aspirate the growth medium. Infect the cells with the virus diluted in a serum-free medium to achieve approximately 50-100 plaque-forming units (PFU) per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.
-
Treatment and Overlay: After the adsorption period, aspirate the viral inoculum. Gently wash the monolayer once with PBS to remove unadsorbed virus. Add 2 mL (for 6-well plates) of the semi-solid overlay medium containing the respective concentrations of 2-F-3'-dA or controls.
-
Expert Insight: The semi-solid overlay prevents the virus from spreading through the medium, ensuring that new infections are restricted to adjacent cells, thus forming discrete, countable plaques.
-
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-7 days, depending on the virus-cell system).
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash with water and allow the plates to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ is determined by plotting the percentage of inhibition against the log of the compound concentration and using non-linear regression analysis.
Protocol 3.2: Cytotoxicity Assessment (MTS Assay)
This assay should be run in parallel with the antiviral assay, using an identical uninfected cell monolayer, to determine the compound's toxicity.
Materials:
-
Host cell line (uninfected)
-
Complete growth medium
-
2-F-3'-dA stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Procedure:
-
Cell Seeding: Seed a 96-well plate with the same host cells used in the antiviral assay at a density appropriate for a 2-3 day growth period.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the same serial dilutions of 2-F-3'-dA used in the efficacy assay. Include "no drug" (cell control) and vehicle controls.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium). Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%, determined using non-linear regression.
Caption: Parallel workflow for determining antiviral efficacy and cytotoxicity.
Section 4: Data Interpretation and Considerations
-
EC₅₀ (50% Effective Concentration): A lower EC₅₀ value indicates higher antiviral potency.
-
CC₅₀ (50% Cytotoxic Concentration): A higher CC₅₀ value indicates lower toxicity to host cells.
-
Selectivity Index (SI): This is the most important parameter. A high SI (typically >10, ideally >100) indicates that the compound's antiviral activity occurs at concentrations far below those that cause cell toxicity, suggesting a favorable safety profile.
-
Choice of Cell Line: The antiviral activity and cytotoxicity can be cell-line dependent. It is crucial to use a cell line that is both highly permissive to the virus and relevant to the disease pathogenesis if possible.
-
Controls: Proper controls are essential for valid results. These must include cell controls (no virus, no compound), virus controls (virus, no compound), and vehicle controls (virus, compound solvent).
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Centers for Disease Control and Prevention. (2023). Clinical Overview of Measles . [Link]
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- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. id-ea.org [id-ea.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Nipah virus - Wikipedia [en.wikipedia.org]
- 8. Lumicitabine - Wikipedia [en.wikipedia.org]
- 9. What drugs are in development for Respiratory Syncytial Virus Infections? [synapse.patsnap.com]
- 10. Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA) Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), a potent purine nucleoside analog. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during in vitro experiments. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the mechanism of 2-F-3'-dA to provide a solid understanding for troubleshooting.
Q1: What is the mechanism of this compound induced cytotoxicity?
A1: this compound is a pro-drug that, once inside the cell, is phosphorylated to its active triphosphate form. This active metabolite mimics the natural nucleoside, deoxyadenosine triphosphate (dATP), and competitively inhibits DNA polymerases. Its incorporation into the growing DNA strand leads to chain termination, stalling of replication forks, activation of the DNA damage response, and ultimately, programmed cell death (apoptosis)[1]. Some purine analogs are also known to induce cytotoxicity in non-dividing cells by causing DNA strand breaks, leading to a depletion of NAD and ATP[2][3].
Q2: How does 2-F-3'-dA enter the cell and become active?
A2: Being a nucleoside analog, 2-F-3'-dA is hydrophilic and primarily enters the cell through specialized membrane proteins called nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs)[1]. Once inside, it undergoes a series of phosphorylation steps to become therapeutically active. The initial and rate-limiting step is the conversion to its monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). Subsequent phosphorylations yield the cytotoxic triphosphate metabolite.
Q3: Why do I see significant variability in cytotoxicity between different cell lines?
A3: The sensitivity of a cell line to 2-F-3'-dA is multifactorial. Key determinants include:
-
Expression and activity of nucleoside transporters: Higher levels of ENTs and CNTs facilitate greater drug uptake and subsequent cytotoxicity[1].
-
Deoxycytidine kinase (dCK) activity: As the primary activating enzyme, high dCK activity leads to efficient conversion of the pro-drug to its active form, increasing sensitivity.
-
Activity of deactivating enzymes: Cellular enzymes can dephosphorylate the active triphosphate form, inactivating the drug.
-
Proliferative state of the cells: Rapidly dividing cells are generally more susceptible due to their high demand for DNA synthesis[4].
-
Status of DNA damage response and apoptotic pathways: Deficiencies in these pathways can confer resistance.
Q4: What are the potential off-target effects of 2-F-3'-dA?
A4: While designed to target DNA synthesis, nucleoside analogs can have off-target effects. A primary concern is mitochondrial toxicity. Some nucleoside analogs can be recognized by mitochondrial DNA polymerase γ (Pol γ), leading to inhibition of mitochondrial DNA replication, depletion of mitochondrial DNA, and subsequent mitochondrial dysfunction[2]. This can manifest as cytotoxicity that is independent of nuclear DNA synthesis inhibition.
II. Troubleshooting Guides
This section provides structured guidance for common experimental problems. Each guide explains potential causes, suggests diagnostic experiments, and offers solutions.
Troubleshooting Scenario 1: Inconsistent or Higher-Than-Expected IC50 Values
You observe significant variability in the half-maximal inhibitory concentration (IC50) of 2-F-3'-dA across replicate experiments, or the IC50 value is consistently higher than what is reported in the literature for your cell line.
Caption: Troubleshooting workflow for high or variable IC50 values.
-
Compound Integrity and Handling:
-
Cause: 2-F-3'-dA, like many nucleoside analogs, can be unstable in aqueous solutions over time. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. Poor solubility can result in an inaccurate final concentration.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. If solubility issues are suspected, gentle warming or sonication of the stock solution may help.
-
-
Cytotoxicity Assay Parameters:
-
Cause: Inconsistencies in cell seeding density, incubation times, or reagent quality can lead to variable results. For MTT assays, incomplete solubilization of formazan crystals is a common source of error[3].
-
Solution:
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension and use a consistent cell number for each experiment. Allow cells to adhere and enter the exponential growth phase before adding the compound.
-
Standardize Incubation Time: The cytotoxic effect of 2-F-3'-dA is time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
Validate Assay Reagents: Always include positive (e.g., a known cytotoxic agent) and negative (vehicle only) controls to ensure the assay is performing as expected.
-
-
-
Cellular Resistance:
-
Cause: The cell line may have intrinsic or acquired resistance to 2-F-3'-dA. This can be due to low expression of nucleoside transporters, reduced dCK activity, or upregulation of drug efflux pumps.
-
Diagnostic Experiments:
-
Nucleoside Uptake Assay: To determine if drug transport into the cells is compromised.
-
dCK Activity Assay: To assess the cell's ability to activate the pro-drug.
-
Compare with Parental Line: If acquired resistance is suspected, compare the IC50 of your current cell stock with a low-passage parental stock.
-
-
Troubleshooting Scenario 2: Unexpected Cellular Response (e.g., Cell Cycle Arrest without Significant Apoptosis)
You observe a significant alteration in the cell cycle profile (e.g., S-phase arrest) after treatment with 2-F-3'-dA, but common apoptosis markers (e.g., caspase-3 cleavage) are not significantly elevated.
Caption: Diagnostic workflow for unexpected cellular responses.
-
Delayed or Early Apoptosis:
-
Cause: The time point you are examining may be too early to detect late apoptotic markers like caspase cleavage, or too late, missing the peak of early apoptosis.
-
Diagnostic Experiment: Perform an Annexin V/Propidium Iodide (PI) staining assay . Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane, a hallmark of early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membrane integrity[5][6]. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to capture the full dynamics of the apoptotic response.
-
-
Induction of Cellular Senescence:
-
Cause: Sub-lethal concentrations of DNA damaging agents can induce a state of irreversible growth arrest known as cellular senescence, rather than apoptosis.
-
Diagnostic Experiments:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used biomarker for senescent cells.
-
Western Blot for p21: Check for the upregulation of cell cycle inhibitors like p21, which are often associated with senescence.
-
-
-
Off-Target Mitochondrial Effects:
-
Cause: The observed cytotoxicity may be primarily driven by mitochondrial dysfunction rather than nuclear DNA damage-induced apoptosis.
-
Diagnostic Experiments:
-
Mitochondrial Membrane Potential Assays: Use dyes like JC-1 or TMRE to assess changes in mitochondrial membrane potential.
-
Mitochondrial Mass Measurement: Use dyes like MitoTracker Green to quantify mitochondrial content.
-
-
III. Data Presentation: Representative Cytotoxicity of Adenosine Analogs
| Cell Line | Cancer Type | Cordycepin (3'-deoxyadenosine) IC50 (µM) | Reference |
| B16-BL6 | Mouse Melanoma | 39 | [7] |
| Lewis Lung Carcinoma (LLC) | Mouse Lung Carcinoma | 48 | [7] |
IV. Key Experimental Protocols
Here we provide condensed, step-by-step protocols for the key diagnostic experiments mentioned in the troubleshooting guides.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.
Materials:
-
96-well plate with cultured cells
-
2-F-3'-dA compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of 2-F-3'-dA. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm[8][9][10].
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, then wash with serum-containing media to inactivate trypsin.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour[2][6][11].
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 400 µL of PI staining solution containing RNase A.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Analysis: Analyze the samples by flow cytometry, ensuring to use a linear scale for the PI signal and appropriate gating to exclude doublets[12][13][14].
V. Visualization of Key Pathways and Workflows
Metabolic Activation and Cytotoxic Mechanism of 2-F-3'-dA
Caption: Metabolic activation pathway of 2-F-3'-dA.
VI. References
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]
-
Smits, E., et al. (2004). Determination of the deoxycytidine kinase activity in cell homogenates with a non-radiochemical assay using reversed-phase high performance liquid chromatography; Identification of a novel metabolite of 2-chlorodeoxyadenosine. Journal of Chromatography B, 805(2), 339-346.
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Riemer, J., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Eriksson, S., et al. (2011). Nucleoside analog cytotoxicity -focus on enzyme regulation, metabolism, and development of resistance. DiVA portal.
-
Seto, S., et al. (1988). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. Journal of Clinical Investigation, 81(5), 1544-1550.
-
Plagemann, P. G., et al. (1992). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. Trends in Pharmacological Sciences, 13, 294-301.
-
Vistica, D. T., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 137-149.
-
Toy, V., et al. (2010). Requirement for deoxycytidine kinase in T and B lymphocyte development. Proceedings of the National Academy of Sciences, 107(12), 5551-5556.
-
Chen, Y.-W., et al. (2013). Facile method for determination of deoxycytidine kinase activity in biological milieus. Journal of Food and Drug Analysis, 21(4), 363-368.
-
Galmarini, C. M., et al. (2003). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 5(3), 1191-1216.
-
Deoxycytidine Kinase Phosphorylation Assay Kit. (2025, October 9). NOVOCIB. Retrieved from [Link]
-
Wang, L., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. bioRxiv.
-
Adenosine-related small molecules show utility of recall antigen assay to screen compounds for off-target effects on memory T cells. (2021). Scientific Reports, 11(1), 9576.
-
Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
De Clercq, E., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-149.
-
McCloud, E., et al. (1993). Uptake, Transport and Metabolism of Exogenous Nucleosides in Intestinal Epithelial Cell Cultures. Journal of Nutritional Biochemistry, 4(3), 156-165.
-
Mamos, P., et al. (2020). The progress of the formation of 2-fluoro-3'deoxyadenosine (3) vs time... ResearchGate.
-
Camici, M., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329-337.
-
Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(10), e00877-18.
-
Schilling, M. (2022). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
-
Wang, Y., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. Cancers, 14(12), 3122.
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io.
-
Nakashima, T., et al. (2005). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. Journal of Pharmacological Sciences, 99(2), 175-181.
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved from [Link]
-
Pettersen, R. D., et al. (2003). Effects of 2-chloro-2'-deoxyadenosine on the cell cycle in the human leukemia EHEB cell line. Leukemia & Lymphoma, 44(8), 1397-1405.
-
Tozzi, M. G., et al. (1993). Purine enzyme profile in human colon-carcinoma cell lines and differential sensitivity to deoxycoformycin and 2'-deoxyadenosine in combination. International Journal of Cancer, 55(4), 669-673.
Sources
- 1. Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Troubleshooting Guides: Novus Biologicals [novusbio.com]
- 8. medium.com [medium.com]
- 9. Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
solubility issues with 2-Fluoro-3'-deoxyadenosine in culture media
Welcome to the technical support center for 2-Fluoro-3'-deoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues encountered when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic nucleoside analog. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | [1][2] |
| Molecular Weight | 269.23 g/mol | [1][2] |
| Melting Point | 259-260 °C | [1][2] |
| Appearance | White to off-white solid | [3] |
Q2: What is the expected solubility of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available quantitative data on the specific solubility of this compound in cell culture media. The solubility of nucleoside analogs can be influenced by several factors including media composition (e.g., salt concentration, pH), the presence or absence of serum, and the final concentration of the compound.[4] It is highly recommended to experimentally determine the solubility in your specific cell culture setup.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Based on available information and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a concentrated stock solution. While some sources mention solubility in other organic solvents like methanol, DMSO is generally preferred for its high solvating power and compatibility with most cell culture assays at low final concentrations.
Q4: I observed a precipitate when I added my this compound DMSO stock solution to the cell culture medium. What is causing this?
This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium.[5] The rapid change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate. This indicates that the aqueous solubility limit of this compound in the media has been exceeded.[4]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Addition of Stock Solution to Media
Cause: The aqueous solubility limit of the compound has been abruptly exceeded due to the rapid dilution of the DMSO stock in the aqueous culture medium.[4][5]
Solutions:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Pre-warm the media: Always use media pre-warmed to 37°C.
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock in pre-warmed media instead of a single large dilution.
-
Slow Addition with Agitation: Add the stock solution dropwise to the media while gently vortexing or swirling the tube to facilitate rapid and homogenous mixing.[4]
-
-
Increase the Final DMSO Concentration: If your cell line can tolerate it, a slightly higher final concentration of DMSO in the culture medium can help maintain the compound's solubility. However, it is crucial to run a vehicle control to assess the effect of DMSO on your cells.
Issue 2: Precipitate Forms Over Time During Incubation
Cause: This could be due to several factors:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Changes in Media pH: Cellular metabolism can lead to a decrease in the pH of the culture medium, which can, in turn, affect the solubility of the compound.[4]
-
Interaction with Media Components or Serum: The compound may be interacting with proteins or other components in the serum or media, leading to the formation of insoluble complexes.
Solutions:
-
Assess Compound Stability: Determine the stability of this compound in your culture media over the time course of your experiment. This can be done by preparing the media with the compound and incubating it under the same conditions as your experiment, then visually inspecting for precipitation at different time points.
-
Media Refreshment: For long-term experiments, consider refreshing the media with a freshly prepared solution of the compound at regular intervals.[4]
-
pH Control: Ensure your cell culture medium is well-buffered. If significant pH changes are observed, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[6]
-
Serum-Free Conditions: If feasible for your experiment, test the solubility and activity of the compound in serum-free media to rule out interactions with serum components.
Issue 3: Inconsistent Experimental Results
Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your experiments, resulting in high variability in your data.
Solutions:
-
Solubility Determination: Perform a formal solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Visual Inspection: Before each experiment, carefully inspect your prepared media containing the compound under a microscope to ensure no precipitate is present.
-
Use of Low-Binding Plates: Some compounds can adhere to the surface of standard tissue culture plates. Using low-binding plates can help minimize this issue.[4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound DMSO stock solution in your chosen cell culture medium (pre-warmed to 37°C).
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and confirmed by microscopy.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under those conditions.
Visualizing the Troubleshooting Workflow
Sources
Technical Support Center: Optimizing 2-Fluoro-3'-deoxyadenosine for Antiviral Assays
Welcome to the technical support center for the application of 2-Fluoro-3'-deoxyadenosine in antiviral research. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for optimizing the concentration of this potent nucleoside analog in your antiviral assays.
Understanding this compound
This compound, also referred to as 3'-Fluoro-3'-deoxyadenosine in much of the scientific literature, is a nucleoside analog with demonstrated broad-spectrum antiviral activity. It has shown efficacy against a range of viruses, including both DNA and RNA viruses, such as flaviviruses (like Zika and West Nile virus), poliovirus, and vaccinia virus.[1][2] Its mechanism of action is rooted in its ability to be incorporated into the growing viral nucleic acid chain, leading to premature termination and inhibition of viral replication.[1]
This guide will walk you through the critical steps of experimental design, from compound preparation to data interpretation, ensuring the scientific integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
1. How should I prepare and store a stock solution of this compound?
-
Answer: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically at 10 mM.[1][3] To prepare a 10 mM stock solution, dissolve 2.69 mg of the compound in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] A stock solution stored at -80°C is stable for up to 6 months.[3]
2. What is the recommended starting concentration range for antiviral assays?
-
Answer: Based on published data, this compound typically exhibits antiviral activity in the low micromolar range. A good starting point for your dose-response experiments would be a serial dilution series ranging from 0.1 µM to 25 µM or higher.[1] An initial screening at a single concentration, for example 25 µM, can be performed to quickly assess its potential activity against your virus of interest.[1]
3. What is the expected cytotoxicity of this compound?
-
Answer: Studies have shown that this compound has low cytotoxicity in various cell lines, with no significant cell death observed at concentrations up to 25 µM.[1] However, it's crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and assay conditions as cytotoxicity can be cell-type dependent.
4. What is the mechanism of action of this compound?
-
Answer: As a nucleoside analog, this compound is metabolized within the host cell to its triphosphate form. This active metabolite then competes with the natural nucleoside triphosphate (adenosine triphosphate) for incorporation into the elongating viral RNA or DNA chain by the viral polymerase. The presence of the 3'-fluoro group acts as a chain terminator, halting further nucleic acid synthesis and thus inhibiting viral replication.[1]
5. How do I interpret the Selectivity Index (SI)?
-
Answer: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the 50% effective concentration (EC50) (SI = CC50 / EC50).[5][6] A higher SI value indicates a more promising candidate, as it signifies that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to the host cells.[1][5] Generally, an SI value of 10 or greater is considered a good indicator of potential in vivo efficacy.[5]
Experimental Protocols
Here are detailed, step-by-step methodologies for essential experiments.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on host cell viability.[7][8][9][10][11]
Materials:
-
Host cell line appropriate for your virus of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your host cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[12] Include a "cells only" control (medium with the same final DMSO concentration) and a "medium only" blank.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of MTT solvent to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of "cells only" control) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.
-
Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay
This protocol provides a standard method to quantify the inhibition of viral replication.[13][14][15][16]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound dilutions in infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Formaldehyde (10% in PBS for fixation)
-
PBS
Procedure:
-
Cell Preparation: Ensure you have a confluent monolayer of host cells on the day of the experiment.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Remove the culture medium from the cells and infect the monolayers with the diluted virus (e.g., 200 µL per well for a 12-well plate). Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells once with PBS. Add the overlay medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells with 10% formaldehyde for at least 30 minutes.
-
Remove the formaldehyde and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100
-
Plot the % Plaque Reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Data Presentation
| Parameter | Description | How to Calculate | Ideal Value |
| CC50 | 50% Cytotoxic Concentration | Non-linear regression of cell viability data | As high as possible |
| EC50 | 50% Effective Concentration | Non-linear regression of antiviral activity data | As low as possible |
| SI | Selectivity Index | CC50 / EC50 | ≥ 10 |
Troubleshooting Guide
Encountering issues in your experiments is a common part of research. This section provides a logical framework to diagnose and resolve potential problems.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in antiviral assays.
In-Depth Troubleshooting Q&A
Q1: My CC50 value is much lower than expected, indicating high cytotoxicity. What should I do?
-
A1: High cytotoxicity can stem from several factors.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.5%.[12][17] If your stock concentration is too low, you may be adding too much DMSO to your wells. Consider preparing a more concentrated stock solution. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment) to assess the effect of the solvent alone.
-
Cell Health and Density: The health and passage number of your cells can significantly impact their sensitivity to a compound. Use cells that are in the logarithmic growth phase and have a low passage number.[13] Over-confluent or sparse cultures can also respond differently, so optimizing cell seeding density is crucial.
-
Compound Instability: While less common for cytotoxicity, the compound could degrade into a more toxic substance in your culture medium. This is more of a concern for antiviral activity but worth considering.
-
Q2: I'm not seeing any significant antiviral activity (high EC50), even at concentrations where I expect it.
-
A2: A lack of antiviral effect can be due to several experimental variables.
-
Compound Integrity: The first step is to verify the integrity of your compound. Has it been stored correctly? Has the stock solution been subjected to multiple freeze-thaw cycles? It may be necessary to prepare a fresh stock solution from the powder.
-
Assay Conditions: The outcome of an antiviral assay is highly dependent on the conditions. The Multiplicity of Infection (MOI) is a critical parameter.[5] If the MOI is too high, the overwhelming amount of virus may mask the effect of the inhibitor. Conversely, if the MOI is too low, you may not see a robust enough signal. The duration of the assay also matters; the compound needs sufficient time to act.
-
Compound Stability in Media: Nucleoside analogs can have varying stability in aqueous solutions at 37°C. While not extensively studied for this compound, some compounds can degrade over the course of a 48-72 hour assay. If you suspect instability, you could consider a shorter assay duration or replenishing the medium with fresh compound during the experiment.
-
Virus or Cell Line Specificity: It's possible that this compound is not potent against your specific viral strain or that the host cell line is not optimal for its antiviral action (e.g., inefficient phosphorylation of the compound).
-
Q3: My EC50 and/or CC50 values are not reproducible between experiments. Why?
-
A3: Reproducibility is key to reliable data. Inconsistent results often point to subtle variations in protocol execution. [5][18][19][20]
-
Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and confluency at the time of the assay can all lead to different results.[19] Standardize your cell culture and plating procedures meticulously.
-
Reagent Variability: Use the same lot of serum, media, and other critical reagents for a set of comparative experiments. A new batch of serum, for instance, can alter cell growth and viral replication kinetics.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability. Ensure your pipettes are calibrated and use proper technique.
-
Assay Timing and Incubation: Be consistent with all incubation times, from compound treatment to MTT incubation. Even small deviations can affect the outcome.
-
Plate Edge Effects: Cells in the outer wells of a 96-well plate can behave differently due to temperature and humidity gradients. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or medium.
-
By systematically addressing these potential issues, you can enhance the accuracy and reliability of your experiments with this compound.
References
-
Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e01927-20. [Link]
-
JoVE. (2019). Plaquing of Herpes Simplex Viruses. Retrieved from [Link]
-
Nature Protocols. (2010). MTT assay. Nature Protocols. [Link]
- Niepel, M., et al. (2019). A multi-center study on the reproducibility of drug-response assays in mammalian cell lines. Cell Systems, 9(4), 363-372.e3.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]
- Vinci, M., et al. (2012).
- Horvath, P., et al. (2016). A systems-level strategy for drug-target deconvolution.
-
ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. Retrieved from [Link]
-
JoVE. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]
- Hanes, J., & Johnson, K. A. (1999). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 38(45), 14797-14805.
- Elliott, J. T., et al. (2017). Inter-laboratory validation of a multiplexed, cell-based assay for the identification of chemical-induced mitochondrial toxicity. Toxicology in Vitro, 45(Pt 1), 123-134.
- Jin, Z., et al. (2020). Mechanism of action of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy, 64(5), e02203-19.
- Furman, P. A., et al. (1986). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? Antiviral Research, 6(1), 35-43.
- Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150.
- De Clercq, E. (2005). Potential antivirals and antiviral strategies against SARS coronavirus infections. Expert Review of Anti-infective Therapy, 3(2), 291-302.
- Wang, H. (2024). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology, 62(8), e0072823.
-
Bio-Rad Antibodies. (n.d.). Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol. Retrieved from [Link]
- Current Protocols in Molecular Biology. (2001). Preparation of Cell Cultures and Vaccinia Virus Stocks.
-
Frontiers in Pharmacology. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]
-
Nanolive. (n.d.). Feature Application: Calculating kinetic EC50 values from dose-response curves. Retrieved from [Link]
-
ResearchGate. (n.d.). The progress of the formation of 2-fluoro-3'deoxyadenosine (3) vs time... Retrieved from [Link]
-
ResearchGate. (n.d.). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? Retrieved from [Link]
-
YouTube. (2020, February 11). Virology Lectures 2020 #6: RNA directed RNA synthesis [Video]. YouTube. [Link]
-
YouTube. (2014, June 12). 179-RNA Polymerase Mechanism [Video]. YouTube. [Link]
Sources
- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA)
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the technical support center for 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA). As Senior Application Scientists, we have compiled this in-depth guide to assist researchers, scientists, and drug development professionals in effectively utilizing this potent nucleoside analog while navigating its potential for off-target activities. This resource is designed to provide not only procedural guidance but also the underlying scientific rationale to empower you to conduct robust and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and characteristics of 2-F-3'-dA.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as 3'-deoxy-3'-fluoroadenosine) is a synthetic nucleoside analog.[1] Its structure mimics the natural nucleoside adenosine. For it to become active within a cell, it must be phosphorylated by host cell kinases into its triphosphate form, this compound triphosphate (2-F-3'-dATP).[2][3] This active metabolite then acts as a competitive inhibitor and/or a chain terminator for viral RNA-dependent RNA polymerases (RdRp) or other targeted polymerases.[4][5] By incorporating into the growing nucleic acid chain, it prevents further elongation, thereby halting replication.[2]
Q2: What are the primary off-target effects associated with 2-F-3'-dA and other nucleoside analogs?
A2: The main concern with nucleoside analogs is their potential to interact with host cellular machinery. The primary off-target effects include:
-
Inhibition of Host Polymerases: The active triphosphate form (2-F-3'-dATP) can be mistakenly recognized and used by host DNA and RNA polymerases, disrupting normal cellular processes.[2]
-
Mitochondrial Toxicity: Mitochondrial DNA polymerase (Pol γ) is particularly sensitive to some nucleoside analogs. Inhibition of Pol γ can deplete mitochondrial DNA, impair mitochondrial protein synthesis, and lead to significant cellular toxicity.[2] This is a critical liability that has led to clinical-stage failures for other drugs in this class.[2]
-
Cytotoxicity and Cytostatic Effects: At higher concentrations, 2-F-3'-dA can have a cytostatic effect, suppressing cell proliferation, or become overtly cytotoxic, leading to cell death.[1][6] This is often linked to the disruption of nucleic acid synthesis.[6]
Q3: Why is it critical to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is paramount for data integrity and the translational potential of your research. Off-target interactions can lead to:
-
Confounded Data: It becomes difficult to ascertain whether the observed phenotype is a result of inhibiting the intended target or an unintended off-target.
-
Misleading Structure-Activity Relationships (SAR): During drug development, off-target effects can mask the true potency and efficacy of a compound against its intended target.[7]
-
Poor Therapeutic Index: A narrow window between the effective dose (on-target) and the toxic dose (off-target) can render a promising compound clinically unviable.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 2-F-3'-dA.
Issue 1: High Cytotoxicity Observed at Concentrations Below the Expected Efficacious Dose
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| High Sensitivity of Cell Line to Polymerase Inhibition | Some cell lines, particularly those with high proliferation rates, are more sensitive to inhibitors of DNA/RNA synthesis. Solution: Perform a dose-response curve in your specific cell line to determine the 50% cytotoxic concentration (CC50). Compare this to the 50% effective concentration (EC50) for your target. A low selectivity index (SI = CC50/EC50) indicates a narrow therapeutic window. |
| Mitochondrial Toxicity | The observed cytotoxicity may be driven by off-target effects on mitochondrial replication.[2] Solution: Conduct a mitochondrial toxicity assay (see Protocol 3). If mitochondrial toxicity is confirmed, consider using lower concentrations for shorter durations. The goal is to find a concentration that inhibits the target polymerase without significantly impacting mitochondrial DNA content or protein synthesis.[2] |
| Metabolic Activation Rate | The rate at which 2-F-3'-dA is converted to its active triphosphate form can vary between cell types, leading to different levels of toxicity.[8] Solution: If possible, measure the intracellular concentration of 2-F-3'-dATP. This can help normalize dosing strategies across different cellular models.[3] |
Issue 2: Inconsistent or Non-Reproducible Antiviral/Anticancer Activity
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Variable Intracellular Nucleotide Pools | The efficacy of a competitive inhibitor like 2-F-3'-dA depends on the concentration of the natural substrate (ATP). Fluctuations in cellular ATP levels can alter the compound's apparent potency. Solution: Ensure consistent cell culture conditions (e.g., cell density, media composition, passage number) to maintain stable metabolic states. Synchronizing cells in a specific cell cycle phase can also reduce variability.[6] |
| Degradation of Compound | 2-F-3'-dA, like many nucleoside analogs, may have limited stability in solution over time. Solution: Prepare fresh stock solutions of the compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Adenosine Deaminase (ADA) Activity | Some adenosine analogs can be degraded by ADA, reducing their effective concentration.[9] While some fluorinated analogs show resistance, this should be verified.[10] Solution: If degradation is suspected, consider co-administration with an ADA inhibitor, such as deoxycoformycin, to see if potency is restored. |
Issue 3: Difficulty Distinguishing On-Target vs. Off-Target Phenotypes
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Conflated Biological Readouts | A general endpoint like "cell death" or "reduced proliferation" does not distinguish between on-target and off-target mechanisms. Solution: Employ more specific assays. For an antiviral, measure viral RNA/DNA levels directly via qPCR, rather than relying solely on cytopathic effect (CPE) reduction. For an anticancer agent targeting a specific kinase, measure the phosphorylation of a known downstream substrate.[11] |
| Lack of a Control Compound | Without a proper control, it's impossible to attribute the observed effect to the specific action of 2-F-3'-dA. Solution: Use a structurally related but inactive analog as a negative control. For example, a version of the molecule that cannot be phosphorylated would be ideal. Additionally, use a positive control compound known to produce the on-target effect through a validated mechanism. |
| Off-Target Kinase Inhibition | Many nucleoside analogs can inhibit cellular kinases, leading to widespread signaling disruption.[12] Solution: Perform a broad-spectrum kinase profiling assay to identify potential off-target kinases (see Protocol 1). If off-targets are identified, you can use more specific inhibitors for those kinases to see if they replicate the observed phenotype.[13] |
Section 3: Experimental Protocols
Here we provide validated, step-by-step protocols to assess and characterize the off-target profile of 2-F-3'-dA.
Protocol 1: Kinase Inhibition Profiling
This protocol is designed to screen 2-F-3'-dA against a panel of human kinases to identify potential off-target interactions. This is a critical step in preclinical development.[13]
Principle: Competitive binding assays measure the ability of a test compound to displace a known ligand from the kinase's active site. The amount of kinase bound to an immobilized ligand is quantified, often via qPCR or fluorescence.[14]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-F-3'-dA in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: Use a commercial kinase screening service (e.g., KINOMEscan™, Reaction Biology) that provides plates with a large panel of purified human kinases.
-
Binding Reaction: Add the kinase, the immobilized ligand, and the diluted 2-F-3'-dA to the assay wells. Incubate according to the manufacturer's protocol to allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells to remove unbound kinase and test compound.
-
Quantification: Elute the bound kinase and quantify the amount using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration. Fit the data to a dose-response curve to determine the dissociation constant (Kd) or IC50 for any identified off-targets.
Data Interpretation: The results will be presented as the percentage of kinase activity remaining or percent inhibition at a given concentration. A lower percentage indicates stronger binding.
Table 1: Hypothetical Kinase Profiling Data for 2-F-3'-dA
| Kinase Target | % Inhibition at 1 µM | Notes |
| On-Target Polymerase | 95% | Expected high inhibition |
| Off-Target Kinase 1 | 65% | Significant off-target interaction |
| Off-Target Kinase 2 | 40% | Moderate off-target interaction |
| Off-Target Kinase 3 | <10% | Negligible interaction |
| Off-Target Kinase 4 | <10% | Negligible interaction |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA validates target engagement in intact cells. The binding of a ligand (like 2-F-3'-dA) to its target protein stabilizes the protein, increasing its melting temperature. This change can be measured by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[13]
Workflow Diagram
Caption: CETSA workflow for validating target engagement.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a high concentration of 2-F-3'-dA (e.g., 10x EC50) for a sufficient time to allow cellular uptake and binding.
-
Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Protocol 3: Mitochondrial Toxicity Assessment
Principle: This protocol assesses the impact of 2-F-3'-dA on mitochondrial health by quantifying mitochondrial DNA (mtDNA) content, a common method for evaluating toxicity from 2'-deoxy nucleoside analogs.[2]
Methodology:
-
Cell Culture: Culture a sensitive cell line (e.g., HepG2) in the presence of a dose-range of 2-F-3'-dA for an extended period (e.g., 7-14 days). Include a no-drug control and a positive control known to cause mitochondrial toxicity (e.g., ddC).[2]
-
DNA Extraction: Extract total DNA from the cells at various time points.
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one that amplifies a gene encoded by mtDNA (e.g., MT-CO2) and one that amplifies a single-copy nuclear gene (e.g., B2M) to serve as a reference.
-
Data Analysis: Calculate the ratio of mtDNA to nuclear DNA (nDNA) for each sample. A significant decrease in this ratio in the drug-treated cells compared to the control indicates mitochondrial DNA depletion.
Metabolic Pathway Visualization
Caption: Activation and target interaction pathway of 2-F-3'-dA.
References
-
Addressing the selectivity and toxicity of antiviral nucleosides. (2018). PMC - NIH. [Link]
-
Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (2019). PMC - PubMed Central. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. [Link]
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC - NIH. [Link]
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Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. (1989). PubMed. [Link]
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How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. [Link]
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Cytotoxic effect of 2-fluoroadenine (2-Fade) and 2′-deoxy-2-fluoroadenosine (dFAdo) in wild-type and LdNDT transfected HeLa cells. (n.d.). ResearchGate. [Link]
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Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (n.d.). ASM Journals. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
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cycloSal-Pronucleotides of 2'-fluoro-ara- and 2'-fluoro-ribo-2',3'- dideoxyadenosine as a strategy to bypass a metabolic blockade. (n.d.). PubMed. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. (n.d.). PubMed. [Link]
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The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. [Link]
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2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (n.d.). Oxford Academic. [Link]
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2-Fluoro-2-deoxyadenosine. (n.d.). SBH. [Link]
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Reducing off-target events in CRISPR genome editing applications with a high-fidelity Cas9 nuclease. (2017). YouTube. [Link]
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Fluorometric determination of 2'-beta-fluoro-2',3'-dideoxyadenosine 5'-triphosphate, the active metabolite of a new anti-human immunodeficiency virus drug, in human lymphocytes. (2001). PubMed. [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). PMC - NIH. [Link]
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Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (n.d.). ASM Journals. [Link]
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4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. (n.d.). PMC - NIH. [Link]
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Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). PMC - NIH. [Link]
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2-Fluoroadenosine 3':5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. (1976). PubMed. [Link]
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Recent Trends in Kinase Drug Discovery. (2023). YouTube. [Link]
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The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [Link]
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2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. (n.d.). PubMed. [Link]
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Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. (2022). Journal of the American Chemical Society. [Link]
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Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. (2020). MDPI. [Link]
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Tips and troubleshooting. (n.d.). Takara Bio. [Link]
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Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. (n.d.). MDPI. [Link]
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Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. (n.d.). MDPI. [Link]
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The progress of the formation of 2-fluoro-3'deoxyadenosine (3) vs time... (n.d.). ResearchGate. [Link]
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Technical Support Center: Stability of 2-Fluoro-3'-deoxyadenosine in Solution
Welcome to the technical support center for 2-Fluoro-3'-deoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this resource based on established principles of nucleoside chemistry and field-proven insights to ensure the integrity of your research.
I. Understanding the Stability of this compound: A Proactive Approach
This compound, a synthetic nucleoside analog, holds significant promise in various therapeutic areas. However, its efficacy in in vitro and in vivo systems is intrinsically linked to its stability in solution. Degradation of the compound can lead to loss of activity, formation of confounding byproducts, and ultimately, misinterpretation of experimental results.
The stability of nucleoside analogs like this compound is primarily influenced by two factors: the chemical stability of the N-glycosidic bond and the sugar moiety, and its susceptibility to enzymatic degradation. The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar generally enhances the stability of the glycosidic bond compared to its non-fluorinated counterpart. This is due to the high electronegativity of the fluorine atom, which can influence the sugar pucker and strengthen the bond.[1][2]
This guide will walk you through potential stability issues, provide robust troubleshooting protocols, and answer frequently asked questions to empower you to conduct your experiments with confidence.
II. Troubleshooting Guide: Addressing Instability in Your Experiments
Unexpected or inconsistent results are often the first indication of compound instability. This section provides a systematic approach to identifying and resolving common stability-related issues.
Problem 1: Loss of Compound Activity or Inconsistent Potency
Symptoms:
-
Diminished or complete loss of expected biological effect.
-
High variability in dose-response curves between experiments.
-
IC50/EC50 values are significantly higher than previously reported.
Potential Causes & Solutions:
-
pH-Induced Hydrolysis: The N-glycosidic bond of purine nucleosides can be susceptible to hydrolysis under acidic conditions.[3] While the 2'-fluoro group offers some protection, prolonged exposure to low pH can lead to the cleavage of the bond, separating the 2-fluoroadenine base from the deoxyribose sugar.
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your stock solutions and experimental media.
-
Buffer Optimization: Ensure your experimental buffers are robust and maintain a stable pH within the optimal range (typically pH 7.0-8.0) for the duration of the experiment.
-
Stock Solution Preparation: Prepare stock solutions in a pH-stable buffer (e.g., PBS, HEPES) or an appropriate organic solvent like DMSO.
-
-
-
Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that the compound is stored at the recommended temperature, typically -20°C or lower for long-term storage.[4][5]
-
Experimental Temperature: Minimize the time the compound is exposed to elevated temperatures during your experiment. For prolonged incubations at 37°C, consider the potential for slow degradation and factor this into your experimental design.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can introduce moisture and potentially accelerate degradation. Aliquot stock solutions into single-use volumes.
-
-
-
Enzymatic Degradation: If working with cell-based assays or in biological matrices, cellular enzymes can metabolize this compound. Key enzymes of concern include:
-
Adenosine Deaminase (ADA): While fluorination can confer resistance, it is crucial to consider the possibility of deamination, which would convert the adenine base to hypoxanthine, rendering the compound inactive.[6][7]
-
Purine Nucleoside Phosphorylase (PNP): This enzyme can cleave the glycosidic bond.[6]
-
Troubleshooting Steps:
-
Use of Enzyme Inhibitors: In biochemical assays, consider the inclusion of specific inhibitors for ADA (e.g., deoxycoformycin) or PNP to mitigate enzymatic degradation.
-
Heat-Inactivated Serum: When using fetal bovine serum (FBS) or other biological supplements in cell culture, using heat-inactivated serum can reduce the activity of some degradative enzymes.
-
Metabolite Analysis: If you suspect metabolic degradation, analytical techniques like HPLC or LC-MS can be used to detect the presence of known metabolites in your experimental samples.[8]
-
-
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting decision tree for addressing loss of compound activity.
Problem 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC/LC-MS)
Symptoms:
-
Additional peaks are observed in chromatograms of your sample compared to a freshly prepared standard.
-
The area of the parent compound peak decreases over time.
Potential Causes & Solutions:
-
Hydrolytic Cleavage: As mentioned, cleavage of the N-glycosidic bond is a primary degradation pathway. This will result in a peak corresponding to 2-fluoroadenine and potentially other sugar-derived byproducts.
-
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to identify potential degradation products. The mass of 2-fluoroadenine can be used as a diagnostic marker.
-
Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Intentionally expose a sample of this compound to acidic and basic conditions, heat, and oxidative stress. Analyze the resulting chromatograms to see if the unknown peaks in your experimental samples match the degradation products generated under these controlled conditions.
-
-
-
Oxidative Damage: Although less common for the nucleoside itself, reactive oxygen species in the experimental medium can potentially modify the purine ring.
-
Troubleshooting Steps:
-
Inclusion of Antioxidants: If oxidative stress is a concern in your experimental system, consider the inclusion of a mild antioxidant.
-
Degassing of Solvents: For sensitive analytical work, degassing solvents can help to remove dissolved oxygen.
-
-
Analytical Workflow for Peak Identification
Caption: Workflow for identifying unknown peaks in analytical chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For long-term storage, high-quality, anhydrous dimethyl sulfoxide (DMSO) is recommended for preparing concentrated stock solutions. For aqueous experiments, it is advisable to make fresh dilutions from the DMSO stock into a buffered aqueous solution (pH 7.0-8.0) immediately before use.
Q2: How should I store my this compound, both as a solid and in solution?
-
Solid Form: Store the solid compound at -20°C or below, protected from light and moisture.[4][5]
-
Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles. Protect from light.
Q3: Is this compound stable in cell culture medium at 37°C?
While the 2'-fluoro modification enhances stability, some degree of degradation may occur over extended incubation periods (e.g., > 24 hours) at 37°C, especially if the medium pH shifts. For long-term experiments, it is advisable to replace the medium with freshly prepared compound at regular intervals.
Q4: How does the stability of this compound compare to 2'-deoxyadenosine?
The presence of the 2'-fluoro group is expected to increase the stability of the N-glycosidic bond against both acid-catalyzed hydrolysis and enzymatic cleavage by purine nucleoside phosphorylase.[2][6] This is a key feature in the design of many fluorinated nucleoside analogs to improve their pharmacokinetic properties.
Q5: What analytical methods are suitable for assessing the stability of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method for quantifying the parent compound and detecting degradation products.[8][9][10][11] Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of confirmation by allowing for the identification of degradation products based on their mass-to-charge ratio.[8]
IV. Quantitative Stability Data (Illustrative)
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an illustrative example of how stability data for a similar nucleoside analog, 2-chloro-2'-deoxyadenosine, varies with pH. This highlights the critical importance of pH control.
| pH | Temperature (°C) | Half-life (T1/2) | Reference |
| 1.0 | 37 | 0.37 hours | [3] |
| 2.0 | 37 | 1.6 hours | [3] |
| Neutral/Basic | 37-80 | Stable | [3] |
| Table 1: Stability of 2-chloro-2'-deoxyadenosine at various pH and temperatures. |
Researchers should anticipate that this compound will exhibit significantly greater stability under acidic conditions compared to 2-chloro-2'-deoxyadenosine due to the electronic effects of the fluorine atom, but that acidic pH should still be avoided for optimal stability.
V. Concluding Remarks
The stability of this compound is a critical parameter for the success of your experiments. By understanding the potential degradation pathways and implementing the proactive and troubleshooting measures outlined in this guide, you can ensure the integrity of your results. Should you encounter issues not covered in this guide, or require further assistance, please do not hesitate to contact our technical support team.
References
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Available at: [Link]
-
dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine. PubMed. Available at: [Link]
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The progress of the formation of 2-fluoro-3'deoxyadenosine (3) vs time... ResearchGate. Available at: [Link]
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Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PMC. Available at: [Link]
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Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis. PMC. Available at: [Link]
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Effects of 2′-O-(trifluoromethyl)adenosine on oligodeoxynucleotide hybridization and nuclease stability. Nucleic Acids Research, Oxford Academic. Available at: [Link]
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Nucleoside analogs: Molecular mechanisms signaling cell death. ResearchGate. Available at: [Link]
-
Evaluation of a fluorogenic derivatization method for the reversed-phase HPLC analysis of 2'-beta-fluoro-2',3'-dideoxyadenosine, a new anti-AIDS drug. PubMed. Available at: [Link]
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Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. Available at: [Link]
-
Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. Available at: [Link]
-
2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. PMC. Available at: [Link]
-
Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. Available at: [Link]
-
2-Fluoro-2-deoxyadenosine. Shanghai Sharing Technologies Co., Ltd.. Available at: [Link]
-
Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed. Available at: [Link]
-
Liquid Chromatographic Study of Acid Stability of 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, 2-chloro-2'-deoxyadenosine and Related Analogues. PubMed. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
2-Fluoroadenosine. PubChem. Available at: [Link]
-
Stability evaluation of [18F]FDG for human use: a retrospective study from two PET-centers. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. PMC. Available at: [Link]
-
The mechanism of the enzymatic fluorination in Streptomyces cattleya. PMC. Available at: [Link]
-
Adenosine, 3'-deoxy-2-fluoro-. ChemBK. Available at: [Link]
-
Synthetic approaches and biological functions of 2 deoxyadenosine: A review of nucleoside chemistry and cellular dynamics. ResearchGate. Available at: [Link]
-
Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. Available at: [Link]
-
Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed. Available at: [Link]
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Nuclease Resistance Modifications. Synoligo. Available at: [Link]
-
Trends in Analytical chemistry. CONICET. Available at: [Link]
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Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides. PMC. Available at: [Link]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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- 4. caymanchem.com [caymanchem.com]
- 5. 2'-Fluoro-2'-Deoxyadenosine, 64183-27-3 | BroadPharm [broadpharm.com]
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Validation & Comparative
A Comparative Guide to 2-Fluoro-3'-deoxyadenosine and Other Adenosine Analogues in Antiviral Research
For researchers, scientists, and professionals in drug development, the landscape of antiviral therapeutics is in a constant state of evolution. Nucleoside analogues, a cornerstone of antiviral therapy, function by mimicking natural nucleosides and interfering with viral replication. Among these, adenosine analogues have demonstrated broad-spectrum activity against a range of viruses. This guide provides an in-depth, objective comparison of 2-Fluoro-3'-deoxyadenosine with other key adenosine analogues, supported by experimental data and detailed methodologies. Our focus is to elucidate the structural and mechanistic nuances that underpin their differential efficacy and cytotoxic profiles, thereby empowering informed decisions in research and development.
The Rationale for Fluorination: Enhancing Metabolic Stability and Efficacy
The strategic incorporation of fluorine into nucleoside analogues is a well-established approach to augment their therapeutic potential. Fluorine's high electronegativity and small atomic radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing the molecule's conformational preference, metabolic stability, and interaction with viral enzymes. In the context of adenosine analogues, fluorination can significantly enhance resistance to degradation by enzymes like adenosine deaminase (ADA), which rapidly inactivates many nucleoside drugs. This increased metabolic stability translates to a longer intracellular half-life and sustained antiviral pressure.
Mechanisms of Action: A Tale of Viral Polymerase Deception
The primary mechanism by which adenosine analogues exert their antiviral effect is through the disruption of viral nucleic acid synthesis. This process can be dissected into several key steps, each offering a point of comparison between different analogues.
Intracellular Activation: The Phosphorylation Cascade
Upon entry into the host cell, adenosine analogues must be converted into their active triphosphate form by host cell kinases. This multi-step phosphorylation is a critical determinant of their antiviral potency. The efficiency of this bioactivation can vary significantly between different analogues and even between different cell types, impacting their therapeutic window.
Diagram: Generalized Activation and Mechanism of Action of Adenosine Analogues
Caption: Generalized pathway of adenosine analogue activation and mechanism of action.
Viral Polymerase Inhibition and Chain Termination
The active triphosphate analogue competes with the natural substrate, adenosine triphosphate (ATP) or deoxyadenosine triphosphate (dATP), for the active site of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Upon incorporation into the growing nucleic acid chain, the analogue can halt further extension, a process known as chain termination. The efficiency of both competitive inhibition and chain termination is dictated by the specific structural modifications of the analogue.
This compound (2-F-3'-dA): The presence of a fluorine atom at the 2-position of the adenine base enhances its resistance to deamination. The absence of a hydroxyl group at the 3'-position of the ribose moiety is the critical feature for its function as a chain terminator. Once incorporated into a growing RNA or DNA chain, the lack of a 3'-OH group prevents the formation of the next phosphodiester bond, leading to premature termination of replication.
Cordycepin (3'-deoxyadenosine): Structurally similar to 2-F-3'-dA, cordycepin also lacks the 3'-hydroxyl group and functions as a chain terminator.[1] However, it is more susceptible to deamination by adenosine deaminase (ADA) compared to its fluorinated counterpart, which can limit its bioavailability and efficacy.[2]
Remdesivir: This prodrug is an adenosine analogue with a key modification at the 1'-cyano position. Its active triphosphate form is an efficient substrate for viral RdRp. Following incorporation into the nascent RNA strand, Remdesivir leads to delayed chain termination, typically after the addition of a few more nucleotides.[3][4] This unique mechanism may allow it to evade the proofreading exonuclease activity of some viruses.[5]
Vidarabine (Ara-A): Vidarabine contains an arabinose sugar instead of ribose. After phosphorylation to its triphosphate form, it acts as a competitive inhibitor of viral DNA polymerase.[6][7] Its incorporation into the viral DNA can lead to chain termination. However, Vidarabine is rapidly deaminated to a less active metabolite, limiting its clinical utility.[8]
Comparative Antiviral Efficacy: A Data-Driven Analysis
The antiviral activity of these analogues is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The following tables summarize the reported in vitro antiviral activities of this compound and its counterparts against various viruses. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and virus strains can influence the results.
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Tick-borne encephalitis virus (TBEV) | PS (porcine kidney) | 1.6 - 2.2 | [9] |
| Zika virus (ZIKV) | PS (porcine kidney) | 1.1 - 1.9 | [10] |
| West Nile virus (WNV) | PS (porcine kidney) | 3.7 - 4.7 | [9] |
| Vaccinia virus | HeLa | ~1 | [11] |
| Poliovirus | HeLa | ~1 | [11] |
| Coxsackie B virus | HeLa | ~1 | [11] |
Table 2: Comparative Antiviral Activity of Adenosine Analogues
| Analogue | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Tick-borne encephalitis virus | PS | 1.6 - 2.2 | [9] |
| Cordycepin | SARS-CoV-2 | Vero E6 | ~2 | [12] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [2] |
| Vidarabine | Herpes Simplex Virus-1 | Vero | 1.5 | [6] |
Cytotoxicity and Metabolic Stability: The Double-Edged Sword
A critical aspect of any antiviral drug is its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (EC50). A higher SI indicates a more favorable therapeutic window.
Cytotoxicity: The cytotoxicity of nucleoside analogues often stems from their interference with host cell DNA and RNA synthesis or mitochondrial function. The 50% cytotoxic concentration (CC50) is a standard measure of a compound's toxicity to cells.
Metabolic Stability: As previously mentioned, the susceptibility of adenosine analogues to deamination by ADA is a major determinant of their metabolic stability. Fluorination at the 2-position of the adenine ring, as in this compound, significantly enhances resistance to this enzymatic degradation, leading to a longer half-life and potentially improved therapeutic outcomes.[13]
Table 3: Comparative Cytotoxicity of Adenosine Analogues
| Analogue | Cell Line | CC50 (µM) | Reference |
| This compound | PS (porcine kidney) | >25 | [9] |
| Cordycepin | MOLT-4 (leukemia) | >100 (without ADA inhibitor) | [14] |
| Remdesivir | MRC-5 (lung fibroblast) | >10 | [2] |
| Vidarabine | Vero | >100 | [6] |
Experimental Protocols: Methodologies for Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of adenosine analogues.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Diagram: Plaque Reduction Assay Workflow
Caption: A stepwise workflow for the viral plaque reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, HeLa) in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of the adenosine analogue in an appropriate cell culture medium. Also, prepare serial dilutions of the viral stock.
-
Infection: Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS). Infect the cells with a standardized amount of virus in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% agarose or methylcellulose in culture medium) containing the respective concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Once plaques are visible, fix the cells with a solution such as 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a staining solution, such as 0.1% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction at each compound concentration is calculated relative to the virus-only control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[1][15]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Diagram: MTT Assay Workflow
Caption: A stepwise workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the adenosine analogue. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-only control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.[17][18]
Conclusion
This compound represents a promising adenosine analogue with broad-spectrum antiviral activity, attributable to its function as a chain terminator and its enhanced metabolic stability conferred by the 2-fluoro substitution. When compared to other adenosine analogues such as cordycepin, remdesivir, and vidarabine, it exhibits a distinct profile of antiviral efficacy, mechanism of action, and cytotoxicity. The choice of an adenosine analogue for a specific research or therapeutic application should be guided by a thorough understanding of these parameters, as well as the specific viral target and host cell environment. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these and other novel antiviral candidates.
References
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- Tuli, H. S., Sharma, A. K., Sandhu, S. S., & Kashyap, D. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863–869.
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- Stepanova, E. V., et al. (2021). Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis. Molecules, 26(16), 4995.
- Spasokukotskaja, T., Arner, E. S., Brosjö, O., Gunvén, P., Juliusson, G., Liliemark, J., & Eriksson, S. (1995). Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells. Leukemia research, 19(11), 803–812.
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A Comparative Guide for Researchers: 2-Fluoro-3'-deoxyadenosine vs. Cordycepin
In the landscape of therapeutic nucleoside analogs, both 2-Fluoro-3'-deoxyadenosine and its parent compound, cordycepin (3'-deoxyadenosine), have garnered significant interest for their potent anti-neoplastic and antiviral activities. This guide provides an in-depth, objective comparison of these two molecules, delving into their mechanisms of action, metabolic stability, and therapeutic potential, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.
Introduction: The Promise of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to their incorporation into nascent DNA or RNA chains. This act of molecular mimicry is their primary weapon; the lack of a 3'-hydroxyl group in many of these analogs, including cordycepin and its fluorinated derivative, results in the termination of nucleic acid chain elongation, a fatal event for rapidly proliferating cancer cells and replicating viruses.
Cordycepin, a naturally occurring adenosine analog first isolated from the fungus Cordyceps militaris, has a rich history in traditional medicine and has been extensively studied for its broad-spectrum biological activities.[1][2] However, its therapeutic efficacy is significantly hampered by a critical vulnerability: rapid degradation by the ubiquitous enzyme adenosine deaminase (ADA).[1][3] This has led to the rational design of modified analogs, such as this compound, to overcome this metabolic hurdle.
Chemical Structure and the Significance of Fluorination
The key structural difference between cordycepin and this compound lies in the addition of a fluorine atom at the 2-position of the adenine base in the latter. This seemingly minor modification has profound implications for the molecule's stability and, consequently, its biological activity.
Caption: Chemical structures of Cordycepin and this compound.
The electron-withdrawing nature of the fluorine atom alters the electronic distribution of the purine ring, rendering this compound a poor substrate for adenosine deaminase. This resistance to deamination is the cornerstone of its enhanced therapeutic potential.
Mechanism of Action: A Tale of Two Stabilities
Both cordycepin and this compound exert their cytotoxic and antiviral effects primarily through the termination of RNA and DNA synthesis.[2][4] Upon cellular uptake, these nucleoside analogs are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphorylated analogs then compete with their natural counterpart, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized nucleic acid chains by DNA and RNA polymerases. The absence of a 3'-hydroxyl group on the ribose sugar of these analogs prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination.
However, the crucial difference lies in their metabolic fate. Cordycepin is rapidly deaminated by ADA to 3'-deoxyinosine, an inactive metabolite.[1][3] This rapid inactivation significantly reduces the intracellular concentration of active cordycepin, limiting its therapeutic window. In contrast, this compound's resistance to ADA ensures a sustained intracellular concentration of the active compound, leading to more profound and prolonged inhibition of nucleic acid synthesis.
Caption: Metabolic fate of Cordycepin vs. This compound.
Comparative Efficacy: Experimental Evidence
The enhanced metabolic stability of this compound translates into superior cytotoxic activity, particularly in biological systems with high ADA activity. A direct comparison of the cytotoxic effects of both compounds on MOLT4 human leukemia cells, with and without an ADA inhibitor, provides compelling evidence.[5]
| Compound | ADA Inhibitor (PTN) | IC50 (µM) on MOLT4 cells |
| Cordycepin | Absent | > 100 |
| Present | 0.10 ± 0.03 | |
| This compound | Absent | 2.44 ± 0.69 |
| Present | 2.13 ± 0.87 | |
| Data sourced from a 2021 study on therapeutic applications of cordycepin.[5] |
This data clearly demonstrates that in the absence of an ADA inhibitor, cordycepin is virtually inactive against MOLT4 cells due to rapid degradation. However, when ADA is inhibited, its potent cytotoxicity is revealed. In stark contrast, this compound exhibits significant cytotoxicity even without an ADA inhibitor, and its potency is only marginally affected by the presence of one, underscoring its inherent stability.
While direct comparative studies across a wide range of cancer cell lines are limited, the extensive body of research on cordycepin indicates its broad anti-neoplastic activity. It has been shown to induce apoptosis and inhibit proliferation in various cancers, including melanoma, lung carcinoma, and neuroblastoma, with IC50 values typically in the micromolar range.[6][7][8] Given the enhanced stability of this compound, it is hypothesized that it would exhibit similar or superior efficacy in vivo, where ADA is prevalent.
In the context of antiviral activity, 3'-fluoro-substituted nucleosides, including 3'-Fluoro-3'-deoxyadenosine, have demonstrated broad-spectrum efficacy against a range of viruses, including DNA and RNA viruses.[4][9]
Pharmacokinetics and Therapeutic Implications
The pharmacokinetic profiles of these two compounds are expected to be vastly different. Cordycepin has a very short plasma half-life due to rapid deamination by ADA.[1][3] This necessitates the co-administration of an ADA inhibitor to achieve therapeutic concentrations, which can introduce additional toxicities and complicate clinical development.[10]
This compound's resistance to ADA suggests a significantly longer plasma half-life and improved bioavailability, allowing for sustained therapeutic concentrations without the need for co-administered ADA inhibitors.[11] This favorable pharmacokinetic profile makes it a more attractive candidate for clinical development.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
This compound and/or cordycepin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value.
Viral Plaque Reduction Assay
This assay is used to determine the concentration of the compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Complete cell culture medium
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
This compound and/or cordycepin
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium. Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with the diluted virus in the presence of various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization: Aspirate the overlay and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value.
Conclusion and Future Directions
The comparative analysis of this compound and cordycepin highlights the power of rational drug design in overcoming the limitations of natural products. The strategic fluorination of cordycepin to create this compound results in a metabolically robust analog with significantly enhanced therapeutic potential. Its resistance to adenosine deaminase circumvents the primary drawback of cordycepin, suggesting a more favorable pharmacokinetic profile and potentially greater in vivo efficacy.
While cordycepin remains a valuable research tool for elucidating cellular pathways, this compound represents a more promising candidate for clinical translation in both oncology and virology. Further head-to-head in vivo studies are warranted to fully characterize its therapeutic index and to explore its full potential in treating a range of diseases.
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A Comparative Guide to Cross-Resistance with Fluorinated Adenosine Analogs: A Case Study of Islatravir
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral and anticancer therapeutics, nucleoside analogs remain a cornerstone. The strategic incorporation of fluorine into these molecules can significantly enhance their metabolic stability and biological activity.[1] This guide delves into the critical aspect of cross-resistance, a phenomenon where resistance to one drug confers resistance to others.[2][3]
While this guide is prompted by an interest in 2-Fluoro-3'-deoxyadenosine, publicly available data on its specific resistance profile is limited. Therefore, we will focus on a closely related and extensively studied compound, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir, EFdA, MK-8591) , as a robust case study. The principles and methodologies discussed herein provide a comprehensive framework for assessing the cross-resistance potential of this compound and other novel fluorinated nucleoside analogs.
The Significance of Fluorine in Nucleoside Analogs
The introduction of a fluorine atom into a nucleoside analog can profoundly alter its properties. Fluorine's high electronegativity and small size can increase the stability of the glycosidic bond, making the compound less susceptible to enzymatic degradation.[1][4] This modification can also influence the sugar pucker conformation, which in turn affects how the analog interacts with viral or cellular polymerases.[1]
Mechanism of Action: Islatravir as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)
Islatravir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[5] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators, islatravir functions as a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After being phosphorylated to its active triphosphate form, it is incorporated into the growing viral DNA chain. The presence of the 4'-ethynyl group then inhibits the translocation of the primer grip, effectively halting further DNA synthesis.[5]
Investigating Cross-Resistance: A Step-by-Step Approach
A thorough investigation of cross-resistance is paramount in preclinical and clinical development to anticipate potential treatment failure and to devise effective combination therapies. The following sections outline the key experimental workflows.
Part 1: Generation of Drug-Resistant Viral Strains
The foundation of any cross-resistance study is the generation of viral strains with reduced susceptibility to the compound of interest. This is typically achieved through in vitro selection, a process of culturing the virus in the presence of gradually increasing concentrations of the drug.
Detailed Protocol: In Vitro Selection of Resistant HIV-1
-
Cell and Virus Culture:
-
Initial Drug Exposure:
-
Begin the selection process by adding the test compound (e.g., this compound or islatravir) at a concentration equivalent to its 50% effective concentration (EC50).
-
-
Monitoring Viral Replication:
-
Monitor the culture for signs of viral replication, such as syncytia formation or the presence of viral proteins (e.g., p24 antigen) in the supernatant.
-
-
Dose Escalation:
-
Once viral replication is consistently observed at the initial drug concentration, harvest the cell-free supernatant containing the progeny virus.
-
Use this virus to infect fresh cells, and double the concentration of the test compound.
-
Repeat this process of serial passage with incrementally increasing drug concentrations.[8]
-
-
Isolation and Characterization of Resistant Virus:
-
When the virus can replicate efficiently at a significantly higher drug concentration compared to the wild-type strain, isolate the viral RNA.
-
Perform genotypic analysis by sequencing the target gene (e.g., the reverse transcriptase gene for HIV-1) to identify mutations associated with resistance.
-
Experimental Workflow for Generating Resistant Virus
Caption: Workflow for in vitro selection of drug-resistant virus.
Part 2: Phenotypic Characterization and Cross-Resistance Profiling
Once resistant viral strains have been generated and their genotypes determined, the next step is to quantify the level of resistance and assess for cross-resistance to other drugs.
Detailed Protocol: EC50 Determination using an MTT Assay
The 50% effective concentration (EC50) is the concentration of a drug that inhibits 50% of viral activity.[9] The MTT assay is a colorimetric assay that measures cell viability and can be adapted to assess the cytopathic effect of a virus.[10][11][12]
-
Cell Seeding:
-
Seed 96-well plates with a suitable host cell line at a predetermined density.[13]
-
-
Drug Dilution Series:
-
Prepare serial dilutions of the test compounds (the drug of interest and other relevant drugs) in culture medium.
-
-
Infection and Treatment:
-
Infect the cells with either the wild-type or the resistant viral strain.
-
Immediately after infection, add the diluted drugs to the respective wells. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication and the development of a significant cytopathic effect in the virus control wells (typically 3-7 days).
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell protection for each drug concentration and determine the EC50 value using non-linear regression analysis.
-
The fold-resistance is calculated by dividing the EC50 of the drug against the resistant virus by the EC50 against the wild-type virus.
-
Cross-Resistance Profile of Islatravir: A Case Study
Studies on islatravir have revealed a distinct resistance profile. The primary mutation that confers resistance is M184V in the HIV-1 reverse transcriptase.[8] In some cases, this mutation appears in combination with A114S, leading to a higher level of resistance.[8]
| HIV-1 RT Mutation | Fold-Change in Islatravir Resistance (Approx.) | Reference |
| M184V | ~8-fold | [8] |
| A114S | ~2-fold | [8] |
| A114S + M184V | ~24-fold | [8] |
A crucial finding from these studies is the development of hypersensitivity to other NRTIs in islatravir-resistant strains. This phenomenon, also known as collateral sensitivity, is of significant clinical interest as it suggests potential sequential or combination therapies.
| Drug | Wild-Type HIV-1 EC50 (nM) | M184V Mutant EC50 (nM) | Fold-Change (Cross-Resistance/Hypersensitivity) |
| Islatravir | x | ~8x | ~8-fold Resistance |
| Tenofovir | y | < y | Hypersensitive |
| Zidovudine (AZT) | z | > z | Cross-Resistance |
(Note: The EC50 values are illustrative. The key takeaway is the direction of the change.)
HIV Reverse Transcriptase with Key Resistance Mutations
Caption: Location of key resistance mutations in HIV-1 RT.
Conclusion and Future Directions
The study of cross-resistance is a critical component of drug development for any novel therapeutic, including this compound. The case of islatravir demonstrates that resistance development can be complex, sometimes leading to unexpected hypersensitivity to other drugs. This highlights the importance of comprehensive preclinical evaluation to guide the rational design of combination therapies and to anticipate potential clinical challenges.
As research on this compound progresses, it will be imperative to conduct similar in-depth studies to elucidate its resistance profile and its potential for cross-resistance with existing antiviral and anticancer agents. The experimental framework provided in this guide offers a robust starting point for these crucial investigations.
References
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Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-50. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(4), e02358-20. [Link]
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A Comparative Guide to the Antiviral Potency of 2'- and 3'-Fluorinated Nucleosides
For decades, nucleoside analogs have been a cornerstone of antiviral therapy, exploiting the viral replication machinery's reliance on these fundamental building blocks. The strategic placement of a fluorine atom onto the sugar moiety of a nucleoside can dramatically alter its biological activity, often enhancing its antiviral potency and metabolic stability. This guide provides an in-depth comparison of two prominent classes of these modified drugs: 2'- and 3'-fluorinated nucleosides. We will delve into their mechanisms of action, structure-activity relationships, and present supporting experimental data to offer a clear perspective for researchers and drug development professionals.
The Rationale for Fluorination in Nucleoside Antivirals
The introduction of a fluorine atom, the most electronegative element, into a nucleoside analog is a well-established strategy in medicinal chemistry to modulate its pharmacological properties.[1][2] The small size of fluorine allows it to mimic a hydrogen atom or a hydroxyl group with minimal steric hindrance.[3] This substitution can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the nucleoside less susceptible to enzymatic degradation and prolonging its intracellular half-life.[4][5]
-
Altered Sugar Pucker Conformation: The electronegativity of fluorine influences the conformation of the ribose sugar ring, which can affect how the nucleoside is recognized and utilized by viral polymerases.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds, within the active site of the viral polymerase, potentially increasing the inhibitor's binding affinity and potency.[4][5]
Mechanism of Action: A Tale of Two Positions
Both 2'- and 3'-fluorinated nucleosides primarily exert their antiviral effects by acting as chain terminators of viral DNA or RNA synthesis.[4][5] However, the position of the fluorine atom dictates the precise mechanism of this termination.
Following uptake into the host cell, these nucleoside analogs are anabolized by host cell kinases to their active triphosphate form.[4] These triphosphorylated analogs then compete with their natural counterparts (e.g., dATP, dCTP, UTP, CTP) for incorporation into the growing viral nucleic acid chain by the viral polymerase (e.g., reverse transcriptase in HIV, NS5B polymerase in HCV).[4][5]
-
3'-Fluorinated Nucleosides: The presence of a fluorine atom at the 3'-position directly replaces the 3'-hydroxyl group, which is essential for forming the phosphodiester bond with the next incoming nucleotide. Once a 3'-fluorinated nucleoside is incorporated, the nascent nucleic acid chain cannot be extended further, leading to obligate chain termination.[6]
-
2'-Fluorinated Nucleosides: These analogs typically retain the 3'-hydroxyl group. However, the highly electronegative fluorine at the 2'-position can sterically hinder the formation of the subsequent phosphodiester bond, effectively terminating chain elongation.[7] This is often referred to as non-obligate chain termination.
Below is a diagram illustrating the general mechanism of action for fluorinated nucleoside antivirals.
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., A549, Vero) into a 96-well microtiter plate at a predetermined density and incubate overnight to allow for cell attachment. [8]2. Compound Dilution: Prepare a series of two-fold dilutions of the test compound in cell culture medium. [8]3. Compound Addition: Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a "cell control" (no compound, no virus) and a "virus control" (no compound, with virus). [8]4. Viral Infection: Add a predetermined amount of virus (optimized to cause complete cell death in the virus control wells within a specific timeframe) to all wells except the cell control wells. [8]5. Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days). [8]6. Staining: After the incubation period, remove the medium and stain the remaining viable cells with a solution of Crystal Violet or Neutral Red. [1][8]7. Quantification: After washing away the excess stain, solubilize the stain from the viable cells and measure the absorbance at a specific wavelength using a microplate reader. [1]8. Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. The EC50 value is then determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve. [1]
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of their viability.
Workflow Diagram:
Caption: Workflow for an MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at the same density. 2. Compound Addition: Add serial dilutions of the test compound to the wells. Include a "cell control" with no compound. 3. Incubation: Incubate the plate for the same duration as the antiviral assay. 4. MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader. 7. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control. The CC50 value is determined from the dose-response curve. [9]
Conclusion
The strategic placement of a fluorine atom at either the 2' or 3' position of a nucleoside is a powerful approach for developing potent antiviral agents. While both classes of compounds primarily function as chain terminators of viral nucleic acid synthesis, their subtle mechanistic differences and structure-activity relationships can have a significant impact on their antiviral spectrum, potency, and resistance profiles. The experimental data presented in this guide highlights the potential of both 2'- and 3'-fluorinated nucleosides as valuable scaffolds for future antiviral drug discovery. A thorough understanding of their comparative advantages and disadvantages, supported by robust in vitro and in vivo evaluations, is essential for advancing the development of next-generation antiviral therapies.
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The Impact of Fluorine on Nucleoside Efficacy: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiviral and anticancer therapeutics, nucleoside analogs represent a cornerstone of treatment. Their success lies in their ability to mimic natural building blocks of DNA and RNA, thereby deceiving viral or cellular polymerases and halting replication. Among the various chemical modifications employed to enhance the efficacy of these analogs, fluorination stands out as a particularly powerful strategy. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—confer significant advantages, including increased metabolic stability and altered sugar conformation, which profoundly impact biological activity.[1][2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of key fluorinated nucleosides. We will dissect how the precise placement of fluorine atoms on the sugar moiety dictates the mechanism of action, potency, and resistance profiles of these vital drugs. This analysis is supported by comparative experimental data and detailed protocols for evaluating compound efficacy, offering researchers a comprehensive resource for understanding and advancing the field of fluorinated nucleoside drug discovery.
The Strategic Advantage of Fluorine in Nucleoside Design
The introduction of fluorine into a nucleoside analog is a deliberate strategy to modulate its pharmacological properties. Fluorine's strong electronegativity enhances the stability of the glycosidic bond, protecting the nucleoside from enzymatic degradation and increasing its persistence in acidic environments.[1] This modification can also fix the sugar pucker conformation, influencing how the analog interacts with the active site of target enzymes like viral polymerases or reverse transcriptases.[3] By replacing a hydroxyl group, fluorine can increase lipophilicity, potentially improving cellular uptake and bioavailability.[4] These combined effects often lead to compounds with superior therapeutic profiles compared to their non-fluorinated counterparts.
Comparative Analysis of Clinically Relevant Fluorinated Nucleosides
The position of the fluorine atom on the pentose sugar ring is a critical determinant of the nucleoside's biological activity. We will compare two leading examples, Gemcitabine and Sofosbuvir, which feature fluorine at the 2'-position, and discuss how this contrasts with modifications at other positions.
Gemcitabine: A 2',2'-Difluoro-Substituted Anticancer Agent
Gemcitabine (dFdC), an analog of deoxycytidine, is a first-line treatment for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[5][6] Its structure features two fluorine atoms at the 2'-position of the deoxyribose ring.
Mechanism of Action: Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[7] It is first transported into the cell by human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs).[8] Inside the cell, it is converted to its monophosphate form (dFdCMP) by deoxycytidine kinase (dCK), the rate-limiting step in its activation.[7][9] Subsequent phosphorylations by other kinases yield the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[8][10]
These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) inhibits RNR, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the natural deoxynucleotide pool enhances the subsequent incorporation of dFdCTP into DNA.[10][11]
-
Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerases. After dFdCTP is incorporated, one more deoxynucleotide is added. This "masks" the analog, preventing its immediate removal by proofreading exonucleases and effectively terminating DNA synthesis, which ultimately triggers apoptosis.[11][12]
Caption: Mechanism of action of Gemcitabine.
Structure-Activity Relationship & Resistance: The two fluorine atoms at the 2'-position are crucial for Gemcitabine's activity. They induce a conformational change in the sugar ring and are responsible for the self-potentiation mechanism by inhibiting RNR. Resistance to Gemcitabine is a significant clinical challenge and often arises from several mechanisms:[3][12]
-
Reduced Activation: Downregulation or mutation of the activating enzyme, deoxycytidine kinase (dCK), prevents the conversion of Gemcitabine into its active forms.[7][9]
-
Increased Inactivation: Upregulation of cytidine deaminase (CDA), which converts Gemcitabine to its inactive metabolite, difluorodeoxyuridine (dFdU).[7]
-
Target Alteration: Overexpression of the RRM1 subunit of ribonucleotide reductase can overcome the inhibitory effect of dFdCDP.[13]
Comparative Performance: The in vitro cytotoxicity of Gemcitabine varies across different pancreatic cancer cell lines, reflecting the heterogeneity of the disease.
| Cell Line | IC₅₀ (nM) | Key Characteristics | Reference |
| MIA PaCa-2 | 25.00 ± 0.47 | Gemcitabine-sensitive | [12] |
| BxPC-3 | ~0.24 ng/mL (~0.91 nM) | Gemcitabine-sensitive | [9] |
| PANC-1 | 48.55 ± 2.30 | Chemo-resistant | [12] |
| AsPC-1 | ~50 ng/mL (~190 nM) | Chemo-resistant | [9] |
| MIA-G (Resistant) | 1243 ± 987 | Lab-derived resistant line | [1] |
Sofosbuvir: A 2'-Fluoro, 2'-Methyl-Substituted Antiviral Prodrug
Sofosbuvir is a revolutionary direct-acting antiviral (DAA) for the treatment of Hepatitis C virus (HCV) infection.[8] It is a phosphoramidate prodrug of a uridine nucleotide analog, featuring both a fluorine atom and a methyl group at the 2'-position.[14]
Mechanism of Action: As a prodrug, Sofosbuvir is designed to efficiently deliver the active nucleoside monophosphate into hepatocytes, bypassing the often inefficient initial phosphorylation step required by many nucleoside analogs.[5]
-
Prodrug Activation: After oral administration and absorption, Sofosbuvir is hydrolyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1) to form an intermediate metabolite.[15][16] This is followed by cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (HINT1), releasing the monophosphate form (GS-606965).[5]
-
Phosphorylation: Cellular kinases, specifically UMP-CMP kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK), further phosphorylate the monophosphate to the active triphosphate form, GS-461203.[5][17]
-
Chain Termination: The active triphosphate, GS-461203, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural uridine triphosphate and, upon incorporation into the nascent viral RNA chain, causes immediate chain termination, thus halting HCV replication.[14][18][19]
Caption: Activation and mechanism of action of Sofosbuvir.
Structure-Activity Relationship & Resistance: The combination of the 2'-α-fluoro and 2'-β-methyl groups is the key to Sofosbuvir's high potency and high barrier to resistance. The 2'-methyl group sterically hinders the addition of the next nucleotide after its incorporation, ensuring chain termination. The fluorine atom contributes to the correct sugar conformation for polymerase recognition. The primary resistance mechanism involves a specific mutation in the NS5B polymerase active site:
-
S282T Mutation: The substitution of serine with threonine at position 282 is the main mutation associated with Sofosbuvir resistance. The bulkier threonine residue is thought to sterically clash with the 2'-methyl group of the incorporated drug, reducing its binding affinity and incorporation efficiency.[10][14][20] However, this mutation significantly impairs the replication capacity of the virus, making it less fit and less likely to emerge clinically.[10][20]
Comparative Performance: Sofosbuvir demonstrates potent, pangenotypic activity against all major HCV genotypes in replicon assays.
| HCV Genotype | EC₅₀ (nM) | Reference |
| 1a | 92 | [13] (Fold-change data) |
| 1b | 45 | [13] (Fold-change data) |
| 2a | 50 | [13] (Fold-change data) |
| 3a | 50 | [13] (Fold-change data) |
| 4a | 30 | [13] (Fold-change data) |
| 5a | 15 | [13] (Fold-change data) |
| 6a | 120 | [13] (Fold-change data) |
The Role of 3'- and 4'-Fluorination
While 2'-fluorination is prominent, modifications at other positions also yield potent nucleoside analogs.
-
3'-Fluorination: The substitution of the 3'-hydroxyl group with fluorine is a classic strategy for creating DNA chain terminators. With the 3'-OH group absent, the formation of the subsequent phosphodiester bond is impossible. 3'-fluoro-3'-deoxythymidine (FddT or Alovudine) is a potent inhibitor of HIV-1 reverse transcriptase.[17] It demonstrates anti-HIV activity at nanomolar concentrations (EC₅₀ of 3 nM in MT-4 cells), acting as a definitive chain terminator once incorporated into viral DNA.[10][18]
-
4'-Fluorination: Introducing fluorine at the 4'-position has emerged as a strategy to create broad-spectrum antiviral agents. The 4'-fluoro group restricts the sugar pucker, which can be beneficial for binding to viral polymerases. 4'-Fluorouridine (4'-FlU) has shown potent activity against a range of RNA viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2, by causing transcriptional stalling after incorporation into the viral RNA.[21][22] It exhibits EC₅₀ values in the range of 0.43 to 1.08 µM against various enteroviruses.[14]
Experimental Protocols for SAR Evaluation
To rigorously compare the performance of novel fluorinated nucleosides, standardized in vitro assays are essential. Below are detailed protocols for determining cytotoxicity against cancer cells and for measuring the direct inhibition of a viral polymerase.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., PANC-1 pancreatic cancer cells) during their exponential growth phase.
-
Perform a cell count using a hemocytometer and assess viability (should be >90%).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[21]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for a predetermined exposure time (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration of 0.5 mg/mL).[19]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple crystals.[22]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[21]
-
Protocol: HCV NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay directly measures the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp). The Scintillation Proximity Assay (SPA) is a homogeneous and highly sensitive method that measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.[7][8]
Principle: A biotinylated RNA primer is annealed to a poly(rA) template. This complex is captured by streptavidin-coated SPA beads. In the presence of the NS5B polymerase and a mix of nucleotides including a radiolabeled UTP (e.g., [³H]UTP), the primer is extended. The incorporated [³H]UTP is brought into close proximity to the scintillant within the bead, generating a light signal that can be measured. Non-incorporated [³H]UTP in the solution is too far away to generate a signal, eliminating the need for a separation step.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 30 mM NaCl, 5% DMSO.[20]
-
Enzyme: Recombinant, purified HCV NS5B polymerase (C-terminally truncated for solubility) diluted in assay buffer to a working concentration of ~10-20 nM.[20]
-
Template/Primer: Poly(rA) template and 5'-biotinylated oligo(rU)₁₂ primer.
-
Nucleotides: A mix of ATP, CTP, GTP, and unlabeled UTP, plus [³H]UTP. Final concentrations in the assay are typically around 1 µM for the radiolabeled nucleotide and higher for the others.[20]
-
Test Compounds: Serially diluted in DMSO.
-
SPA Beads: Streptavidin-coated SPA beads suspended in an appropriate buffer.
-
-
Assay Procedure (96-well format):
-
To each well of a white microplate, add 2 µL of the test compound dilution (or DMSO for controls).
-
Add 20 µL of the NS5B enzyme solution and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the polymerase reaction by adding 20 µL of a master mix containing the assay buffer, template/primer complex, and the nucleotide mix (including [³H]UTP).
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add 50 µL of the streptavidin-coated SPA bead suspension to each well.
-
Seal the plate and incubate for at least 1 hour at room temperature to allow the biotinylated RNA product to bind to the beads.
-
-
Data Acquisition and Analysis:
-
Count the plate in a microplate scintillation counter (e.g., MicroBeta²).
-
The signal (counts per minute, CPM) is directly proportional to the amount of incorporated [³H]UTP and thus to the polymerase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity) and a background control (no enzyme, 0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
The strategic placement of fluorine atoms on the nucleoside scaffold is a proven and powerful tool in medicinal chemistry. As demonstrated by the comparative analysis of Gemcitabine and Sofosbuvir, fluorination at the 2'-position can dramatically enhance drug efficacy by influencing metabolic stability, enzyme inhibition, and the mechanism of action. Similarly, 3'- and 4'-fluorinated analogs continue to yield potent antiviral agents by enforcing chain termination or inducing polymerase stalling.
Understanding the nuanced structure-activity relationships is paramount for overcoming the persistent challenge of drug resistance. For anticancer agents like Gemcitabine, resistance often involves the drug's metabolic pathways. Future strategies may focus on co-therapies that inhibit inactivating enzymes or on novel prodrugs that bypass resistance mechanisms. For antivirals like Sofosbuvir, while the barrier to resistance is high, continuous surveillance for emerging mutations is necessary. The exploration of novel fluorination patterns and combinations of modifications remains a fertile ground for the discovery of next-generation nucleoside therapeutics with broader spectrums of activity, improved safety profiles, and greater resilience to resistance.
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A Comparative Analysis for the Modern Researcher: 2-Fluoro-3'-deoxyadenosine vs. Remdesivir in Antiviral Drug Development
In the relentless pursuit of effective antiviral therapeutics, nucleoside analogs have consistently emerged as a cornerstone of our arsenal against viral pathogens. Their ability to mimic natural building blocks of viral genetic material allows them to act as potent inhibitors of viral replication. This guide provides a detailed comparative analysis of two such adenosine analogs: 2-Fluoro-3'-deoxyadenosine and the well-known Remdesivir. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, efficacy, and the experimental methodologies used in their evaluation.
Introduction to the Contenders
Remdesivir (GS-5734) , developed by Gilead Sciences, is a broad-spectrum antiviral medication that gained prominence during the COVID-19 pandemic.[1] Initially investigated for Hepatitis C and Ebola, its efficacy against coronaviruses has been a subject of intense research and clinical evaluation.[1]
This compound is a fluorinated nucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA viruses.[2][3] While not as widely publicized as Remdesivir, its unique structural modifications present an interesting profile for antiviral research.
This guide will dissect the available scientific literature to provide a side-by-side comparison of these two molecules, offering insights into their potential applications and the scientific rationale behind their antiviral activity.
Mechanism of Action: A Tale of Two Terminators
Both this compound and Remdesivir function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. However, the nuances of their interaction with the viral replication machinery differ.
Remdesivir: The Delayed Chain Terminator
Remdesivir is a prodrug that, once metabolized to its active triphosphate form (RDV-TP), acts as an analog of adenosine triphosphate (ATP).[4] During viral RNA synthesis, the viral RdRp can incorporate RDV-TP into the nascent RNA strand. The key to Remdesivir's mechanism is what happens next. It does not cause immediate chain termination. Instead, it allows for the addition of a few more nucleotides before halting RNA synthesis.[4] This "delayed chain termination" is thought to be a clever strategy to evade the virus's proofreading exonuclease (ExoN) activity, which can sometimes remove incorrectly incorporated nucleotides.
This compound: The Obligate Chain Terminator
Similar to Remdesivir, this compound must be converted to its active triphosphate form to exert its antiviral effect. As a 3'-deoxyadenosine analog, it lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond to elongate the RNA chain. Once incorporated by the viral RdRp, it acts as an obligate chain terminator, immediately halting further RNA synthesis.[5][6] The presence of the fluorine atom at the 2' or 3' position can also influence the sugar pucker conformation, potentially affecting its interaction with the polymerase active site.
Metabolic Activation: The Path to Potency
For both compounds, the journey from an administered prodrug to an active antiviral agent within the host cell is a multi-step process of metabolic activation.
Remdesivir's Activation Pathway:
Remdesivir is a phosphoramidate prodrug designed to efficiently enter host cells. Once inside, it undergoes a series of enzymatic reactions:
-
Ester Hydrolysis: Cellular esterases cleave the ester bond, leading to an intermediate metabolite.
-
Phosphoramidase Cleavage: A phosphoramidase then removes the phosphoramidate group, yielding Remdesivir monophosphate.
-
Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active Remdesivir triphosphate (RDV-TP).
This compound's Presumed Activation:
While the specific metabolic pathway for this compound is not as extensively detailed in the available literature as that for Remdesivir, it is presumed to follow the general pathway for nucleoside analogs. This involves sequential phosphorylation by cellular kinases to its active triphosphate form. The efficiency of this phosphorylation cascade is a critical determinant of the compound's overall antiviral potency. General studies on fluorinated nucleoside analogs indicate that they are substrates for cellular kinases.[7][8][9][10]
Comparative Antiviral Activity: A Data-Driven Overview
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 1.65 | [5][6][11] |
| SARS-CoV-2 | Calu-3 | 0.28 | [6][11] | |
| SARS-CoV-2 | Primary Human Airway Epithelial (HAE) | 0.01 | [6][12] | |
| MERS-CoV | Calu-3 | 0.025 | [11] | |
| HCoV-229E | MRC-5 | 0.07 | [2][10][13] | |
| 3'-deoxy-3'-fluoroadenosine * | Tick-borne encephalitis virus (TBEV) | PS | 1.6 - 2.2 | [5][14] |
| Zika virus (ZIKV) | PS | 1.1 - 1.6 | [5][14] | |
| West Nile virus (WNV) | PS | 3.7 - 4.7 | [5][14] | |
| Semliki Forest virus | Vero | 10.3 | [15] | |
| Venezuelan equine encephalitis virus | Vero | 5.3 | [15] |
Note: Data for 3'-deoxy-3'-fluoroadenosine, a close structural analog of this compound, is presented here due to the limited availability of specific data for the 2-fluoro isomer against these viruses.
Interpretation of the Data:
The data clearly indicates that Remdesivir is highly potent against SARS-CoV-2, particularly in human lung-derived cells like Calu-3 and primary HAE cultures, with EC50 values in the nanomolar to low micromolar range.[6][11][12] The efficacy of Remdesivir appears to be cell-line dependent, which may be attributed to differences in cellular metabolism and the expression of enzymes required for its activation.[5][16]
3'-deoxy-3'-fluoroadenosine demonstrates broad-spectrum activity against several RNA viruses, with EC50 values in the low micromolar range.[5][14][15] While direct data against coronaviruses is lacking, its efficacy against other significant RNA pathogens warrants further investigation into its potential as a broad-spectrum antiviral.
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility and standardization are paramount in virology research. The following are generalized protocols for key assays used to evaluate the antiviral efficacy of compounds like this compound and Remdesivir.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To determine the concentration of a compound that reduces the production of infectious virus particles by a specified amount (e.g., 50% or 90%).
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 24- or 48-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Treatment: After a short adsorption period (e.g., 1 hour), remove the viral inoculum and add the media containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant, which contains the progeny virus.
-
Titration: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the viral titers against the compound concentrations to calculate the EC50 value.
Cytotoxicity Assay
It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their therapeutic index (the ratio of the toxic dose to the therapeutic dose).
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: Plot cell viability against the compound concentrations to calculate the CC50 value.
Resistance Profile: A Glimpse into Viral Evolution
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy.
Remdesivir: Studies have shown that mutations in the viral RdRp can confer resistance to Remdesivir. However, the development of high-level resistance in clinical settings has been relatively rare, suggesting a high genetic barrier to resistance.
This compound: Specific resistance data for this compound against RNA viruses is limited in the currently available literature. However, studies on other fluorinated nucleoside analogs, for example in the context of HIV, have identified mutations in the viral polymerase that can lead to reduced susceptibility. The potential for cross-resistance with other nucleoside analogs would be a critical area for future research.
Conclusion: A Comparative Perspective for Future Research
Both this compound and Remdesivir are potent nucleoside analogs with the potential to inhibit a broad range of RNA viruses. Remdesivir has been extensively studied and has demonstrated clear efficacy against coronaviruses, albeit with some debate on its clinical benefit in all patient populations. Its delayed chain termination mechanism is a fascinating example of rational drug design to overcome viral proofreading.
This compound, and its close analog 3'-deoxy-3'-fluoroadenosine, represent a class of compounds with proven broad-spectrum antiviral activity. While their potential against coronaviruses remains to be fully elucidated, their mechanism as obligate chain terminators and the wealth of knowledge on fluorinated nucleosides in antiviral drug discovery make them compelling candidates for further investigation.
This comparative guide highlights the importance of a multi-faceted approach to evaluating antiviral compounds, encompassing mechanistic studies, robust in vitro efficacy and cytotoxicity testing, and an understanding of metabolic activation and potential resistance pathways. As the threat of emerging viral diseases continues to grow, a deep understanding of the tools at our disposal, such as these two adenosine analogs, is essential for the rapid development of effective countermeasures.
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Please note that due to the dynamic nature of scientific research, new findings may have emerged since the compilation of this guide. Researchers are encouraged to consult the latest publications for the most up-to-date information.
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Validating the Chain Termination Mechanism of 2-Fluoro-3'-deoxyadenosine: A Comparative Guide
In the landscape of antiviral drug development, nucleoside analogs represent a cornerstone of therapeutic intervention. Their efficacy often hinges on a precise mechanism of action: the termination of viral nucleic acid synthesis. This guide provides an in-depth technical comparison and experimental validation of the chain termination mechanism for 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), a promising adenosine analog. We will explore the biochemical underpinnings of its function and present a detailed, self-validating experimental framework for researchers, scientists, and drug development professionals.
The Principle of Chain Termination: A Molecular Deception
The central tenet of chain-terminating nucleoside analogs is their structural mimicry of natural deoxynucleotides.[1] These synthetic molecules are designed to be recognized and incorporated by viral polymerases into a growing DNA or RNA strand. However, a critical modification—typically the absence of a 3'-hydroxyl group—prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the nucleic acid chain.[2] This premature termination is a fatal blow to viral replication.
This compound, as its name suggests, possesses a fluorine atom at the 2' position and lacks the crucial 3'-hydroxyl group on the deoxyribose sugar. This structural feature is the lynchpin of its proposed chain termination activity. The fluorine substitution can also confer desirable properties such as increased metabolic stability.
In Vitro Validation: The Polymerase Stop Assay
The most direct method to unequivocally demonstrate chain termination is the in vitro polymerase stop assay. This cell-free system allows for the precise monitoring of DNA synthesis in the presence of the nucleoside analog.
Causality Behind Experimental Choices:
The selection of a fluorescently labeled primer provides a sensitive and non-radioactive method for detecting the synthesized DNA fragments. The use of a well-characterized DNA polymerase, such as Taq polymerase, ensures robust and reproducible results. By comparing the reaction products in the presence and absence of 2-F-3'-dATP (the active triphosphate form), we can directly visualize the chain termination events.
Experimental Workflow:
Detailed Step-by-Step Methodology:
-
Oligonucleotide Design and Preparation:
-
Design a single-stranded DNA template (e.g., 40-50 nucleotides) with a defined sequence.
-
Design a complementary forward primer (e.g., 18-22 nucleotides) labeled at the 5' end with a fluorescent dye (e.g., 6-FAM).
-
Synthesize and purify both oligonucleotides.
-
-
Preparation of 2-F-3'-dATP:
-
2-F-3'-deoxyadenosine must be enzymatically or chemically phosphorylated to its active triphosphate form (2-F-3'-dATP).
-
-
Polymerase Reaction:
-
Set up two reaction mixtures in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1.5 mM MgCl₂).
-
Control Reaction: Add the DNA template, 5'-fluorescently labeled primer, a mixture of all four natural dNTPs (dATP, dCTP, dGTP, dTTP), and DNA polymerase.
-
Experimental Reaction: Add the same components as the control, plus a specific concentration of 2-F-3'-dATP.
-
Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 72°C for Taq polymerase) for a defined period (e.g., 30 minutes).
-
-
Analysis of Reaction Products:
-
Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide).
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled DNA fragments using a gel imager.
-
Expected Results and Interpretation:
The control lane will show a single fluorescent band corresponding to the full-length synthesized DNA product. In contrast, the experimental lane containing 2-F-3'-dATP will exhibit a series of shorter fluorescent bands. Each band represents a DNA fragment where synthesis was terminated by the incorporation of 2-F-3'-dATP opposite a thymine (T) base in the template. The presence of these truncated products is direct evidence of chain termination.
| Condition | Observed Bands on Gel | Interpretation |
| Control (no 2-F-3'-dATP) | Single band at full-length product size | Normal DNA synthesis |
| Experimental (+ 2-F-3'-dATP) | Multiple shorter bands corresponding to termination at 'T' positions in the template | Chain termination by 2-F-3'-dATP |
| ddATP Control | Multiple shorter bands corresponding to termination at 'T' positions in the template | Positive control for chain termination |
Cell-Based Validation: Assessing Antiviral Efficacy and Cellular Metabolism
While in vitro assays provide mechanistic proof, cell-based assays are crucial for evaluating the compound's activity in a biological context. This involves assessing its ability to inhibit viral replication and understanding its cellular uptake and metabolic activation.[1]
Causality Behind Experimental Choices:
Choosing a relevant viral model and host cell line is paramount. For instance, to evaluate 2-F-3'-dA against a specific virus, a cell line permissive to that virus must be used. Cytotoxicity assays are run in parallel to ensure that the observed antiviral effect is not due to general toxicity to the host cells. Measuring the intracellular conversion of 2-F-3'-dA to its active triphosphate form confirms that the cellular machinery can metabolize the prodrug.
Experimental Workflow:
Detailed Step-by-Step Methodologies:
-
Cell Seeding: Seed a monolayer of permissive host cells in multi-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of 2-F-3'-dA for a predetermined time.
-
Viral Infection: Infect the cells with a known titer of the virus.
-
Incubation: Incubate the plates to allow for viral replication and plaque formation.
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral plaque formation by 50%.
-
Cell Seeding: Seed host cells in parallel with the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilution of 2-F-3'-dA.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Viability Measurement: Add a viability reagent (e.g., MTS) and measure the absorbance, which correlates with the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
-
Cell Treatment: Treat a high-density culture of cells with 2-F-3'-dA.
-
Metabolite Extraction: After incubation, lyse the cells and extract the intracellular metabolites.
-
Chromatographic Separation: Separate the metabolites using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Detection and Quantification: Detect and quantify the levels of 2-F-3'-dA and its phosphorylated forms (mono-, di-, and triphosphate) by comparing them to known standards.
Comparative Data Summary:
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Intracellular 2-F-3'-dATP (pmol/10⁶ cells) |
| 2-F-3'-dA | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |
| ddA (Control) | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |
A high Selectivity Index (SI) is desirable, as it indicates a large therapeutic window where the compound is effective against the virus at concentrations that are not toxic to the host cells. The detection of intracellular 2-F-3'-dATP confirms that the compound is a substrate for cellular kinases, a prerequisite for its incorporation into viral nucleic acids.
Comparison with an Alternative Chain Terminator: 2',3'-dideoxyadenosine (ddA)
To provide a comprehensive evaluation, it is essential to compare the performance of 2-F-3'-dA with a well-established chain terminator, 2',3'-dideoxyadenosine (ddA).[3]
| Feature | This compound (2-F-3'-dA) | 2',3'-dideoxyadenosine (ddA) |
| Mechanism | Chain termination due to lack of 3'-OH | Chain termination due to lack of 3'-OH |
| Structural Modification | 2'-Fluoro substitution | No substitution at 2' |
| Potential Advantage | The 2'-fluoro group may enhance metabolic stability and alter sugar pucker, potentially affecting polymerase interaction and phosphorylation efficiency. | Well-characterized mechanism of action. |
| Potential Disadvantage | The 2'-fluoro group could sterically hinder phosphorylation by cellular kinases. | Can be susceptible to degradation by cellular enzymes. |
Conclusion
The validation of this compound as a chain terminator requires a multi-faceted approach. The in vitro polymerase stop assay provides definitive mechanistic evidence, while cell-based assays confirm its antiviral efficacy and cellular metabolism. By systematically applying these self-validating experimental protocols and comparing the results to established chain terminators, researchers can build a robust data package to support the continued development of 2-F-3'-dA as a potential antiviral therapeutic.
References
- Gresser, I., & Touvay, C. (1994). 2-Fluoroadenosine uptake by erythrocytes and endothelial cells studied by 19F-NMR. American Journal of Physiology-Cell Physiology, 266(4), C1139-C1145.
- De Clercq, E. (2010). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold.
- Eyer, L., et al. (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral research, 159, 141-150.
- Montgomery, J. A., & Shortnacy, A. T. (2020). Stopped-Flow DNA Polymerase Assay by Continuous Monitoring of dNTP Incorporation by Fluorescence. Biochemistry, 59(34), 3145-3153.
- Amblard, F., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial agents and chemotherapy, 63(11), e01373-19.
- Balzarini, J., et al. (1997). 2′-Fluoro-2′, 3′-Dideoxyarabinosyladenine (F-ddA): Activity against Drug-Resistant Human Immunodeficiency Virus Strains and Clades A-E. Antimicrobial agents and chemotherapy, 41(4), 847-852.
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- Meier, C., et al. (1999). cycloSal-Pronucleotides of 2'-fluoro-ara- and 2'-fluoro-ribo-2',3'- dideoxyadenosine as a strategy to bypass a metabolic blockade. Journal of medicinal chemistry, 42(9), 1604-1613.
- Sun, D., & Hurley, L. H. (2009). A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds. In G-Quadruplex DNA (pp. 133-146). Humana Press.
- Wolberg, G., et al. (1976). 2-Fluoroadenosine-5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. Biochemical pharmacology, 25(22), 2491-2498.
- Schinazi, R. F., et al. (2017). Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. Tetrahedron letters, 58(7), 642-644.
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- Cui, L., & Schinazi, R. F. (1998). Differential effects of antiretroviral nucleoside analogs on mitochondrial function in HepG2 cells. Antiviral chemistry & chemotherapy, 9(5), 425-432.
- Michailidis, E., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. The Journal of biological chemistry, 289(35), 24533-24548.
- Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial agents and chemotherapy, 62(11), e00827-18.
- Mikhailov, S. N., et al. (2019). The Chemoenzymatic Synthesis of 2-Chloro-and 2-Fluorocordycepins. Molecules, 24(18), 3349.
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Introduction to 2-Fluoro-3'-deoxyadenosine: A Promising Nucleoside Analog
An In-Depth Guide to Assessing the Therapeutic Index of 2-Fluoro-3'-deoxyadenosine and its Antiviral Potential
This compound (2F-3'dA), a synthetic purine nucleoside analog, has emerged as a compound of significant interest in the field of antiviral and anticancer research.[1] Structurally, it mimics the natural nucleoside adenosine, but with a key modification: the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification is crucial to its mechanism of action and biological activity. Fluorine's high electronegativity and small size can significantly alter the electronic and steric properties of the molecule, often enhancing its metabolic stability and biological efficacy.[2]
Initially synthesized and evaluated for its inhibitory properties against a range of viruses, 2F-3'dA has demonstrated broad-spectrum antiviral activity.[3] This includes efficacy against both DNA and RNA viruses, such as poxviruses, picornaviruses, togaviruses, and flaviviruses.[3][4] Its potential as an anticancer agent is also being explored, as many nucleoside analogs interfere with DNA and RNA synthesis, processes that are highly active in proliferating cancer cells.[1]
The Therapeutic Index: A Critical Parameter in Drug Development
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[5] In preclinical in vitro studies, the TI is often calculated as the ratio of the half-maximal cytotoxic concentration (CC50) to the half-maximal effective concentration (EC50).
TI = CC50 / EC50
A higher TI is desirable, as it indicates a wider margin of safety between the effective and toxic doses of a compound.[5] For researchers and drug developers, a thorough assessment of the therapeutic index is a critical step in determining the potential of a lead compound for further clinical development.
In Vitro Assessment of the Therapeutic Index of 2F-3'dA
The in vitro determination of the therapeutic index of 2F-3'dA involves a series of well-controlled experiments to measure its antiviral efficacy and its toxicity to host cells.
Experimental Workflow for In Vitro TI Determination
The following diagram illustrates a typical workflow for assessing the in vitro therapeutic index of an antiviral compound like 2F-3'dA.
Proposed mechanism of action for 2F-3'dA.
In Vivo Evaluation and Considerations
While in vitro data provides a valuable initial assessment, in vivo studies in animal models are essential for a more comprehensive understanding of a drug's therapeutic index. 2F-3'dA has shown efficacy in mouse models of Tick-Borne Encephalitis Virus (TBEV) and West Nile Virus (WNV) infection. [4]Such studies are critical for evaluating the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and potential for off-target toxicities in a whole organism.
Comparative Analysis with Alternative Antiviral Nucleoside Analogs
To put the therapeutic potential of 2F-3'dA into context, it is useful to compare its properties with other well-known fluorinated nucleoside analogs used in antiviral therapy.
| Compound | Primary Indication | Mechanism of Action | Key Features |
| This compound | Investigational (Broad-spectrum antiviral) | RNA polymerase inhibitor (proposed) | Active against a range of RNA and DNA viruses. [3] |
| Sofosbuvir | Hepatitis C | NS5B polymerase inhibitor | A highly effective direct-acting antiviral against HCV. [2] |
| Gemcitabine | Cancer, some antiviral activity | DNA synthesis inhibitor | A well-established anticancer agent with some reported antiviral effects. [4] |
| Emtricitabine (FTC) | HIV | Reverse transcriptase inhibitor | A potent drug for the treatment of HIV. [2] |
| Islatravir (EFdA) | Investigational (HIV) | Reverse transcriptase translocation inhibitor | Exhibits exceptional antiretroviral activity in vitro and in vivo. [6] |
Conclusion and Future Directions
This compound demonstrates a promising in vitro therapeutic index against several medically important flaviviruses, with low-micromolar efficacy and minimal cytotoxicity at effective concentrations. [4]Its broad-spectrum activity further enhances its potential as a candidate for further drug development.
Future research should focus on:
-
Comprehensive in vivo toxicology studies: To establish a more definitive in vivo therapeutic index and identify any potential dose-limiting toxicities.
-
Pharmacokinetic profiling: To understand how the drug is processed in the body and to optimize dosing regimens.
-
Mechanism of action studies: To confirm the precise molecular targets and mechanisms of viral inhibition.
-
Evaluation against a wider range of viruses: To fully delineate its spectrum of activity.
-
Structural modifications: To potentially enhance efficacy and further improve the therapeutic window.
By pursuing these avenues of research, the scientific community can better ascertain the clinical potential of this compound as a valuable addition to the arsenal of antiviral therapeutics.
References
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Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. Available at: [Link]
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e01522-20. Available at: [Link]
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ResearchGate. (n.d.). Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine and cytotoxicity studies. Retrieved from [Link]
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Singh, R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6293. Available at: [Link]
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ASM Journals. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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MDPI. (2019). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 24(18), 3352. Available at: [Link]
-
Meier, C., et al. (1999). cycloSal-Pronucleotides of 2'-fluoro-ara- and 2'-fluoro-ribo-2',3'- dideoxyadenosine as a strategy to bypass a metabolic blockade. Journal of Medicinal Chemistry, 42(10), 1686-1695. Available at: [Link]
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Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]
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Michailidis, E., et al. (2014). Evaluation of Combinations of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine with Clinically Used Antiretroviral Drugs. Antimicrobial Agents and Chemotherapy, 58(4), 2236-2244. Available at: [Link]
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A Comparative Analysis of 2-Fluoro-3'-deoxyadenosine's Antiviral Efficacy Across Diverse Viral Strains
For researchers at the forefront of virology and drug development, the quest for broad-spectrum antiviral agents is of paramount importance. Among the promising candidates, nucleoside analogs represent a cornerstone of antiviral therapy. This guide provides an in-depth comparative analysis of 2-Fluoro-3'-deoxyadenosine (2-F-3'-dA), a modified adenosine nucleoside, and its performance against a variety of viral strains. We will delve into its mechanism of action, present comparative experimental data, and provide detailed protocols for its evaluation, offering a comprehensive resource for scientists in the field.
The Scientific Rationale: Why this compound?
Nucleoside analogs are synthetic compounds that mimic naturally occurring nucleosides, the building blocks of DNA and RNA. Their therapeutic efficacy stems from their ability to be mistakenly incorporated into the nascent genetic material of a replicating virus by viral polymerases. The strategic placement of a fluorine atom at the 3' position of the deoxyribose sugar in 2-F-3'-dA is the key to its antiviral activity. This modification allows the molecule to act as a chain terminator, prematurely halting the elongation of the viral RNA or DNA chain, a critical step in viral replication.[1] The stability conferred by the fluorine atom also enhances the molecule's resistance to degradation, contributing to its potency.[2]
Mechanism of Action: A Molecular Deception
The antiviral activity of 2-F-3'-dA is initiated upon its entry into a host cell. Cellular kinases then phosphorylate it to its active triphosphate form, this compound triphosphate (2-F-3'-dATP). This triphosphate metabolite is the key effector molecule that competes with the natural deoxyadenosine triphosphate (dATP) for incorporation by the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT). Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of 2-F-3'-dATP prevents the formation of the next phosphodiester bond, leading to the termination of the growing nucleic acid chain and the abortion of viral replication.
Caption: Intracellular activation and mechanism of action of 2-F-3'-dA.
Comparative Antiviral Activity: A Broad-Spectrum Profile
Experimental data has demonstrated that 2-F-3'-dA exhibits a broad spectrum of antiviral activity, encompassing both RNA and DNA viruses.[3] Its efficacy, however, varies between different viral families and even between strains of the same virus. This variability can be attributed to differences in the structure and fidelity of the viral polymerases, as well as the efficiency of intracellular phosphorylation of 2-F-3'-dA.
Performance Against Flaviviruses
Recent studies have highlighted the potent activity of 2-F-3'-dA against emerging flaviviruses, which are a significant global health concern.[4][5] In vitro experiments have yielded low-micromolar 50% effective concentration (EC50) values against Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[1][4][5]
| Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| TBEV (Hypr) | PS | 2.2 ± 0.6 | >25 | >11.4 | [1] |
| TBEV (Neudoerfl) | PS | 1.6 ± 0.3 | >25 | >15.6 | [1] |
| TBEV (Hypr) | HBCA | 3.1 ± 1.1 | >25 | >8.1 | [1] |
| TBEV (Neudoerfl) | HBCA | 4.5 ± 1.5 | >25 | >5.6 | [1] |
| ZIKV | PS | Not specified | >25 | - | [1] |
| WNV (Eg-101) | PS | 3.7 ± 1.2 | >25 | >6.8 | [1] |
| WNV (13-104) | PS | 4.7 ± 1.5 | >25 | >5.3 | [1] |
| WNV (Eg-101) | HBCA | 4.3 ± 0.3 | >25 | >5.8 | [1] |
| WNV (13-104) | HBCA | 4.3 ± 0.6 | >25 | >5.8 | [1] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells.
The data indicates that 2-F-3'-dA is a potent inhibitor of flavivirus replication in different cell lines with minimal cytotoxicity. The compound was also shown to be effective in in vivo mouse models of TBEV and WNV infection.[4][5]
Activity Against Other RNA and DNA Viruses
Beyond flaviviruses, 2-F-3'-dA has demonstrated a wider range of antiviral activity. Early studies revealed its effectiveness against:
-
DNA Viruses: Poxviridae family, specifically vaccinia virus.[3]
-
Single-Stranded (+) RNA Viruses:
-
Double-Stranded RNA Viruses: Reoviridae family.[3]
While specific EC50 values for these viruses are not as readily available in recent literature, the initial findings underscore the broad-spectrum potential of this compound.[3]
Experimental Protocols for Antiviral Evaluation
To ensure the reproducibility and validity of antiviral testing, standardized protocols are essential. Below are detailed methodologies for key experiments used to evaluate the efficacy of compounds like 2-F-3'-dA.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced damage.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero 76) in 96-well microtiter plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of 2-F-3'-dA in cell culture medium. A typical starting concentration is 100 µM with half-log dilutions.
-
Treatment: When the cell monolayer is confluent, remove the growth medium and add the diluted compound to the wells. Include wells with untreated infected cells (virus control) and untreated uninfected cells (cell control).
-
Infection: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 3-5 days.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE.
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add a solution of Neutral Red or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. The EC50 value is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Plaque Reduction Assay
This assay provides a more quantitative measure of antiviral activity by directly counting the number of infectious virus particles.
Methodology:
-
Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-incubate the cell monolayer with various concentrations of 2-F-3'-dA for a set period (e.g., 2 hours). Then, infect the cells with a viral dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion and Future Directions
This compound has demonstrated significant promise as a broad-spectrum antiviral agent, with particularly compelling data against the Flaviviridae family. Its mechanism as a nucleoside analog chain terminator is well-established and provides a solid foundation for its antiviral activity. The comparative data presented in this guide highlights its potential for further development.
Future research should focus on a more standardized, head-to-head comparison of 2-F-3'-dA against a wider array of viral strains, including clinically relevant drug-resistant variants. Further in vivo studies are also warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to confirm its therapeutic potential. The detailed protocols provided herein offer a framework for such investigations, enabling researchers to build upon the existing knowledge and accelerate the development of this promising antiviral candidate.
References
-
Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e01892-20. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PubMed Central. [Link]
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Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3)*. [Link]
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Michailidis, E., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry, 289(35), 24533-24548. [Link]
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Šála, M., et al. (2022). 3´-Fluoro-modified NHC Analogue as a Potent Broad-spectrum Inhibitor of Flaviviruses and Enteroviruses Replication. ResearchGate. [Link]
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Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 2-Fluoro-3'-deoxyadenosine
For the researcher navigating the frontier of drug development, the synthesis and application of novel nucleoside analogs like 2-Fluoro-3'-deoxyadenosine represent a significant step forward. However, with great potential comes the critical responsibility of ensuring safety. As a potent biological agent, the handling of this compound demands more than just standard laboratory practice; it requires a comprehensive safety protocol grounded in a deep understanding of its potential hazards.
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to work with confidence and control. The protocols described herein are designed as a self-validating system to protect you, your colleagues, and your research.
Hazard Assessment: Understanding the Adversary
The primary risks stem from inadvertent exposure through inhalation of the powdered form, skin contact, or ingestion. The hazards identified for the 2'-deoxy analog include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Beyond these immediate hazards, compounds designed to interfere with nucleic acid synthesis carry an implicit risk of being mutagenic, carcinogenic, or teratogenic.[2][3] Consequently, a conservative approach that minimizes all potential routes of exposure is mandatory.
The Core of Control: Personal Protective Equipment (PPE)
Personal Protective Equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's specific risks. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[4][5][6]
PPE Specification Table
| Task / Operation | Primary Engineering Control | Gloves | Gown / Lab Coat | Eye / Face Protection | Respiratory Protection |
| Weighing Solid Compound | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | ANSI Z87.1-rated safety glasses with side shields | N95 respirator (recommended as an added precaution) |
| Preparing Stock Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | ANSI Z87.1-rated safety goggles and face shield | Not required if handled exclusively within a fume hood |
| Cell Culture/Assay Plating | Class II Biosafety Cabinet | Double Nitrile Gloves (ASTM D6978) | Disposable, solid-front gown with tight-fitting cuffs | ANSI Z87.1-rated safety glasses with side shields | Not required if handled exclusively within a biosafety cabinet |
Causality Behind the Choices:
-
Double Gloving: The outer glove provides the primary barrier. In case of a small, unnoticed tear or splash, the inner glove prevents skin contact. This is a standard practice for handling potent or cytotoxic drugs.[7] The gloves must be powder-free and rated for chemotherapy drug resistance (ASTM D6978) to ensure low permeability.[8][9]
-
Disposable Gown: A disposable, solid-front gown made of a low-permeability fabric is crucial.[8][9] It prevents contamination of personal clothing and skin. The back closure and tight cuffs minimize the chance of accidental exposure during handling.
-
Eye and Face Protection: When handling the solid powder or preparing concentrated solutions, the risk of splashing is significant. A full face shield worn over safety goggles provides the most robust protection for the eyes and face.[6][7] For less hazardous operations like working with dilute solutions in a biosafety cabinet, safety glasses with side shields are the minimum requirement.[7]
-
Respiratory Protection: The fine, powdered form of the compound can be easily aerosolized. Weighing should always be performed in a containment device like a fume hood or a ventilated balance enclosure.[10] An N95 respirator provides an additional layer of protection against inhaling fine particles.
Procedural Integrity: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect procedure can lead to cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Vial to Waste
Handling the Solid Compound:
-
Preparation: Designate a specific area within a certified chemical fume hood for handling this compound. Cover the work surface with a disposable, absorbent plastic-backed pad.
-
PPE: Don the appropriate PPE as specified in the table for "Weighing Solid Compound."
-
Weighing: Use a dedicated set of spatulas and weigh boats. Perform all manipulations gently to avoid creating airborne dust.
-
Post-Weighing: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), then clean with water. Dispose of the absorbent pad and cleaning materials as cytotoxic waste.
Preparing Solutions:
-
Preparation: Perform all work within a chemical fume hood over a plastic-backed absorbent pad.
-
PPE: Don PPE as specified for "Preparing Stock Solutions."
-
Reconstitution: Add solvent to the vial slowly to avoid pressure buildup and aerosol generation. Cap and vortex gently to dissolve.
-
Aliquoting: Use safety-engineered sharp devices (e.g., needle-free systems) if possible. All sharps must be immediately disposed of in a designated cytotoxic sharps container.
Decontamination and Disposal: Closing the Loop
All waste generated from handling this compound must be treated as hazardous, cytotoxic waste.[3][11] Improper disposal can pose a significant risk to support staff and the environment.
Waste Segregation and Disposal Plan:
-
Contaminated PPE: All gloves, gowns, and other disposable PPE must be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" container (often a yellow container with a purple lid or a red bag).[2][3]
-
Sharps: Needles, syringes, and glass vials must be disposed of in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[2]
-
Liquid Waste: Unused solutions or contaminated media should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and absorbent pads must be collected in the cytotoxic solid waste container.[2]
-
Spills: In the event of a spill, secure the area. Use a cytotoxic spill kit, following its specific instructions. All materials used for cleanup must be disposed of as cytotoxic waste.[12]
Caption: Decision Workflow for Cytotoxic Waste Segregation.
By adhering to this comprehensive safety framework, researchers can effectively mitigate the risks associated with handling potent nucleoside analogs like this compound. This protocol is not merely a set of rules but a system designed to foster a culture of safety, ensuring that groundbreaking research does not come at the cost of personal health.
References
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OHS Insider. What PPE Should Workers Use for Handling Cytotoxic Drugs?[Link]
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Occupational Health & Safety. NIOSH List Highlights Safe Handling of Hazardous Drugs. [Link]
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Friese, C. R., McArdle, C., & Rourke, M. T. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(Suppl 1), e3–e12. [Link]
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Novus Environmental. Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. [Link]
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Daniels Health. Guide to Cytotoxic Waste Compliance. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
